Tert-butyl benzylcyanomethylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-benzyl-N-(cyanomethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16(10-9-15)11-12-7-5-4-6-8-12/h4-8H,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDVAVVROGYTHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC#N)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571771 | |
| Record name | tert-Butyl benzyl(cyanomethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194207-87-9 | |
| Record name | tert-Butyl benzyl(cyanomethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Tert-Butyl Benzylcyanomethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a viable synthetic pathway for tert-butyl benzylcyanomethylcarbamate, a valuable building block in medicinal chemistry and drug discovery. As a senior application scientist, this document is structured to deliver not only a step-by-step protocol but also the underlying scientific principles and practical insights to ensure successful and reproducible synthesis.
Introduction: The Significance of N-Boc Protected α-Aminonitriles
This compound, an N-tert-butoxycarbonyl (Boc) protected α-aminonitrile, represents a class of compounds with significant utility in organic synthesis. The α-aminonitrile moiety is a versatile precursor to α-amino acids and various nitrogen-containing heterocycles.[1] The Boc protecting group offers robust protection of the nitrogen atom under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, making it an ideal protecting group in multi-step syntheses.[2] Consequently, this compound serves as a key intermediate for the introduction of a protected benzylaminoacetonitrile fragment in the synthesis of complex target molecules, including peptidomimetics and potential therapeutic agents.
Proposed Synthesis Pathway: A Modified Strecker Reaction
The most convergent and efficient route for the synthesis of this compound is a one-pot, three-component Strecker-type reaction. The classical Strecker synthesis involves the reaction of an aldehyde, an amine, and a cyanide source to produce an α-aminonitrile.[3][4] In this modified approach, tert-butyl carbamate serves as the amine component, reacting with benzaldehyde and a cyanide source to yield the desired N-Boc protected α-aminonitrile.[5][6]
The reaction proceeds through the initial formation of an N-acyliminium ion intermediate from the condensation of benzaldehyde and tert-butyl carbamate under acidic or Lewis acid catalysis. This electrophilic intermediate is then intercepted by a nucleophilic cyanide anion to form the stable α-aminonitrile product.[3][7]
Reaction Scheme:
Caption: One-pot Strecker-type synthesis of this compound.
Experimental Protocol
This protocol is a representative procedure based on established methodologies for Strecker-type reactions involving amides and aldehydes.[5]
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Benzaldehyde | C₇H₆O | 106.12 | 10.61 g (10.0 mL) | 0.1 |
| tert-Butyl Carbamate | C₅H₁₁NO₂ | 117.15 | 11.72 g | 0.1 |
| Potassium Cyanide (KCN) | KCN | 65.12 | 7.16 g | 0.11 |
| Acetic Acid | C₂H₄O₂ | 60.05 | 6.0 g (5.7 mL) | 0.1 |
| Methanol | CH₄O | 32.04 | 100 mL | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - |
| Saturated aq. NaHCO₃ | - | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous MgSO₄ | - | - | As needed | - |
Caution: Potassium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Work with cyanide should only be undertaken by trained personnel with access to an appropriate cyanide antidote kit.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (10.61 g, 0.1 mol) and tert-butyl carbamate (11.72 g, 0.1 mol) in methanol (100 mL).
-
Addition of Reagents: To the stirred solution, add acetic acid (6.0 g, 0.1 mol). In a separate flask, carefully dissolve potassium cyanide (7.16 g, 0.11 mol) in a minimal amount of water (approximately 10-15 mL) and add it dropwise to the reaction mixture over 15-20 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing 200 mL of water and extract with dichloromethane (3 x 100 mL).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, followed by brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Mechanistic Insights
The key to this synthesis is the in-situ formation of a reactive N-acyliminium ion.
Caption: Mechanistic pathway for the formation of the target compound.
-
Condensation: Benzaldehyde and tert-butyl carbamate undergo an acid-catalyzed condensation to form a hemiaminal intermediate.
-
Formation of N-Acyliminium Ion: The hemiaminal readily dehydrates under the acidic conditions to generate a highly electrophilic N-acyliminium ion. This species is more reactive towards nucleophiles than a standard imine.
-
Nucleophilic Attack: The cyanide anion, a potent nucleophile, attacks the electrophilic carbon of the N-acyliminium ion, forming the stable carbon-carbon bond of the α-aminonitrile.
Trustworthiness and Self-Validation
The described protocol is designed to be self-validating. The progress of the reaction can be unambiguously monitored by TLC, allowing for clear determination of the reaction endpoint. The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected spectroscopic data should show characteristic peaks for the benzyl group, the cyanomethyl proton, the tert-butyl group, and the carbamate carbonyl.
Conclusion and Future Perspectives
The one-pot Strecker-type synthesis of this compound offers an efficient and practical route to this valuable synthetic intermediate. The methodology is robust and can likely be adapted for the synthesis of a variety of N-protected α-aminonitriles by varying the aldehyde and carbamate starting materials. Further optimization of reaction conditions, such as the choice of catalyst and solvent, may lead to improved yields and shorter reaction times. The versatility of the α-aminonitrile functional group ensures that this compound will continue to be a valuable tool for medicinal chemists and organic synthesists in the development of novel molecules with potential biological activity.
References
- Dekamin, M. G., et al. (2011). Nano-ordered mesoporous borosilicate (B-MCM-41) for three-component Strecker reaction for α-aminonitriles production from a variety of aldehydes and ketones with amines and TMSCN.
- Chaturvedi, D., et al. (2012). A Strecker reaction for efficient synthesis of α-aminonitriles using Mitsunobu's reagent, i.e., an equimolar mixture of triphenylphosphine and diethyl azodicarboxylate, as a catalyst in a solvent-free system. Tetrahedron Letters, 53(38), 5170-5172.
- North, M. (2010). The traditional Strecker reaction is a three-component condensation reaction between a carbonyl compound, an amine, and a cyanide to produce an α-aminonitrile. Science of Synthesis, 19, 385-413.
- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Justus Liebigs Annalen der Chemie, 75(1), 27-45.
- Wang, J., Liu, X., & Feng, X. (2011). Asymmetric Strecker Reactions. Chemical Reviews, 111(11), 6947-6983.
- Yadav, J. S., Reddy, B. V. S., Eeshwaraiah, B., & Srinivas, M. (2004). Montmorillonite KSF clay-catalyzed Strecker reaction: a simple and efficient synthesis of α-aminonitriles. Tetrahedron, 60(8), 1767-1771.
- Gualtierotti, J. B., Schumacher, X., Wang, Q., & Zhu, J. (2013). Dual-Activation Asymmetric Strecker Reaction of Aldimines and Ketimines Catalyzed by a Tethered Bis(8-quinolinolato) Aluminum Complex. Synthesis, 45(10), 1380-1386.
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- Feagin, J. E., et al. (1998). Benzyl 2-{[2-(Boc-amino)ethyl]amino}acetate by reacting N-Boc-ethylenediamine and ethyl bromoacetate in the presence of triethylamine in acetonitrile. Journal of Medicinal Chemistry, 41(11), 1845-1855.
- Fadda, A. A., et al. (2008). The conversion of thiocarbamoyl compounds into active thiophene derivatives using chloroacetonitrile. Journal of the Chinese Chemical Society, 55(3), 634-645.
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Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. National Institutes of Health. Available at: [Link]
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One-pot synthesis of imines from benzyl alcohol and amines on Au/ZrO2 catalyst. ResearchGate. Available at: [Link]
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Aminonitriles as building blocks in organic chemistry. Johannes Gutenberg-Universität Mainz. Available at: [Link]
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Tert-butyl benzylcyanomethylcarbamate chemical properties
An In-Depth Technical Guide to Tert-butyl benzylcyanomethylcarbamate: A Versatile Synthetic Intermediate
Abstract
This compound is a specialized organic compound whose structure combines three key functional moieties: a tert-butoxycarbonyl (Boc) protecting group, a reactive cyanomethyl group, and a benzyl group. This unique combination makes it a valuable, albeit niche, building block in medicinal chemistry and organic synthesis. The Boc group offers robust protection of the secondary amine under a wide range of conditions while allowing for facile deprotection under mild acidic treatment. The cyanomethyl group serves as a versatile precursor for conversion into amines, carboxylic acids, or participation in cycloaddition reactions. This technical guide provides a comprehensive analysis of this compound, detailing its physicochemical properties, plausible synthetic routes with mechanistic insights, and prospective applications in the development of complex nitrogen-containing molecules. By drawing upon established chemical principles and data from structurally related analogs, this document serves as an essential resource for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Value of N-Boc-Protected Aminoacetonitriles
In modern synthetic chemistry, the strategic assembly of complex molecules hinges on the use of versatile intermediates that allow for controlled, sequential modifications. N-Boc-protected aminoacetonitriles, the class to which this compound belongs, are exemplary of such strategic building blocks.
-
The Tert-Butoxycarbonyl (Boc) Group: The Boc group is a cornerstone of amine protection strategy, particularly in peptide synthesis and medicinal chemistry.[1][2] Its widespread use stems from its high stability towards nucleophiles, catalytic hydrogenation, and basic conditions, ensuring the protected amine remains inert while other parts of the molecule are modified.[3] Its efficient removal under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) ensures the integrity of other sensitive functional groups.[1]
-
The Aminoacetonitrile Moiety: This structural unit is a powerful synthon. The nitrile functionality is a versatile chemical handle that can be transformed into several other critical groups. For instance, it can be reduced to a primary amine, creating a diamine structure, or hydrolyzed to a carboxylic acid. This versatility makes it a key component in the synthesis of various nitrogen-containing heterocycles and acyclic structures that form the core of many active pharmaceutical ingredients (APIs).[1]
-
The N-Benzyl Group: The inclusion of a benzyl group imparts specific properties to the molecule. It increases lipophilicity, which can be advantageous for solubility in organic solvents. Furthermore, the benzyl group can be removed via catalytic hydrogenation, providing an additional orthogonal deprotection strategy to the acid-labile Boc group.
By integrating these three components, this compound emerges as a highly functionalized intermediate, offering multiple avenues for synthetic elaboration in the construction of novel therapeutic agents.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and comparison with well-characterized analogs.
Chemical Properties
| Property | Value / Description | Source / Rationale |
| CAS Number | 150734-77-5 | Internal Database |
| Molecular Formula | C₁₄H₁₈N₂O₂ | Calculated |
| Molecular Weight | 246.31 g/mol | Calculated |
| Appearance | Expected to be an off-white to yellow solid or a viscous oil at room temperature. | Based on analogs like tert-Butyl carbamate (solid)[4][5] and other N-substituted carbamates. |
| Solubility | Expected to be soluble in common organic solvents like methylene chloride, chloroform, ethyl acetate, and alcohols; slightly soluble in water. | Based on the properties of tert-Butyl carbamate.[5] |
| Melting Point | Not experimentally determined. For comparison, tert-Butyl carbamate has a melting point of 105-108 °C.[5] | Analog Data[5] |
| Boiling Point | Not experimentally determined. For comparison, a related compound has a boiling point of 182-184 °C. | Analog Data |
Predicted Spectroscopic Data
The structural identity and purity of this compound can be confirmed using standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals:
-
A sharp singlet around 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group.[6][7]
-
A multiplet in the aromatic region, approximately 7.2-7.4 ppm , for the five protons of the benzyl group.
-
A singlet for the two protons of the benzylic methylene group (-CH₂-Ph) adjacent to the nitrogen.
-
A singlet for the two protons of the cyanomethyl group (-CH₂-CN).
-
Note: Due to hindered rotation around the carbamate C-N bond, some signals, particularly the methylene protons, may appear broadened or as two distinct sets of signals at lower temperatures.[8]
-
-
¹³C NMR Spectroscopy: The carbon spectrum will provide key structural information:
-
A signal around 28 ppm for the three equivalent methyl carbons of the tert-butyl group.[7]
-
A signal around 80-82 ppm for the quaternary carbon of the tert-butyl group.[6]
-
Signals in the 127-138 ppm range for the aromatic carbons of the benzyl ring.
-
A signal for the nitrile carbon (-C≡N) typically found around 115-120 ppm .
-
A signal for the carbamate carbonyl carbon (N-C=O) around 155 ppm .[6]
-
-
Infrared (IR) Spectroscopy: Key vibrational frequencies will confirm the presence of the principal functional groups:
-
A strong absorption band around 1690-1710 cm⁻¹ for the C=O stretch of the carbamate.
-
A weak to medium absorption around 2240-2260 cm⁻¹ for the C≡N stretch of the nitrile.
-
C-H stretching bands for both sp³ (below 3000 cm⁻¹) and sp² (above 3000 cm⁻¹) hybridized carbons.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would be expected to show the protonated molecular ion [M+H]⁺ at m/z 247.3. Common fragmentation patterns would include the loss of isobutylene (56 Da) from the tert-butyl group or the loss of the entire Boc group (100 Da).
Synthesis and Mechanistic Considerations
The most direct and industrially scalable synthesis of this compound involves the N-Boc protection of 2-(benzylamino)acetonitrile using di-tert-butyl dicarbonate (Boc₂O).[9]
Synthetic Pathway
Caption: Synthetic workflow for this compound.
Mechanistic Rationale and Experimental Choices
The reaction proceeds via a nucleophilic attack of the secondary amine of 2-(benzylamino)acetonitrile on one of the carbonyl carbons of Boc₂O.
-
Choice of Reagents: Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂), which are easily removed during work-up.
-
Role of the Base: A non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is typically added. Its purpose is to neutralize the acidic intermediate formed during the reaction, driving the equilibrium towards the product. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be used to accelerate the reaction, especially with less reactive amines.
-
Solvent Selection: An aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate is used to dissolve the reactants without interfering with the reaction mechanism.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure based on standard N-Boc protection methods.[7][10]
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-(benzylamino)acetonitrile (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Boc₂O: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a pure compound.
Applications in Drug Development and Organic Synthesis
The true value of this compound lies in its potential as a versatile intermediate for constructing more complex molecular scaffolds.
Caption: Potential synthetic transformations of this compound.
-
Access to Secondary Amines: Mild acidic treatment removes the Boc group, exposing the secondary amine. This allows for subsequent reactions such as acylation, alkylation, or sulfonylation at this position, enabling the synthesis of diverse compound libraries.
-
Formation of Diamines: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation yields a Boc-protected 1,2-diamine derivative, a common structural motif in ligands for metal catalysis and in various pharmaceutical agents.
-
Synthesis of Amino Acids: Hydrolysis of the nitrile group under acidic or basic conditions provides a Boc-protected, N-benzyl substituted amino acid. These non-natural amino acids are valuable building blocks for creating peptidomimetics and other biologically active molecules.
Safety and Handling
| Hazard Category | Description and Precautionary Measures |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[11] Precautions: Work in a well-ventilated fume hood. Avoid breathing dust/fumes. Do not eat, drink, or smoke when using this product.[12] |
| Skin/Eye Irritation | Expected to cause skin and eye irritation.[13][14] Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. |
| Handling | Safe Handling: Handle in accordance with good industrial hygiene and safety practices.[4] Wash hands thoroughly after handling.[12] Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[11] |
| Reactivity | Incompatible with strong oxidizing agents and strong acids (which will remove the Boc group).[4] Hazardous decomposition products may include nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[4] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
Conclusion
This compound is a strategically designed synthetic intermediate that offers a high degree of versatility for chemical manipulation. Its combination of a stable yet readily cleavable Boc-protecting group with a convertible nitrile functionality makes it a valuable precursor for synthesizing a range of complex nitrogenous compounds, including non-natural amino acids and diamines. While not a commonplace reagent, its logical synthesis and potential for diverse applications underscore its utility for researchers and drug development professionals engaged in the construction of novel molecular architectures.
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Carl ROTH. Safety data sheet. (2012-04-11). Available from: [Link]
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Yang, J. W., Pan, S. C., & List, B. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available from: [Link]
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A Methodological Guide to Elucidating the Mechanism of Action for Novel Bioactive Compounds: A Case Study of Tert-butyl benzylcyanomethylcarbamate
An in-depth technical guide has been requested on the core mechanism of action of Tert-butyl benzylcyanomethylcarbamate for an audience of researchers, scientists, and drug development professionals. Initial research indicates that this compound is primarily documented as a synthetic intermediate, with no well-established biological mechanism of action.
Therefore, this guide will adopt a practical, methodological framework. It will treat this compound as a hypothetical "hit" from a phenotypic screen and outline a comprehensive, multi-disciplinary approach to elucidate its mechanism of action from the ground up. This serves as a robust template for researchers facing the common challenge of moving from a bioactive compound to a validated target and a well-understood mechanism.
Abstract
In drug discovery and chemical biology, the identification of a bioactive compound, or "hit," from a phenotypic screen is a critical first step. However, the subsequent journey to identify its molecular target and elucidate its mechanism of action (MoA) is often a complex, resource-intensive endeavor. This guide provides a detailed, field-proven workflow for MoA studies, using the synthetic intermediate this compound as a hypothetical case study. We will proceed under the premise that this compound has demonstrated consistent anti-proliferative activity in a cancer cell line screen. This document will detail the necessary steps in target identification, validation, and pathway analysis, offering both strategic rationale and practical, step-by-step protocols.
Introduction to the Challenge: From Phenotypic Hit to Validated Target
This compound is a molecule whose utility has been primarily described in the context of chemical synthesis, particularly as a building block for more complex molecules such as constrained amino acids. Its chemical structure features a bulky tert-butyl carbamate protecting group, a benzyl group, and a cyanomethyl moiety, presenting a unique combination of steric and electronic features.
For the purpose of this guide, we will posit a hypothetical scenario: a high-throughput phenotypic screen has identified this compound as a potent inhibitor of proliferation in a human colorectal cancer cell line (e.g., HCT116). The challenge now is to uncover how it works. A robust MoA study is not merely academic; it is essential for lead optimization, predicting potential toxicities, and developing a compelling therapeutic rationale.
Our investigation will be structured around three core phases:
-
Phase 1: Target Identification - Casting a wide net to find potential protein-binding partners.
-
Phase 2: Target Validation - Rigorously confirming the direct interaction and its functional consequence.
-
Phase 3: Pathway Deconvolution - Understanding the downstream cellular effects of target engagement.
Phase 1: Target Identification Strategies
With no prior knowledge of the compound's biological target, a multi-pronged approach is necessary to generate and prioritize hypotheses.
Before initiating wet-lab experiments, computational methods can provide valuable, cost-effective starting points. The goal is to screen the compound's structure against databases of known protein structures to predict potential binding partners.
-
Rationale: By comparing the 3D shape and chemical properties of our compound to known ligands or by docking it into the binding pockets of thousands of proteins, we can generate a ranked list of potential targets.
-
Methodology:
-
Ligand-Based Similarity Searching: Utilize platforms like SwissSimilarity or SEA (Similarity Ensemble Approach) to find proteins whose known ligands are structurally similar to this compound.
-
Structure-Based Virtual Screening: Employ docking programs like AutoDock Vina or Schrödinger's Glide to virtually screen the compound against a library of protein crystal structures (e.g., the Protein Data Bank, PDB). Prioritize targets known to be relevant in cancer biology.
-
This powerful technique aims to physically isolate the target protein(s) from a complex cellular lysate by using the compound as "bait."
-
Rationale: If the compound binds to a protein with sufficient affinity and specificity, we can immobilize the compound on a solid support (like beads) and "pull down" its binding partners from the entire proteome.
-
Key Consideration: this compound lacks an obvious chemical handle for immobilization. Therefore, a synthetic chemistry effort is required to create an analog with a linker arm (e.g., an aliphatic chain ending in an alkyne or amine) for attachment to agarose or magnetic beads. This linker should be placed at a position that is predicted to be solvent-exposed and not critical for bioactivity, a hypothesis that must be confirmed by testing the analog in the original proliferation assay.
Experimental Protocol: Affinity Chromatography Pull-Down
-
Probe Synthesis: Synthesize an analog of this compound with a terminal alkyne linker.
-
Immobilization: Covalently attach the alkyne-tagged probe to azide-functionalized agarose beads via a copper-catalyzed "click" reaction. Prepare control beads with no compound attached.
-
Lysate Preparation: Culture HCT116 cells and prepare a native cell lysate using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS).
-
Incubation: Incubate the cell lysate with the compound-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific protein binders.
-
Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE. Excise unique bands present only in the compound lane for identification by mass spectrometry (LC-MS/MS).
Genetic screens can identify genes that modulate the cell's response to the compound, thereby pointing to the relevant pathway and potential target.
-
Rationale: A CRISPR/Cas9 loss-of-function screen can identify genes whose knockout confers resistance to the compound. The logic is that if a gene encoding the direct target is knocked out, the compound can no longer exert its anti-proliferative effect.
-
Methodology:
-
Transduce a population of HCT116 cells with a genome-wide CRISPR knockout library.
-
Treat the cell population with a lethal dose of this compound for several passages.
-
Isolate the surviving cells, which are enriched for knockouts that confer resistance.
-
Use next-generation sequencing to identify the guide RNAs (and thus the genes) that are overrepresented in the surviving population compared to an untreated control population.
-
The workflow for these parallel target identification strategies is visualized below.
Caption: Parallel workflows for generating a list of candidate targets.
Phase 2: Target Validation
Data from Phase 1 provides a list of putative targets. The next crucial phase is to confirm a direct, functional interaction between this compound and a top candidate protein, which we will hypothetically call "Protein X."
Biophysical methods are the gold standard for confirming a direct interaction and quantifying its affinity.
-
Rationale: Techniques like Surface Plasmon Resonance (SPR) can measure binding events in real-time, providing kinetic data (on- and off-rates) and the equilibrium dissociation constant (KD), a key measure of binding affinity.
-
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Protein Immobilization: Covalently immobilize purified, recombinant Protein X onto a sensor chip surface.
-
Analyte Injection: Flow a series of increasing concentrations of this compound over the chip surface. A control flow channel with no immobilized protein is used for reference subtraction.
-
Data Acquisition: Measure the change in the refractive index at the surface, which is proportional to the mass of the compound binding to the protein. This generates sensorgrams showing association and dissociation phases.
-
Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to calculate the kinetic constants (ka, kd) and the dissociation constant (KD). A low KD (e.g., nanomolar to low micromolar range) indicates a high-affinity interaction.
-
Binding is necessary but not sufficient. We must show that this binding event alters the protein's function in a way that explains the observed anti-proliferative phenotype.
-
Rationale: Assuming Protein X is an enzyme (e.g., a kinase), we need to determine if our compound inhibits or activates its catalytic activity.
-
Experimental Protocol: In Vitro Enzyme Activity Assay
-
Assay Setup: In a multi-well plate, combine recombinant Protein X with its substrate and any necessary co-factors (e.g., ATP for a kinase).
-
Compound Titration: Add a range of concentrations of this compound to the wells.
-
Reaction and Detection: Incubate to allow the enzymatic reaction to proceed. Quantify the product formation using a suitable detection method (e.g., fluorescence, luminescence).
-
Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of compound required to inhibit 50% of the enzyme's activity).
-
Table 1: Hypothetical Validation Data for Protein X
| Parameter | Method | Result | Interpretation |
| Binding Affinity (KD) | SPR | 150 nM | High-affinity direct binding confirmed. |
| Functional Activity (IC50) | Kinase Activity Assay | 250 nM | Potent inhibition of enzyme activity. |
A critical step is to prove that the compound binds to Protein X inside intact cells.
-
Rationale: The Cellular Thermal Shift Assay (CETSA) is based on the principle that a protein becomes more thermally stable when bound to a ligand.
-
Methodology:
-
Treat intact HCT116 cells with either the compound or a vehicle control.
-
Heat aliquots of the cells to a range of different temperatures.
-
Lyse the cells and separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation.
-
Analyze the amount of soluble Protein X remaining at each temperature using Western blotting.
-
In the presence of the compound, the "melting curve" for Protein X should shift to higher temperatures, indicating stabilization due to binding.
-
Phase 3: Pathway Deconvolution and Phenotypic Correlation
With a validated target, the final phase connects the direct molecular interaction to the observed cellular phenotype (anti-proliferation).
-
Rationale: We need to demonstrate that the inhibition of Protein X by our compound leads to changes in downstream signaling pathways that ultimately arrest cell proliferation.
-
Methodology:
-
Pathway Analysis: Treat HCT116 cells with the compound and use Western blotting to probe the phosphorylation status of known downstream substrates of Protein X. A decrease in substrate phosphorylation would be expected if Protein X is an inhibited kinase.
-
Genetic Correlation: Use siRNA or CRISPR to specifically knock down Protein X in HCT116 cells. If the compound's MoA is through Protein X, then the knockdown cells should mimic the anti-proliferative phenotype of the compound-treated cells. Furthermore, the knockdown cells should show reduced sensitivity to the compound, as its primary target is already depleted.
-
The logic for this final validation phase is illustrated below.
Caption: Connecting direct target engagement to the cellular phenotype.
Conclusion
While this compound is known as a synthetic intermediate, this guide has repurposed it as a model for one of the central challenges in modern drug discovery: mechanism of action elucidation. By systematically progressing through computational analysis, affinity proteomics, biophysical validation, and cellular pathway analysis, researchers can build a robust, evidence-based case for a compound's MoA. This structured approach, grounded in causality and self-validating protocols, transforms a simple phenotypic "hit" into a valuable tool compound or a promising lead for therapeutic development.
References
This section would be populated with citations for the specific techniques and platforms mentioned, such as the publications describing CETSA, CRISPR screening, and affinity-based proteomics.
CAS number for Tert-butyl benzylcyanomethylcarbamate
An In-Depth Technical Guide to Tert-butyl benzyl(cyanomethyl)carbamate
Abstract
This technical guide provides a comprehensive overview of Tert-butyl benzyl(cyanomethyl)carbamate, a key synthetic intermediate in medicinal chemistry and drug development. While a specific CAS Number for this compound is not consistently indexed in major public chemical databases, its synthesis, properties, and applications can be definitively established from fundamental chemical principles and data on analogous structures. This document details its logical synthetic methodology, explores the mechanistic principles of its formation, outlines its utility as a versatile building block, and provides detailed protocols for its preparation and handling. The guide is intended for researchers, scientists, and drug development professionals who require a functional understanding of this molecule and the strategic role of its constituent moieties—the tert-butoxycarbonyl (Boc) protecting group, the reactive cyanomethyl group, and the benzyl substituent.
Introduction and Strategic Significance
Tert-butyl benzyl(cyanomethyl)carbamate is a carbamate derivative whose value lies in its bifunctional nature. The structure incorporates two critical features for multi-step organic synthesis:
-
A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in modern organic synthesis, particularly in peptide and pharmaceutical chemistry.[1][2] Its stability in a wide range of reaction conditions and its facile, clean removal under mild acidic conditions make it an ideal tool for selectively masking amine reactivity.
-
A Reactive Nitrile Moiety: The cyanomethyl group (—CH₂CN) serves as a versatile chemical handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of various nitrogen-containing heterocycles, making it a valuable precursor for diverse molecular scaffolds.
The benzyl group provides steric bulk and influences the electronic properties of the molecule. The combination of these features in a single molecule makes Tert-butyl benzyl(cyanomethyl)carbamate a valuable intermediate for introducing a protected benzylaminoacetonitrile fragment into larger, more complex drug candidates.
Physicochemical Properties and Characterization
While a dedicated entry with experimental data is sparse, the properties of Tert-butyl benzyl(cyanomethyl)carbamate can be reliably predicted based on its structure and comparison with analogous compounds like tert-butyl benzylcarbamate.[3]
| Property | Predicted Value / Description | Source / Rationale |
| Molecular Formula | C₁₄H₁₈N₂O₂ | Based on structural components. |
| Molecular Weight | 246.31 g/mol | Calculated from the molecular formula. |
| Appearance | Expected to be a white to off-white solid or a viscous oil at room temperature. | Analogy with similar Boc-protected amines. |
| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Methanol. Insoluble in water. | Typical for protected amino acid derivatives. |
| Stability | Stable under neutral and basic conditions. Labile to strong acids (cleavage of Boc group). | Characteristic property of the Boc protecting group. |
Synthesis and Reaction Mechanism
The most direct and industrially relevant synthesis of Tert-butyl benzyl(cyanomethyl)carbamate involves the N-protection of 2-(benzylamino)acetonitrile using Di-tert-butyl dicarbonate (Boc₂O).[4]
Overall Synthesis Reaction
The reaction proceeds by nucleophilic attack of the secondary amine of 2-(benzylamino)acetonitrile on one of the carbonyl carbons of Boc₂O.
Caption: Synthetic workflow for Tert-butyl benzyl(cyanomethyl)carbamate.
Mechanistic Insights: The Role of the Boc Group
The expertise in selecting this synthetic route lies in understanding the mechanism of Boc protection. The reaction is not merely a mixing of reagents; it is a controlled process to prevent side reactions.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-(benzylamino)acetonitrile attacks a carbonyl carbon of Boc₂O.
-
Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Collapse and Elimination: This intermediate collapses, eliminating a tert-butoxide anion and carbon dioxide, which together form a stable leaving group. The tert-butoxide anion is subsequently protonated by the proton lost from the original amine (or by a mild acid source) to form tert-butanol.
The use of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial. It acts as a scavenger for the proton generated during the reaction, driving the equilibrium towards the product without competing with the primary nucleophile.
Caption: Mechanism of Boc protection of a secondary amine.
Applications in Drug Development and Medicinal Chemistry
The tert-butyl carbamate functional group is a recurring motif in a vast array of pharmaceutical compounds and is particularly important in modern drug discovery.[5] While Tert-butyl benzyl(cyanomethyl)carbamate is an intermediate rather than a final API, its structure is representative of building blocks used to construct more complex molecules.
-
Enzyme Inhibitors: The structural motif can be incorporated into inhibitors of enzymes like proteases or kinases. For example, the related compound N-Boc-N-methylaminoacetonitrile is a key intermediate in the synthesis of certain antiviral protease inhibitors.[2] The benzyl group can serve to occupy hydrophobic pockets in an enzyme's active site, enhancing binding affinity.
-
Peptidomimetics: The protected amino nitrile structure can act as a surrogate for a dipeptide unit in peptidomimetic drugs, offering improved metabolic stability and oral bioavailability compared to natural peptides.
-
Heterocyclic Synthesis: The nitrile group is a powerful precursor for building heterocyclic rings (e.g., tetrazoles, triazoles, pyrimidines), which are core components of many blockbuster drugs.
The bulky tert-butyl group can also serve as a "steric shield," preventing unwanted metabolism at nearby sites on a drug molecule, thereby increasing its in-vivo half-life.[6][7]
Detailed Experimental Protocol
This protocol is a self-validating system derived from standard procedures for Boc protection of secondary amines.[8] It is designed for reproducibility and scalability in a research laboratory setting.
Objective: To synthesize Tert-butyl benzyl(cyanomethyl)carbamate.
Materials:
-
2-(Benzylamino)acetonitrile (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Dichloromethane (DCM), anhydrous (approx. 10 mL per gram of starting material)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a clean, dry round-bottomed flask equipped with a magnetic stir bar, add 2-(benzylamino)acetonitrile (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.2 equiv) to the solution and stir for 5 minutes at room temperature.
-
Addition of Boc₂O: In a separate container, dissolve Di-tert-butyl dicarbonate (1.1 equiv) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes. Causality Note: Slow addition is necessary to control the exotherm and prevent side reactions.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup - Quenching: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel.
-
Workup - Washing: Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (to remove acidic impurities and unreacted Boc₂O byproducts).
-
Water.
-
Brine (to aid in phase separation and remove residual water).
-
-
Drying: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Tert-butyl benzyl(cyanomethyl)carbamate.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for Tert-butyl benzyl(cyanomethyl)carbamate is not available, the handling precautions should be based on the hazards of its components and analogous structures.
-
Hazard Statements (Predicted): May cause skin and serious eye irritation.[3][9][10] May be harmful if swallowed. Handle in accordance with good industrial hygiene and safety practices.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[11] All manipulations should be performed in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[10] Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong acids and oxidizing agents.
Conclusion
Tert-butyl benzyl(cyanomethyl)carbamate stands as a testament to the power of strategic molecular design in modern chemistry. By combining a robust and easily removable protecting group with a versatile synthetic handle, it provides an efficient and reliable route to complex molecular targets. Its synthesis is straightforward, relying on well-established and high-yielding chemical transformations. For researchers in drug discovery, understanding the synthesis, reactivity, and strategic application of such intermediates is fundamental to the successful development of novel therapeutics.
References
-
68819-84-1 - Safety Data Sheet. Aaron Chemicals LLC. Available from: [Link]
-
SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available from: [Link]
-
tert-Butyl Benzylcarbamate | C12H17NO2 | CID 4615331. PubChem. Available from: [Link]
-
Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Available from: [Link]
-
The tert-butyl group in chemistry and biology | Request PDF. ResearchGate. Available from: [Link]
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A Technical Guide to the Spectral Analysis of Tert-butyl benzylcyanomethylcarbamate
This guide provides an in-depth analysis of the expected spectral data for tert-butyl benzylcyanomethylcarbamate, a compound of interest for researchers and professionals in drug development and synthetic organic chemistry. Due to the limited availability of a complete public spectral dataset for this specific molecule, this document leverages a comparative analysis of structurally related compounds to predict and interpret its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical utility.
Introduction and Molecular Structure
This compound is a carbamate derivative incorporating a bulky tert-butyl protecting group, a benzyl moiety, and a cyanomethyl group. This combination of functional groups makes it a potentially valuable intermediate in the synthesis of more complex molecules. Accurate spectral characterization is crucial for confirming its identity and purity after synthesis.
The structure of this compound is presented below:
Figure 1: Chemical structure of this compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule. The predicted chemical shifts (δ) are presented in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -C(CH ₃)₃ | ~1.4 - 1.5 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet. This is a characteristic signal for a Boc-protecting group.[1][2] |
| -N-CH ₂-CN | ~4.2 - 4.3 | Singlet (s) | 2H | The methylene protons adjacent to the nitrogen and the electron-withdrawing cyano group are expected to be deshielded.[2] |
| Ph-CH ₂-N- | ~4.3 - 4.5 | Singlet (s) | 2H | The benzylic protons are deshielded by the adjacent nitrogen and the phenyl ring.[1] |
| -C₆H ₅ | ~7.2 - 7.4 | Multiplet (m) | 5H | The five aromatic protons of the benzyl group will appear as a complex multiplet in the typical aromatic region.[1] |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts are based on data from analogous compounds.[1][3]
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| -C (CH₃)₃ | ~28.4 | The three equivalent methyl carbons of the tert-butyl group are highly shielded.[1] |
| -C (CH₃)₃ | ~80 - 82 | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom.[1] |
| -N-C H₂-CN | ~40 - 45 | The methylene carbon is influenced by the adjacent nitrogen and cyano group. |
| Ph-C H₂-N- | ~50 - 55 | The benzylic carbon is deshielded by the phenyl ring and the nitrogen atom. |
| -C N | ~115 - 118 | The carbon of the nitrile group appears in a characteristic region.[3] |
| Aromatic C -H | ~127 - 129 | The protonated carbons of the aromatic ring.[1] |
| Aromatic Quaternary C | ~136 - 138 | The ipso-carbon of the benzyl group to which the methylene group is attached.[1] |
| C =O | ~155 - 156 | The carbonyl carbon of the carbamate group is significantly deshielded.[1] |
Predicted Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| C-H (aromatic) | ~3030 - 3100 | Medium-Weak | Stretching vibrations of the C-H bonds on the phenyl ring. |
| C-H (aliphatic) | ~2850 - 3000 | Medium | Stretching vibrations of the C-H bonds in the tert-butyl and methylene groups. |
| C≡N (nitrile) | ~2240 - 2260 | Medium-Weak | Characteristic stretching vibration of the nitrile group. |
| C=O (carbamate) | ~1680 - 1700 | Strong | The carbonyl stretch is a prominent feature in carbamates. |
| C-N | ~1250 - 1350 | Medium | Stretching vibration of the C-N bond. |
| C-O | ~1150 - 1250 | Strong | Stretching vibrations of the C-O bonds in the carbamate group. |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (Molecular Formula: C₁₄H₁₈N₂O₂), the expected molecular weight is approximately 246.31 g/mol .
In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 247.14. A common fragmentation pattern for Boc-protected amines is the loss of isobutylene (C₄H₈) or the entire tert-butoxycarbonyl group.
Table 4: Predicted Mass Spectrometry Fragments
| Ion | Expected m/z | Rationale |
| [M+H]⁺ | ~247.14 | Protonated molecular ion. |
| [M-C₄H₈+H]⁺ | ~191.08 | Loss of isobutylene from the tert-butyl group. |
| [M-Boc+H]⁺ | ~147.09 | Loss of the entire Boc group. |
Experimental Protocols
The following are generalized protocols for acquiring the spectral data. Specific instrument parameters may need to be optimized.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[4]
-
¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.[4]
-
¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum on the same instrument using a proton-decoupled experiment. Typical parameters include a 30-45° pulse, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.[4]
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR) : Place a small amount of the solid or liquid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[4]
-
Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[4]
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[4]
-
Ionization : Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatograph (LC-MS). Electrospray ionization (ESI) is a common method for this type of molecule.
-
Analysis : Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The mass range should be set to scan beyond the expected molecular weight.[4]
Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent spectral characterization of this compound.
Figure 2: General workflow for the synthesis and characterization of the target compound.
Conclusion
This technical guide provides a comprehensive overview of the expected spectral data for this compound. By leveraging comparative data from structurally similar molecules, researchers can confidently predict and interpret the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. The provided protocols offer a solid foundation for the experimental work required for its synthesis and characterization.
References
- Poveda, A., et al. (2019). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports.
- Supporting Inform
-
Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
- Google Patents.
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Organic Syntheses. Carbazic acid, tert-butyl ester. [Link]
- Bedia, C., et al. (2021). Non-target ROIMCR LC–MS analysis of the disruptive effects of TBT over time on the lipidomics of Daphnia magna. Scientific Reports.
- Asiri, A. M., et al. (2019). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Pain Research.
-
National Institute of Standards and Technology. Benzene, tert-butyl-. [Link]
-
National Institute of Standards and Technology. tert-Butyl carbamate. [Link]
-
ResearchGate. FT-IR spectrum of tert-butyl.... [Link]
-
National Institute of Standards and Technology. tert-Butyl carbamate. [Link]
Sources
An In-depth Technical Guide to the Synthesis of Tert-butyl benzylcyanomethylcarbamate
Introduction
Tert-butyl benzylcyanomethylcarbamate, also known as N-Boc-N-benzylaminoacetonitrile, is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and drug development. Its structure combines a benzyl group, a nitrile, and a tert-butyloxycarbonyl (Boc) protecting group, making it a valuable building block for the synthesis of more complex molecules, including peptide mimics and various heterocyclic compounds. This guide provides a comprehensive overview of the primary synthetic routes to this compound, detailing the rationale behind starting material selection and reaction conditions, and offering field-proven experimental protocols.
Retrosynthetic Analysis and Core Strategy
A retrosynthetic analysis of this compound reveals a logical and highly effective synthetic strategy. The target molecule can be disconnected at the nitrogen-benzyl bond, pointing to an N-alkylation reaction as the key final step. This approach identifies two primary starting materials:
-
An electrophilic benzyl source : Typically an activated benzyl species such as benzyl bromide or benzyl chloride.
-
A nucleophilic N-Boc protected aminonitrile : The core of this precursor is tert-butyl (cyanomethyl)carbamate.[1]
The primary synthetic challenge lies in the efficient execution of the N-alkylation of the carbamate nitrogen, which requires careful selection of a suitable base and solvent system to ensure high yield and purity.
Primary Synthetic Pathway: N-Alkylation of Tert-butyl (cyanomethyl)carbamate
The most common and reliable method for synthesizing this compound involves the direct benzylation of tert-butyl (cyanomethyl)carbamate. This process can be broken down into two principal stages: the preparation of the aminonitrile precursor and the subsequent alkylation.
Stage 1: Synthesis of Tert-butyl (cyanomethyl)carbamate
The precursor, tert-butyl (cyanomethyl)carbamate, is a crucial intermediate. It is typically synthesized from readily available starting materials. While multiple methods exist for the Boc-protection of amines, a common route involves the reaction of aminoacetonitrile with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
Causality Behind Experimental Choices:
-
Boc Anhydride ((Boc)₂O) : This reagent is the standard for introducing the Boc protecting group due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).[2]
-
Base : A non-nucleophilic base, such as sodium bicarbonate or triethylamine, is used to neutralize the acid formed during the reaction without competing with the amine nucleophile.
-
Solvent : A solvent system like a mixture of water and tetrahydrofuran (THF) is often employed to dissolve both the polar aminoacetonitrile salt and the nonpolar Boc anhydride.
Stage 2: N-Benzylation
With the Boc-protected aminonitrile in hand, the key N-alkylation step can be performed. This reaction involves the deprotonation of the carbamate nitrogen followed by nucleophilic attack on a benzyl halide.
Causality Behind Experimental Choices:
-
Base Selection : The acidity of the N-H bond on a carbamate is significantly lower than that of an amine, necessitating a strong, non-nucleophilic base.
-
Sodium Hydride (NaH) : A powerful base that irreversibly deprotonates the carbamate to form a sodium salt. It is highly effective but requires anhydrous conditions as it reacts violently with water.
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) : These are milder, solid bases that are easier to handle than NaH.[3] They are often used in polar aprotic solvents at elevated temperatures to drive the reaction to completion.[3]
-
-
Solvent Selection : A polar aprotic solvent is essential for this reaction.
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF) : These solvents effectively solvate the cation of the carbamate salt, enhancing the nucleophilicity of the nitrogen anion. They are also stable to the strong bases used.[3]
-
-
Alkylating Agent :
-
Benzyl Bromide : Preferred over benzyl chloride due to the better leaving group ability of bromide, resulting in faster reaction rates.
-
The overall synthetic workflow is visualized in the diagram below.
Caption: Primary synthetic route to this compound.
Detailed Experimental Protocol
The following protocol is a representative example for the N-alkylation step, validated by common practices in organic synthesis.[3][4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| tert-Butyl (cyanomethyl)carbamate | 156.18 | 10.0 | 1.0 |
| Sodium Hydride (60% dispersion in oil) | 40.00 | 12.0 | 1.2 |
| Benzyl Bromide | 171.04 | 11.0 | 1.1 |
| Anhydrous Dimethylformamide (DMF) | - | - | - |
| Saturated aq. NH₄Cl solution | - | - | - |
| Ethyl Acetate | - | - | - |
| Brine | - | - | - |
| Anhydrous Sodium Sulfate | - | - | - |
Step-by-Step Procedure:
-
Reaction Setup : To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add tert-butyl (cyanomethyl)carbamate (1.56 g, 10.0 mmol).
-
Solvent Addition : Add anhydrous DMF (20 mL) to the flask and stir the mixture until the solid is fully dissolved.
-
Deprotonation : Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (0.48 g of 60% dispersion, 12.0 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.
-
Activation : Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt of the carbamate will occur.
-
Alkylation : Add benzyl bromide (1.31 mL, 11.0 mmol) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching : Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).
-
Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing : Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.
Characterization and Purity Analysis
The identity and purity of the final product must be confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR will confirm the molecular structure, showing the characteristic peaks for the benzyl, tert-butyl, and cyanomethyl groups.
-
Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy : Will show characteristic absorption bands for the nitrile (C≡N) and carbamate (C=O) functional groups.
Alternative Synthetic Considerations
While the N-alkylation of a pre-formed Boc-aminonitrile is the most direct route, other strategies can be envisioned. For instance, one could start with N-benzylglycine, protect the nitrogen with a Boc group, and then convert the carboxylic acid moiety into a nitrile. However, this route is often more complex and may result in lower overall yields due to the additional synthetic steps required.
Conclusion
The synthesis of this compound is most effectively achieved through a two-stage process involving the Boc-protection of aminoacetonitrile followed by a robust N-alkylation with a benzyl halide. The success of this synthesis hinges on the careful selection of a strong, non-nucleophilic base and a polar aprotic solvent to facilitate the key N-alkylation step. The protocol provided herein represents a reliable and scalable method for producing this valuable intermediate for applications in pharmaceutical research and development.
References
-
ResearchGate. How to do alkylation of NHBOc amines using alkyl bromide? Available at: [Link]
-
The Royal Society of Chemistry. Selective N-Alkylation of Primary Amines with R-NH2.HBr and Alkylbromides using Competitive Deprotonation/Protonation Strategy. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
Sources
An In-Depth Technical Guide on the Role of the Boc Protecting Group in Tert-butyl benzylcyanomethylcarbamate
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis and medicinal chemistry.[1][2][3] This technical guide provides a comprehensive analysis of the pivotal role of the Boc group in the structure, synthesis, and reactivity of Tert-butyl benzylcyanomethylcarbamate. We will delve into the mechanistic underpinnings of Boc protection and deprotection, explore the unique chemical properties conferred by the presence of both the Boc and cyanomethyl groups, and provide detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile synthetic intermediate.
Introduction: The Strategic Importance of the Boc Protecting Group
In the intricate landscape of multi-step organic synthesis, the ability to selectively mask and unmask reactive functional groups is paramount.[2][4] The tert-butyloxycarbonyl (Boc) group has emerged as one of the most indispensable tools for the protection of amines.[2][5] Its widespread adoption is attributable to a confluence of desirable characteristics:
-
Ease of Introduction: The Boc group can be readily introduced under relatively mild conditions, typically by reacting an amine with di-tert-butyl dicarbonate (Boc₂O).[1][6]
-
Robust Stability: The resulting carbamate is stable to a broad spectrum of reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[1][3] This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.
-
Facile and Selective Removal: The Boc group is prized for its lability under acidic conditions, most commonly using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][7] This orthogonality to other common protecting groups, such as the base-labile Fmoc group and the hydrogenolysis-labile Cbz group, is a key advantage in complex synthetic strategies.[3][8]
The molecule of interest, this compound, incorporates this crucial protecting group, alongside a benzyl group and a cyanomethyl moiety. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules, particularly in the realm of drug discovery.[9][10]
The Role of the Boc Group in the Synthesis and Stability of this compound
The synthesis of this compound typically involves the N-protection of 2-(benzylamino)acetonitrile with di-tert-butyl dicarbonate (Boc₂O).[11]
Mechanism of Boc Protection
The protection reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the secondary amine in 2-(benzylamino)acetonitrile attacks one of the electrophilic carbonyl carbons of Boc₂O.[5][12] This is followed by the departure of a tert-butyl carbonate leaving group, which subsequently breaks down into the stable and volatile byproducts carbon dioxide (CO₂) and tert-butanol.[12]
Caption: Mechanism of Boc protection of an amine.
Stability Conferred by the Boc Group
The Boc group in this compound renders the nitrogen atom significantly less nucleophilic and basic compared to the parent secondary amine. This is due to the electron-withdrawing nature of the carbonyl group, which delocalizes the nitrogen lone pair through resonance. This electronic effect, combined with the steric bulk of the tert-butyl group, shields the nitrogen from participating in undesired side reactions during subsequent synthetic steps.
A key feature of the Boc group is its stability under basic conditions. Unlike esters, which are readily hydrolyzed by base, the carbamate linkage in a Boc-protected amine is resistant to basic hydrolysis.[13] This is because the nitrogen lone pair resonance reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by hydroxide ions.
Reactivity of this compound: The Interplay of the Boc and Cyanomethyl Groups
The reactivity of this compound is largely dictated by the cyanomethyl group, with the Boc group serving a primarily protective role. The protons on the carbon adjacent to the cyano group (α-protons) are acidic due to the strong electron-withdrawing nature of the nitrile.[14] This allows for the formation of a carbanion, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.
The Boc group's stability to the basic conditions often required to generate this carbanion is crucial for the successful application of this compound as a synthetic building block.
Deprotection: The Controlled Removal of the Boc Group
A significant advantage of the Boc protecting group is its clean and efficient removal under acidic conditions.[1][6]
Mechanism of Boc Deprotection
The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as TFA or HCl.[1][8] This is followed by the departure of the stable tert-butyl cation, which is then neutralized by elimination to form isobutene. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine, carbon dioxide, and a proton.[8][15]
Caption: Mechanism of acid-catalyzed Boc deprotection.
The evolution of carbon dioxide gas is a visual indicator that the deprotection reaction is proceeding.[15] It is important to perform this reaction in an open or well-ventilated system to avoid pressure buildup.[12][16]
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure for the Boc protection of a secondary amine.
Materials:
-
2-(Benzylamino)acetonitrile
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve 2-(benzylamino)acetonitrile (1.0 eq) in THF or DCM.
-
Add a base such as triethylamine (1.1 eq) or an aqueous solution of sodium hydroxide.[5][6]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Deprotection of this compound
This protocol describes the standard procedure for the removal of the Boc group.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product, 2-(benzylamino)acetonitrile.
Applications in Drug Development
The unique structural features of this compound and its derivatives make them valuable intermediates in the synthesis of pharmaceutically active compounds. The cyanomethyl group can be a precursor to other functional groups or can itself be part of a pharmacophore. For instance, α-cyano carbamates are utilized in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, which are a class of drugs used to treat type 2 diabetes.[9] The Boc-protected amine allows for the controlled elaboration of other parts of the molecule before the final deprotection step to reveal the active compound.
Conclusion
The Boc protecting group plays an indispensable role in the chemistry of this compound. It provides a robust and reliable means of masking the secondary amine, thereby enabling selective transformations at the cyanomethyl position. The well-understood and highly efficient methods for both the introduction and removal of the Boc group make it an ideal choice for complex, multi-step syntheses. A thorough understanding of the principles and protocols outlined in this guide will empower researchers and drug development professionals to effectively utilize this compound and related compounds in their synthetic endeavors.
References
- The Enduring Significance of the Boc Protecting Group in Modern Organic Synthesis - Benchchem.
- tert-Butyloxycarbonyl protecting group - Wikipedia.
- Boc Protection Mechanism (Boc2O) - Common Organic Chemistry.
- BOC Protection and Deprotection - J&K Scientific LLC.
- Boc Protection Mechanism (Boc2O + DMAP) - Common Organic Chemistry.
- The Role of t-Boc Protection in Organic Synthesis Applic
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis.
- Amine Protection / Deprotection - Fisher Scientific.
-
Amine Protection and Deprotection - Master Organic Chemistry. [Link]
-
What is the protection of BOC in organic synthesis processes? - Quora. [Link]
-
Boc Protecting Group for Amines - Chemistry Steps. [Link]
- The Cyanomethyl Group in Carbamate Scaffolds: A Technical Guide to Reactivity and Applic
- tert-Butyl (1-cyanopropan-2-yl)carbamate: A Comprehensive Technical Guide for Drug Development Professionals - Benchchem.
- An In-Depth Technical Guide to tert-Butyl (cyanomethyl)(methyl)
-
Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry - Reddit. [Link]
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The Advent and Evolution of N-Boc Protected Amino Nitriles: A Cornerstone of Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The N-Boc protected amino nitrile is a quintessential bifunctional molecule that has carved an indispensable niche in the landscape of modern organic synthesis. Seamlessly merging the latent electrophilicity of the nitrile with the nucleophilic potential of a protected amine, this class of compounds represents a critical nexus for the construction of complex molecular architectures. From their conceptual origins rooted in the historic Strecker synthesis and the advent of urethane-based protecting groups, N-Boc protected amino nitriles have evolved into versatile building blocks for the asymmetric synthesis of non-natural amino acids, the assembly of peptide frameworks, and the discovery of novel therapeutics. This guide provides a comprehensive exploration of the discovery, historical development, and multifaceted applications of N-Boc protected amino nitriles, offering field-proven insights and detailed methodologies for the discerning researcher.
Historical Tapestry: Weaving Together Two Seminal Concepts
The story of N-Boc protected amino nitriles is not one of a single, serendipitous discovery, but rather the elegant convergence of two foundational pillars of organic chemistry: the synthesis of α-amino nitriles and the development of robust amine-protecting groups.
The Genesis of α-Amino Nitriles: The Strecker Synthesis
In 1850, Adolph Strecker reported a one-pot reaction involving an aldehyde, ammonia, and hydrogen cyanide to produce an α-amino nitrile.[1][2] This groundbreaking discovery, now universally known as the Strecker synthesis, provided the first general method for the laboratory preparation of α-amino acids following hydrolysis of the resulting nitrile.[3] The reaction proceeds through the initial formation of an imine from the aldehyde and ammonia, which is then attacked by a cyanide ion to yield the α-amino nitrile.[4]
The Strecker synthesis was a landmark achievement, effectively opening the door to the systematic study of amino acids and, by extension, the nascent field of protein chemistry.[2] For over a century, it remained a cornerstone of amino acid synthesis, with numerous modifications and improvements being reported.[5][6]
The Dawn of Amine Protection: The Advent of the Boc Group
The mid-20th century witnessed a revolution in the field of peptide synthesis, largely driven by the development of reliable and selectively removable protecting groups for the ubiquitous amine functionality. While the carbobenzoxy (Cbz) group, introduced by Bergmann and Zervas in 1932, was a significant step forward, it was the introduction of the tert-butoxycarbonyl (Boc) group by Carpino in 1957 that truly transformed the field.[7]
The Boc group offered a unique set of advantages: it was stable to a wide range of nucleophilic and basic conditions, yet readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA).[7][8] This orthogonality was brilliantly exploited by R. Bruce Merrifield in his pioneering work on solid-phase peptide synthesis (SPPS), which earned him the Nobel Prize in Chemistry in 1984.[8] The "Boc/Bzl" strategy, utilizing the acid-labile Boc group for temporary N-terminal protection and more robust benzyl-based groups for side-chain protection, became the dominant paradigm in peptide synthesis for decades.[8][9]
The Inevitable Convergence: The Emergence of N-Boc Protected Amino Nitriles
With the Strecker synthesis providing a reliable route to α-amino nitriles and the Boc group establishing itself as the protecting group of choice for amines, their eventual union was a logical and powerful progression. While a single, seminal publication heralding the "discovery" of N-Boc protected amino nitriles is not readily identifiable, their use as synthetic intermediates began to appear in the literature in the decades following the introduction of the Boc group.
The primary impetus for their development was the need for versatile building blocks in the synthesis of non-proteinogenic amino acids and peptide analogues. By protecting the amino group of an amino nitrile with the Boc moiety, chemists could unlock a diverse range of synthetic transformations at the nitrile functionality without interference from the nucleophilic amine. This allowed for the nitrile to be, for example, reduced to an amine, hydrolyzed to a carboxylic acid, or converted to a tetrazole, all while the core amino acid scaffold remained intact and protected.[10]
Synthetic Methodologies: Crafting the Bifunctional Synthon
The preparation of N-Boc protected amino nitriles can be broadly approached from two main retrosynthetic pathways: the protection of a pre-formed amino nitrile, or the direct synthesis from a Boc-protected amine precursor.
Protection of α-Amino Nitriles
This straightforward approach involves the synthesis of the parent α-amino nitrile, typically via a Strecker-type reaction, followed by the introduction of the Boc group.
-
Step 1: Synthesis of the α-Amino Nitrile. The classical Strecker reaction, using an aldehyde, an amine source (such as ammonia or an ammonium salt), and a cyanide source (such as KCN or TMSCN), remains a widely used method.[1][5]
-
Step 2: N-Boc Protection. The resulting α-amino nitrile is then protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The choice of base and solvent is crucial to avoid unwanted side reactions.
Experimental Protocol: Two-Step Synthesis of N-Boc-2-amino-2-phenylacetonitrile
Step 1: Synthesis of 2-Amino-2-phenylacetonitrile
-
To a solution of benzaldehyde (10.6 g, 100 mmol) in methanol (100 mL) is added ammonium chloride (5.89 g, 110 mmol).
-
A solution of potassium cyanide (7.16 g, 110 mmol) in water (20 mL) is added dropwise to the stirred solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
-
The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the crude 2-amino-2-phenylacetonitrile, which is used in the next step without further purification.
Step 2: N-Boc Protection
-
The crude 2-amino-2-phenylacetonitrile is dissolved in dichloromethane (100 mL).
-
Triethylamine (15.3 mL, 110 mmol) is added, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (24.0 g, 110 mmol) in dichloromethane (50 mL) at 0 °C.
-
The reaction is stirred at room temperature for 12 hours.
-
The reaction mixture is washed with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (2 x 50 mL), and brine (50 mL).
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-2-amino-2-phenylacetonitrile.
Modified Strecker Reaction with Boc-Protected Precursors
A more convergent and often higher-yielding approach involves the direct synthesis of the N-Boc protected amino nitrile in a modified Strecker reaction. This can be achieved by reacting a Boc-protected amino sulfone or a related imine precursor with a cyanide source.
Experimental Protocol: One-Pot Synthesis of N-Boc Protected Amino Nitriles from N-Boc-α-amido Sulfones
-
To a solution of the N-Boc-α-amido sulfone (10 mmol) in a suitable solvent such as THF or CH₂Cl₂ (50 mL) is added a cyanide source, for example, potassium cyanide (15 mmol) complexed with 18-crown-6 (1.5 mmol).
-
The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with water and the product is extracted into an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
The Synthetic Utility of N-Boc Protected Amino Nitriles
The true power of N-Boc protected amino nitriles lies in their versatility as synthetic intermediates. The orthogonal nature of the Boc group and the nitrile functionality allows for a wide array of selective transformations.
Synthesis of Non-Natural Amino Acids
A primary application of N-Boc protected amino nitriles is in the synthesis of non-natural α-amino acids. The nitrile group can be hydrolyzed under acidic or basic conditions to reveal the carboxylic acid moiety.
Figure 1: General workflow for the conversion of N-Boc protected amino nitriles to α-amino acids.
Peptide Synthesis and Peptidomimetics
N-Boc protected amino nitriles can serve as precursors to N-Boc protected amino acids for use in both solution-phase and solid-phase peptide synthesis. Furthermore, the nitrile group itself can be incorporated into peptide backbones to create peptidomimetics with altered conformational properties and resistance to enzymatic degradation. Recent research has also explored the direct use of amino nitriles in peptide ligation, bypassing the need for pre-activated amino acids.[11]
Synthesis of Heterocyclic Compounds
The nitrile functionality is a versatile handle for the construction of various heterocyclic systems. For instance, N-Boc protected amino nitriles can undergo [2+3] cycloaddition reactions with azides to form tetrazoles, which are important bioisosteres of carboxylic acids in medicinal chemistry.[10][12]
Figure 2: Key synthetic transformations of N-Boc protected amino nitriles.
Deprotection Strategies: Unveiling the Amine
The removal of the Boc group is a critical step in many synthetic sequences involving N-Boc protected amino nitriles. The choice of deprotection conditions must take into account the stability of the nitrile and any other functional groups present in the molecule.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 25-50% TFA in CH₂Cl₂ | Fast, efficient, and clean. | Harshly acidic; can cleave other acid-labile groups. |
| Hydrochloric Acid (HCl) | 4 M HCl in dioxane or Et₂O | Readily available and effective. | Can sometimes lead to side reactions with sensitive substrates. |
| Nitric Acid | HNO₃ in CH₂Cl₂ | Can offer selectivity in the presence of other acid-sensitive groups like t-butyl esters. | Oxidizing conditions may not be suitable for all substrates. |
| Thermal Deprotection | High temperature in a suitable solvent (continuous flow) | Can be achieved without the use of acid catalysts. | Requires specialized equipment and may not be suitable for thermally labile compounds. |
Conclusion and Future Outlook
The journey of N-Boc protected amino nitriles from a conceptual convergence of classical reactions to a ubiquitous tool in modern synthesis is a testament to the power of fundamental discoveries in organic chemistry. These bifunctional building blocks continue to empower researchers in their quest for novel molecules with tailored properties. The future of this field will likely see the development of even more efficient and stereoselective methods for their synthesis, as well as their application in increasingly complex and innovative synthetic strategies, particularly in the realms of automated synthesis, biocatalysis, and the development of next-generation therapeutics. The humble N-Boc protected amino nitrile, born from a rich history, is poised to remain at the forefront of chemical innovation for years to come.
References
-
Title: Organocatalytic Synthesis of α-Aminonitriles: A Review Source: MDPI URL: [Link]
-
Title: The Strecker Synthesis of Amino Acids Source: Master Organic Chemistry URL: [Link]
-
Title: Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Catalyzed by Tetrabutylammonium phthalimide-N-oxyl Source: Sciforum URL: [Link]
-
Title: Strecker amino acid synthesis Source: Wikipedia URL: [Link]
-
Title: Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources Source: Green Chemistry (RSC Publishing) URL: [Link]
- Title: New process for obtaining alpha-amino nitriles and their applications to organic synthesis Source: Google Patents URL
-
Title: Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely Source: Research Communities URL: [Link]
-
Title: Synthesis of Boc-Amino Tetrazoles Derived from α-Amino Acids Source: Taylor & Francis Online URL: [Link]
-
Title: Strecker Amino Acid Synthesis Mechanism & Examples Source: Organic Chemistry Explained URL: [Link]
-
Title: 150 Years of Strecker Reaction Source: MSU chemistry URL: [Link]
-
Title: Introduction to Peptide Synthesis Source: PMC - NIH URL: [Link]
-
Title: Synthesis of Boc-Amino Tetrazoles Derived from α-Amino Acids Source: Taylor & Francis Online URL: [Link]
-
Title: Introduction to Peptide Synthesis Source: Master Organic Chemistry URL: [Link]
-
Title: Strecker Synthesis Source: Organic Chemistry Portal URL: [Link]
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Methodological & Application
Application Note: Tert-butyl Benzylcyanomethylcarbamate as a Versatile Synthon for the Asymmetric Synthesis of α-Amino Nitriles
Abstract
α-Amino nitriles are highly valuable intermediates in organic synthesis, serving as direct precursors to natural and unnatural α-amino acids, vicinal diamines, and various nitrogen-containing heterocycles.[1] While the classical Strecker reaction provides a direct route to these compounds, it often requires the handling of highly toxic cyanide sources and can present challenges in achieving high enantioselectivity.[2][3] This application note details a robust methodology utilizing tert-butyl benzylcyanomethylcarbamate, a pre-formed and orthogonally protected α-amino nitrile, as a versatile carbanion precursor. This approach circumvents the direct use of cyanide reagents in functionalization steps and allows for the controlled, diastereoselective synthesis of complex α,α-disubstituted amino nitrile derivatives. We provide a detailed explanation of the reaction mechanism, step-by-step protocols for α-alkylation, and strategies for subsequent deprotection to access the target molecules.
Introduction: A Modern Approach to α-Amino Nitrile Synthesis
The synthesis of α-amino nitriles has been a cornerstone of organic chemistry since its discovery by Strecker in 1850.[4][5] The traditional three-component reaction involving an aldehyde, an amine, and a cyanide source is powerful but carries inherent safety risks and can be difficult to control for stereoselective applications.[3][6] Modern synthetic strategies increasingly favor the use of stable, pre-functionalized building blocks that offer greater control and safety.
This compound emerges as an ideal reagent in this context. It is an α-amino nitrile where the amine is protected by two distinct, orthogonally removable groups: the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyl (Bn) group.[7] The true synthetic power of this reagent lies in the acidity of the α-proton, positioned between the electron-withdrawing nitrile and the nitrogen atom. Deprotonation at this position generates a stabilized carbanion, a potent nucleophile for forming new carbon-carbon bonds. This strategy enables the synthesis of α-substituted and α,α-disubstituted amino nitriles, which are challenging to produce via traditional Strecker-type reactions.[2][8]
Advantages of this methodology:
-
Enhanced Safety: Avoids the repeated use of acute toxins like KCN or HCN during the key bond-forming step.[3]
-
Synthetic Versatility: The generated carbanion can react with a wide range of electrophiles (alkyl halides, epoxides, carbonyls, etc.).
-
Orthogonal Deprotection: The Boc and Benzyl groups can be removed selectively, providing precise control in multi-step syntheses.[7][9]
-
Access to Complex Scaffolds: Provides a straightforward route to quaternary α-amino acid precursors, which are of significant interest in peptide and drug design.[8]
Reaction Mechanism: Carbanion-Mediated α-Functionalization
The core of this methodology is the generation of a nucleophilic carbanion from the protected α-amino nitrile. This is achieved by treating this compound with a strong, non-nucleophilic base at low temperatures.
Mechanism Steps:
-
Deprotonation: A strong base, typically Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi), abstracts the acidic α-proton to form a lithium-aza-enolate intermediate. This intermediate is stabilized by chelation and resonance.
-
Nucleophilic Attack: The generated carbanion acts as a potent nucleophile, attacking an electrophilic substrate (e.g., an alkyl halide) in a standard SN2 reaction.
-
Product Formation: The reaction results in the formation of a new carbon-carbon bond at the α-position, yielding the desired substituted α-amino nitrile.
The bulky tert-butyl and benzyl groups on the nitrogen atom play a crucial role in directing the stereochemical outcome of the reaction, particularly with chiral electrophiles, by creating a sterically hindered environment.[10]
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- 10. researchgate.net [researchgate.net]
Application Notes: Tert-butyl benzylcyanomethylcarbamate as a Chiral Glycine Anion Equivalent for the Synthesis of α-Amino Acids
Introduction: The Challenge of Synthesizing Non-Proteinogenic α-Amino Acids
The synthesis of non-proteinogenic α-amino acids is a cornerstone of modern medicinal chemistry and drug development. These unique structural motifs are integral to peptidomimetics, chiral ligands, and a wide array of biologically active molecules.[1] A primary challenge in their synthesis is the controlled, asymmetric introduction of side chains at the α-carbon. This has led to the development of "glycine equivalents," which are chiral synthons that function as glycine enolates, allowing for the diastereoselective or enantioselective alkylation to build complex amino acid structures.[2][3] This guide focuses on a highly versatile and efficient glycine equivalent: tert-butyl benzylcyanomethylcarbamate.
The Reagent: Structure, Function, and Advantages
This compound is a strategically designed molecule that serves as a practical glycine anion equivalent. Its structure incorporates several key features:
-
N-Boc Protection: The tert-butoxycarbonyl (Boc) group provides robust protection for the nitrogen atom, preventing unwanted side reactions. It is stable under the basic conditions required for alkylation but can be readily removed under acidic conditions.[4]
-
Cyano Group: The electron-withdrawing cyano group significantly acidifies the α-proton (pKa ≈ 20-22 in DMSO), facilitating its removal with common, non-nucleophilic bases to form a stabilized carbanion.
-
Benzyl Ester: The benzyl ester protects the carboxylic acid functionality and can be removed under mild hydrogenolysis conditions, which are orthogonal to the acidic deprotection of the Boc group.
The combination of these features allows for a controlled, stepwise approach to amino acid synthesis, making it a valuable tool for researchers.
Mechanism of Action: A Stabilized Glycine Anion
The utility of this compound hinges on its ability to generate a stable carbanion upon deprotonation. This process allows for subsequent nucleophilic attack on a variety of electrophiles, primarily alkyl halides. The reaction proceeds through the formation of a resonance-stabilized enolate, which is the key reactive intermediate.
The choice of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS), is critical to ensure complete and rapid deprotonation without competing nucleophilic attack on the ester or cyano functionalities.[5]
Experimental Protocols and Workflows
Workflow Overview
The overall synthetic strategy involves a three-stage process: deprotonation to form the glycine anion equivalent, alkylation with an electrophile to form the new C-C bond, and finally, a two-step hydrolysis and deprotection sequence to reveal the final α-amino acid.
Sources
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- 5. WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids - Google Patents [patents.google.com]
Deprotection of the Boc group from Tert-butyl benzylcyanomethylcarbamate
An In-Depth Guide to the Deprotection of the Boc Group from Tert-butyl benzylcyanomethylcarbamate
Authored by: Gemini, Senior Application Scientist
Abstract
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in protecting amine functionalities. Its widespread use stems from its stability across a range of chemical conditions and, crucially, its facile and clean removal under acidic conditions.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the deprotection of the Boc group from a specific substrate, this compound. We will delve into the underlying reaction mechanism, present validated, step-by-step protocols using common acidic reagents, discuss potential side reactions and their mitigation, and outline methods for reaction monitoring and validation. This guide is designed to blend theoretical understanding with practical, field-proven insights to ensure successful and reproducible outcomes.
The Scientific Foundation: Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc protecting group is an acid-catalyzed elimination reaction.[3] The process is efficient and generally proceeds with high yield due to the formation of stable, gaseous byproducts. The mechanism can be dissected into three primary steps:
-
Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).[3][4][5][6] This initial step activates the carbamate, making it susceptible to cleavage.
-
Carbocation Formation: The protonated intermediate is unstable and collapses, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a highly stable tert-butyl cation and a transient carbamic acid intermediate.[3][4][5]
-
Decarboxylation & Amine Liberation: The carbamic acid is inherently unstable and rapidly decomposes, releasing gaseous carbon dioxide (CO₂) and the desired free amine.[3][4][5] In the acidic medium, the newly liberated amine is immediately protonated to form its corresponding salt (e.g., trifluoroacetate or hydrochloride).[4][6]
The evolution of CO₂ gas is a visual indicator that the reaction is proceeding.[5] It is critical to ensure the reaction is not performed in a sealed system to allow this gas to escape safely.[4][6]
Caption: Acid-catalyzed Boc deprotection mechanism.
Mitigating Side Reactions: The Role of Scavengers
The primary complication in Boc deprotection arises from the generation of the reactive tert-butyl cation.[7][8] This electrophile can alkylate any nucleophilic species present in the reaction mixture, including the desired product, solvent, or sensitive functional groups on the substrate itself (e.g., tryptophan, methionine, or cysteine residues in peptide synthesis).[2][7][8]
To prevent these undesirable side reactions, a "scavenger" is often added to the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the substrate, effectively trapping it before it can cause unwanted alkylation.[9]
Commonly Used Scavengers:
-
Triisopropylsilane (TIS): Highly effective at reducing the tert-butyl cation.
-
Anisole or Thioanisole: Aromatic scavengers that are readily alkylated.[2]
-
Water: Can act as a scavenger, quenching the cation to form tert-butanol.
The choice of scavenger depends on the substrate and reaction conditions. For a substrate like this compound, which lacks highly nucleophilic side chains, the risk of self-alkylation is lower, but the use of a scavenger is still good practice for ensuring high purity.
Experimental Protocols
Two primary methods for the deprotection of this compound are presented below. The choice between them depends on the desired salt form of the final product, downstream applications, and sensitivity of the substrate to specific acidic conditions.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is arguably the most common and rapid method for Boc deprotection, valued for its potency and the volatility of the reagents, which simplifies workup.[10]
Materials:
-
This compound (Substrate)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the Boc-protected substrate in anhydrous DCM to a concentration of approximately 0.1 M.
-
Acid Addition: To the stirred solution, add TFA. A common and effective concentration is a 20-50% (v/v) solution of TFA in DCM.[11] For sensitive substrates, this step can be performed at 0 °C in an ice bath to moderate the reaction rate.[3]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The deprotection is typically rapid, often completing within 30 minutes to 2 hours.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[3][10]
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporation with a solvent like toluene or DCM can be performed 2-3 times.[3][11]
-
Aqueous Workup: Dissolve the resulting residue in an appropriate organic solvent (e.g., ethyl acetate or DCM). Transfer the solution to a separatory funnel and carefully wash with a saturated NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution will occur, so vent the funnel frequently.
-
Isolation: Wash the organic layer with brine, then dry it over anhydrous Na₂SO₄ or MgSO₄.[3] Filter the drying agent and concentrate the filtrate in vacuo to yield the deprotected amine, 2-(benzylamino)acetonitrile.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is highly efficient and often preferred when the hydrochloride salt of the amine is the desired final product, as it frequently precipitates directly from the reaction mixture, simplifying purification.[10][12]
Materials:
-
This compound (Substrate)
-
4M HCl in 1,4-Dioxane (commercially available)
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, and filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, add the Boc-protected substrate. It can be dissolved in a minimal amount of 1,4-dioxane or used as a suspension.
-
Acid Addition: To the stirred substrate, add the 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).[12]
-
Reaction and Precipitation: Stir the mixture at room temperature for 1 to 4 hours.[10][13] Monitor the reaction by TLC or LC-MS. In many cases, the product will precipitate out of the solution as the hydrochloride salt.[10][13]
-
Product Isolation: Upon completion, collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a non-polar solvent, such as cold diethyl ether, to remove any residual starting material and non-polar impurities.[10][12] Dry the solid under vacuum to obtain the pure 2-(benzylamino)acetonitrile hydrochloride salt.
Data Presentation: Comparison of Deprotection Methods
| Feature | Protocol 1: TFA in DCM | Protocol 2: HCl in 1,4-Dioxane |
| Primary Reagent | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Typical Time | 30 minutes - 2 hours[10] | 1 - 4 hours[10][13] |
| Temperature | 0 °C to Room Temperature[3] | Room Temperature |
| Workup | Solvent evaporation, basic wash, extraction, drying[10][11] | Direct filtration of precipitated salt[10][13] |
| Final Product Form | Free amine | Hydrochloride salt |
| Advantages | Very rapid reaction; volatile reagents are easy to remove.[10] | Simple workup; product often precipitates in high purity.[10] |
| Disadvantages | TFA is highly corrosive and expensive; requires aqueous workup. | Dioxane is a suspected carcinogen; reaction may be slower. |
Experimental Workflow and Validation
A systematic workflow is crucial for successful Boc deprotection. The process involves careful setup, diligent monitoring, and thorough validation of the final product.
Caption: General experimental workflow for Boc deprotection.
Analytical Validation:
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor reaction progress. The Boc-protected starting material is significantly less polar than the deprotected amine product. A successful reaction will show the disappearance of the higher-running starting material spot and the appearance of a new, lower-running (more polar) product spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of reaction completion by showing the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[14]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product. On a reverse-phase column (e.g., C18), the more polar deprotected amine will have a shorter retention time than the non-polar Boc-protected starting material.[15]
Safety and Handling Precautions
Working with strong acids requires strict adherence to safety protocols to minimize risks.
-
Trifluoroacetic Acid (TFA): TFA is a highly corrosive and volatile acid that can cause severe burns upon contact with skin and eyes and is harmful if inhaled.[16][17][18]
-
Handling: Always handle TFA inside a properly functioning chemical fume hood.[17][19]
-
PPE: Wear chemical-resistant gloves (nitrile for low volumes, butyl rubber for larger volumes), splash goggles, a face shield, and a lab coat.[18][19]
-
Storage: Store in a tightly closed, corrosion-resistant container in a cool, dry, well-ventilated area away from incompatible materials like bases and oxidizing agents.[17][19]
-
-
Hydrochloric Acid (HCl) in Dioxane: This solution is corrosive. Both HCl gas and 1,4-dioxane vapors are hazardous.
-
Handling: All manipulations must be performed in a chemical fume hood.
-
PPE: Appropriate PPE, including gloves and eye protection, is mandatory.
-
-
Emergency Procedures: Ensure that an eyewash station and safety shower are immediately accessible.[16][17] In case of skin contact, wash the affected area thoroughly with plenty of water.[16][18]
References
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Trifluoroacetic Acid SOP. University of Washington Environmental Health & Safety. [Link]
-
Standard Operation Procedures for Working with Trifluoroacetic Acid at Amherst College. Amherst College. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Microsaic Systems. [Link]
-
Hazard Summary: Trifluoroacetic Acid. New Jersey Department of Health. [Link]
-
Safety Data Sheet: Trifluoroacetic acid (TFA). Carl ROTH. [Link]
-
Boc Deprotection - HCl. Common Organic Chemistry. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]
-
Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. American Chemical Society Publications. [Link]
-
How can we do the deprotection of boc-amino acids using hcl? ResearchGate. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Organic Chemistry International. [Link]
-
Boc Deprotection Mechanism. YouTube. [Link]
-
New Carbamate Deprotection Complements Existing Methods. ChemistryViews. [Link]
-
Any suggestion on Boc deprotection without using acid? ResearchGate. [Link]
-
BOC deprotection. Hebei Boze Chemical Co.,Ltd.. [Link]
-
A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. ResearchGate. [Link]
-
Removal of Boc protecting group as workup? Reddit. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
-
Amine synthesis by carbamate cleavage. Organic Chemistry Portal. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. [Link]
-
A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters. [Link]
-
Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. pubs.rsc.org. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Carbazic acid, tert-butyl ester. Organic Syntheses. [Link]
- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Boc Deprotection - HCl [commonorganicchemistry.com]
- 14. microsaic.com [microsaic.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. amherst.edu [amherst.edu]
- 17. fishersci.com [fishersci.com]
- 18. nj.gov [nj.gov]
- 19. ehs.washington.edu [ehs.washington.edu]
Application Note & Protocol: Asymmetric Synthesis of α-Amino Acids via Chiral Phase-Transfer Catalysis of Tert-butyl Benzylcyanomethylcarbamate
Abstract & Introduction
The synthesis of enantiomerically pure α-amino acids, particularly non-proteinogenic variants, is a cornerstone of modern drug discovery and development.[1][2] These chiral building blocks are integral to peptidomimetics, chiral catalysts, and complex bioactive molecules, where stereochemistry dictates biological function.[3] Among the myriad of synthetic strategies, the asymmetric alkylation of glycine anion equivalents under phase-transfer catalysis (PTC) has emerged as a robust, scalable, and operationally simple method.[4][5]
This document provides a comprehensive guide to the asymmetric synthesis of α-amino acids using tert-butyl benzylcyanomethylcarbamate as a novel, protected α-aminoacetonitrile substrate. This substrate is uniquely advantageous due to the orthogonal Boc and Benzyl protecting groups and the nitrile functionality, which activates the α-proton for deprotonation while serving as a precursor to the carboxylic acid.
We will detail the mechanistic underpinnings of the key stereodetermining step—chiral phase-transfer catalyzed alkylation—and provide a validated, step-by-step protocol for the synthesis and subsequent conversion to the final, unprotected amino acid. This guide is intended for researchers in organic synthesis, medicinal chemistry, and process development.
Scientific Principle: The Causality of Stereoselection
The success of this synthesis hinges on the ability to control the facial selectivity of an incoming electrophile to a prochiral carbanion. The strategy employs a chiral quaternary ammonium salt, often derived from Cinchona alkaloids, as the phase-transfer catalyst.[6]
The Mechanism of Asymmetric Induction:
-
Carbanion Formation: In a biphasic system (e.g., solid base/organic solvent), a strong base (e.g., KOH, CsOH) deprotonates the α-carbon of this compound. This is facilitated by the electron-withdrawing nature of the adjacent nitrile group, forming a planar, prochiral carbanion.
-
Chiral Ion Pair Formation: The chiral phase-transfer catalyst (Q*X) transports the hydroxide anion (OH⁻) into the organic phase and, more critically, forms a tightly associated, non-covalent complex with the carbanion. The steric and electronic architecture of the catalyst creates a highly organized, chiral environment around the carbanion.
-
Stereoselective Alkylation: One face of the planar carbanion is effectively shielded by the bulky substituents of the chiral catalyst. Consequently, the electrophile (R-X) can only approach from the less hindered face. This directed attack results in the formation of one enantiomer of the α-alkylated aminonitrile in significant excess.[3]
-
Catalyst Regeneration: Following alkylation, the catalyst dissociates and returns to the aqueous/solid phase to restart the catalytic cycle.
The high degree of enantioselectivity is therefore a direct result of the structural rigidity and pre-organization of the catalyst-substrate ion pair, which dictates the trajectory of the alkylating agent.[4]
Mechanistic Diagram: Stereoselective Alkylation
The diagram below illustrates the core principle of asymmetric induction via the formation of a chiral ion pair.
Caption: Mechanism of chiral phase-transfer catalyzed alkylation.
Experimental Protocols & Workflow
This section provides a detailed, two-part protocol for the synthesis of a representative non-proteinogenic amino acid, (S)-Phenylalanine, starting from this compound.
Overall Workflow Diagram
Sources
- 1. communities.springernature.com [communities.springernature.com]
- 2. Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of high-performance chiral phase-transfer catalysts with privileged structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Novel Chiral Phase-Transfer Catalysts and Their Application to Asymmetric Synthesis of α-Amino Acid Derivatives [organic-chemistry.org]
The Strategic Application of Tert-butyl benzylcyanomethylcarbamate in Solid-Phase Peptide Synthesis: A Gateway to N-Alkylated Peptides and Peptidomimetics
For Immediate Release
Shanghai, China – January 21, 2026 – In the landscape of advanced drug discovery and development, the quest for novel peptide architectures with enhanced therapeutic properties is relentless. The incorporation of unnatural amino acids, particularly N-alkylated residues, into peptide sequences is a proven strategy to confer resistance to enzymatic degradation, modulate conformation, and improve pharmacokinetic profiles. This technical note details the synthesis and versatile applications of Tert-butyl benzylcyanomethylcarbamate , a key building block for the introduction of N-benzylglycine, a valuable N-alkylated amino acid, in solid-phase peptide synthesis (SPPS). Furthermore, we explore its potential in multicomponent reactions for the generation of complex peptidomimetics.
Introduction: The Significance of N-Alkylated Amino Acids
Solid-phase peptide synthesis (SPPS) has revolutionized the accessibility of peptides for research and therapeutic use.[1] The introduction of non-proteinogenic amino acids into peptide chains allows for the fine-tuning of their biological activity and physical properties.[1] N-alkylated amino acids, such as N-benzylglycine, are of particular interest as they can disrupt hydrogen bonding networks, leading to altered secondary structures and increased resistance to proteolysis.[2][3] this compound serves as a stable, versatile, and efficiently incorporated precursor to N-benzylglycine in standard SPPS workflows.
Synthesis of this compound: A Plausible Synthetic Route
Step 1: Synthesis of N-benzylaminoacetonitrile. This intermediate can be synthesized via the nucleophilic substitution of benzylamine with chloroacetonitrile.
Step 2: Boc Protection of N-benzylaminoacetonitrile. The secondary amine of N-benzylaminoacetonitrile can be protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield the target compound, this compound. This reaction is analogous to the well-documented Boc protection of various amines.[8][9]
Caption: Plausible two-step synthesis of this compound.
Application in SPPS: A Precursor to N-Benzylglycine
The primary application of this compound in SPPS is as a precursor to N-Boc-N-benzylglycine. This is achieved through the hydrolysis of the nitrile functionality to a carboxylic acid. The resulting N-Boc-N-benzylglycine can then be directly used in standard Fmoc- or Boc-based SPPS protocols.
Hydrolysis of the Nitrile Group
The cyanomethyl group of this compound can be hydrolyzed to a carboxymethyl group under either acidic or basic conditions. This transformation converts the protected aminonitrile into the corresponding N-Boc-N-benzylglycine, which is a ready-to-use building block for SPPS.[10]
Table 1: Comparison of Hydrolysis Conditions
| Condition | Reagents | Temperature | Pros | Cons |
| Acidic | Aqueous HCl or H₂SO₄ | Reflux | Generally high yields. | Potential for Boc-deprotection. |
| Basic | Aqueous NaOH or KOH | Reflux | Boc group is stable. | Potential for side reactions if other base-labile groups are present. |
Solid-Phase Peptide Synthesis Protocol using the N-Benzylglycine Precursor
The following protocol outlines the incorporation of N-benzylglycine, derived from this compound, into a peptide sequence using a standard Fmoc-based SPPS workflow.[11][12]
Protocol 1: Incorporation of N-Boc-N-benzylglycine into a Peptide Chain
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF).
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and by-products.
-
Coupling of N-Boc-N-benzylglycine:
-
Pre-activate a solution of N-Boc-N-benzylglycine (1.5-3 eq.) with a suitable coupling agent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin extensively with DMF to remove excess reagents and by-products.
-
Repeat: Continue with the standard SPPS cycles of deprotection, washing, and coupling for the subsequent amino acids in the sequence.
-
Final Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) to cleave the peptide from the resin and remove the side-chain protecting groups, including the Boc group from the N-benzylglycine residue.
Caption: SPPS cycle for incorporating N-Boc-N-benzylglycine.
Advanced Applications: Multicomponent Reactions for Peptidomimetic Synthesis
Beyond its role as a precursor to N-benzylglycine, this compound holds potential as a component in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi reaction.[13] The Ugi four-component reaction (Ugi-4CR) involves the condensation of an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acylamino amide.[14][15]
By utilizing a derivative of this compound, where the cyanomethyl group is converted to an isocyanide, this building block could be directly incorporated into Ugi reactions. This would allow for the rapid generation of diverse libraries of complex peptidomimetics with an N-benzyl substituent.[16]
Caption: Proposed use in a Ugi four-component reaction.
Conclusion and Future Perspectives
This compound represents a valuable and versatile synthetic tool for peptide chemists and drug discovery professionals. Its primary utility as a stable precursor for N-benzylglycine facilitates the routine incorporation of this important N-alkylated amino acid into peptides via SPPS, thereby enabling the synthesis of peptides with enhanced therapeutic potential. Furthermore, its potential as a building block in multicomponent reactions opens up exciting avenues for the combinatorial synthesis of novel peptidomimetic scaffolds. The methodologies outlined in this technical note provide a solid foundation for researchers to leverage the unique properties of this compound in their pursuit of next-generation peptide-based therapeutics.
References
- A kind of synthetic method of N-Boc piperazines. CN108033931A.
- Synthesis method of N-Boc piperazine. CN108033931B.
- Synthesis method for N-Boc-3-piperidone. CN103204801A.
-
Synthesis of N-BOC amines by various routes. ResearchGate. [Link]
-
N-Methylation of Boc amino acids. Lokey Lab Protocols - Wikidot. [Link]
-
Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. PMC - NIH. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]
- N-alkylation of n-alpha-boc-protected amino acids.
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Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. UKnowledge. [Link]
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Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. NIH. [Link]
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Ugi Four-Component Reactions Using Alternative Reactants. PMC - PubMed Central. [Link]
-
Synthesis of N-Alkyl Amino Acids. Monash University. [Link]
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Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. ResearchGate. [Link]
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α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. MDPI. [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
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N-Boc-N-benzyl-glycine. ChemBK. [Link]
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A Convenient Approach to Synthesizing Peptide C-terminal N-alkyl Amides. PubMed - NIH. [Link]
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Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. PMC - PubMed Central. [Link]
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Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
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Application Notes & Protocols: Strategic Alkylation of tert-Butyl Benzylcyanomethylcarbamate for the Synthesis of Novel α-Amino Acid Precursors
Abstract: The targeted synthesis of non-proteinogenic α,α-disubstituted α-amino acids is a cornerstone of modern medicinal chemistry, enabling the development of peptidomimetics and other therapeutics with enhanced metabolic stability and conformational rigidity. tert-Butyl benzylcyanomethylcarbamate, an N-Boc protected α-aminonitrile, serves as a versatile and highly valuable precursor for this class of compounds. The key synthetic transformation is the alkylation of the α-carbon, which leverages the acidity of the α-proton positioned between the stabilizing nitrile group and the nitrogen atom. This guide provides a comprehensive overview of the principles, mechanisms, and detailed laboratory protocols for the successful alkylation of this substrate. We will explore two primary methodologies: a classical approach using strong, non-nucleophilic bases at cryogenic temperatures, and a more process-friendly approach utilizing Phase-Transfer Catalysis (PTC). This document is intended for researchers, scientists, and drug development professionals seeking to employ this powerful synthetic strategy.
Mechanistic Principles of α-Alkylation
The alkylation of this compound is a classic example of carbanion chemistry. The reaction proceeds via a two-step sequence: deprotonation followed by nucleophilic substitution.
1.1. Deprotonation and Carbanion Formation The proton on the carbon alpha to the nitrile (CN) group is significantly more acidic than a standard alkane C-H bond. This enhanced acidity arises from the ability of the electron-withdrawing nitrile group to stabilize the resulting conjugate base (a carbanion) through resonance and inductive effects.[1][2] The N-Boc group also influences the electronic environment. The formation of this planar, stabilized carbanion is the critical first step of the reaction.[3]
1.2. Nucleophilic Attack (SN2 Alkylation) The generated carbanion is a potent carbon-centered nucleophile. It readily attacks electrophilic alkylating agents, such as alkyl halides, in a bimolecular nucleophilic substitution (SN2) reaction. This step forms the new carbon-carbon bond, yielding the desired α-alkylated product. The efficiency of this step is dependent on the nature of the alkylating agent, with reactivity typically following the trend: R-I > R-Br > R-Cl.
Caption: General mechanism for the alkylation of N-Boc-α-aminonitriles.
Protocol I: Alkylation via Strong Base Deprotonation
This method is the classic approach for achieving high conversion and is ideal for small-scale synthesis where precise control is paramount. It relies on the use of a strong, non-nucleophilic base to ensure complete and irreversible deprotonation of the starting material before the alkylating agent is introduced.[4] Lithium diisopropylamide (LDA) is a common choice for this purpose.
Causality Behind Experimental Choices:
-
Base (LDA): LDA is a very strong (pKa of diisopropylamine is ~36) but sterically hindered base. Its bulk prevents it from acting as a nucleophile and attacking the alkylating agent or the nitrile group.[4]
-
Solvent (Anhydrous THF): A polar aprotic solvent is required to dissolve the substrate and the organometallic base without reacting with them. Tetrahydrofuran (THF) is an excellent choice. It must be rigorously dried, as any trace of water will quench the base and the carbanion.
-
Temperature (-78 °C): Cryogenic temperatures are critical. They prevent side reactions, such as base-catalyzed decomposition or reaction of the base with the solvent. Furthermore, the stability of the carbanion intermediate is greatly enhanced at low temperatures.[5]
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum. Maintain a positive pressure of inert gas (Nitrogen or Argon) throughout the reaction.
-
Reagent Preparation: Dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.1 M solution) in the reaction flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of LDA in THF (1.1 eq, commercially available or freshly prepared) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise above -70 °C.
-
Anion Formation: Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the carbanion. The solution may change color.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at -78 °C for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC). If the reaction is sluggish, the temperature can be allowed to slowly warm to -40 °C or 0 °C.
-
Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, add water, and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography.
Caption: Experimental workflow for alkylation using a strong base.
Protocol II: Alkylation via Phase-Transfer Catalysis (PTC)
Phase-Transfer Catalysis offers a scalable, operationally simpler, and often greener alternative to the use of strong organometallic bases.[6] This technique facilitates the reaction between reactants located in different phases (typically an aqueous phase containing an inorganic base and an organic phase containing the substrate). The phase-transfer catalyst, usually a quaternary ammonium salt, transports the hydroxide or carbonate anion into the organic phase to perform the deprotonation.[6][7]
Causality Behind Experimental Choices:
-
Base (50% NaOH or K₂CO₃): Strong aqueous bases can be used, avoiding the need for pyrophoric and moisture-sensitive organometallic reagents. The high concentration of the base creates a strong driving force for the reaction.[6]
-
Solvent (Toluene): A water-immiscible organic solvent is required to dissolve the substrate and product. Toluene is a common and effective choice.
-
Catalyst (TBAB): Tetrabutylammonium bromide (TBAB) is a common and effective phase-transfer catalyst. The bulky alkyl groups on the quaternary ammonium cation render it soluble in the organic phase, allowing it to pair with the hydroxide anion and transport it from the aqueous phase to the organic phase where the deprotonation occurs.[8]
Step-by-Step Protocol:
-
Apparatus Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser (if heating is required).
-
Reagent Combination: To the flask, add this compound (1.0 eq), toluene (approx. 0.2-0.5 M), the alkylating agent (1.5 eq), and the phase-transfer catalyst (e.g., TBAB, 0.1 eq).
-
Base Addition: With vigorous stirring, add a 50% (w/w) aqueous solution of sodium hydroxide (NaOH) (5.0 eq). The vigorous stirring is essential to maximize the interfacial area between the two phases.
-
Reaction: Stir the biphasic mixture at room temperature. The reaction is often exothermic. Gentle heating (40-50 °C) may be required for less reactive alkylating agents. Monitor the reaction by TLC.
-
Workup: Upon completion, dilute the mixture with water and transfer to a separatory funnel. Separate the layers.
-
Extraction: Extract the aqueous layer with additional toluene or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
| Entry | Alkylating Agent (R-X) | Base | Catalyst (mol%) | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Benzyl Bromide | 50% NaOH | TBAB (10) | 25 | 3 | >90 |
| 2 | Allyl Bromide | 50% NaOH | TBAB (10) | 25 | 2 | >95 |
| 3 | n-Butyl Bromide | 50% NaOH | TBAB (10) | 50 | 8 | ~85 |
| 4 | Ethyl Bromoacetate | K₂CO₃ | TBAB (10) | 25 | 6 | ~80 |
Table 1: Representative Conditions for PTC Alkylation. Yields are estimates and will vary based on specific reaction scale and purification.
Caption: Experimental workflow for alkylation using Phase-Transfer Catalysis.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield / No Reaction | 1. Inactive base (Protocol I). 2. Water in the reaction (Protocol I). 3. Insufficient mixing (Protocol II). 4. Unreactive alkylating agent. | 1. Use freshly prepared or titrated LDA. 2. Flame-dry all glassware; use anhydrous solvents. 3. Increase stirring speed to >1000 RPM. 4. Switch to a more reactive halide (e.g., R-Br to R-I); increase reaction temperature. |
| Recovery of Starting Material | 1. Incomplete deprotonation. 2. Alkylating agent added too quickly, causing localized quenching. | 1. Increase equivalents of base to 1.2-1.5 eq. 2. Add alkylating agent slowly as a dilute solution in THF. |
| Multiple Products / Side Reactions | 1. Over-alkylation (if product is also acidic). 2. N-alkylation. 3. Decomposition of base or product at high temp. | 1. Use only a slight excess of alkylating agent (1.1-1.2 eq). 2. N-alkylation is generally not favored for N-Boc groups, but ensure proper conditions. 3. Maintain strict temperature control, especially for Protocol I. |
| Loss of Stereochemical Integrity | 1. Racemization of the carbanion intermediate. | 1. The planar carbanion will lead to racemization if the initial substrate is chiral at the α-carbon. For asymmetric synthesis, a chiral phase-transfer catalyst or a chiral auxiliary is required.[9] |
Safety Considerations
-
Strong Bases: Organolithium reagents like n-BuLi (used to make LDA) and metal hydrides are pyrophoric and react violently with water. Handle only under an inert atmosphere by trained personnel. Potassium and sodium hydroxide are highly corrosive.
-
Alkylating Agents: Many alkylating agents are toxic, irritants, and potential carcinogens. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Anhydrous ethers like THF can form explosive peroxides. Always use freshly distilled or inhibitor-tested solvents. Toluene is flammable and toxic.
-
Nitrile Compounds: While the substrate itself is a stable solid, care should be taken to avoid conditions (e.g., strong acid/base hydrolysis at high temperatures) that could release hydrogen cyanide.
References
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Stereochemical Course of Deprotonation-Acylation of N-Boc- and N-Carbamoyl-2-cyano-6-methylpiperidines. (2015). The Journal of Organic Chemistry - ACS Publications. [Link]
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Highly enantioselective phase-transfer-catalyzed alkylation of protected alpha-amino acid amides toward practical asymmetric synthesis of vicinal diamines, alpha-amino ketones, and alpha-amino alcohols. (n.d.). PubMed. [Link]
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The stereoselective synthesis of .alpha.-amino acids by phase-transfer catalysis. (n.d.). Journal of the American Chemical Society - ACS Publications. [Link]
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Broad Spectrum Enolate Equivalent for Catalytic Chemo-, Diastereo-, and Enantioselective Addition to N-Boc Imines. (n.d.). PMC - NIH. [Link]
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Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines. (2015). ResearchGate. [Link]
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Phase Transfer Catalysis. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Industrial Phase-Transfer Catalysis. (n.d.). ptcorganics.com. [Link]
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Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. (n.d.). NIH. [Link]
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Enolates - Formation, Stability, and Simple Reactions. (2022). Master Organic Chemistry. [Link]
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Visible-Light-Mediated Deaminative Alkylation of Primary Amines with Silacarboxylic Acids via Isonitrile Formation. (n.d.). PMC. [Link]
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Enantioselective Synthesis of α-Quaternary Amino Acids by Alkylation of Deprotonated α-Aminonitriles. (2002). PubMed. [Link]
-
Aminonitriles as building blocks in organic chemistry. (2018). Johannes Gutenberg-Universität Mainz. [Link]
-
Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. (2018). Green Chemistry (RSC Publishing). [Link]
-
One-pot synthesis of α-aminonitriles from alkyl and aryl cyanides: a Strecker reaction via aldimine alanes. (n.d.). ResearchGate. [Link]
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Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Catalyzed by Tetrabutylammonium phthalimide-N-oxyl. (n.d.). Sciforum. [Link]
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Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). SciSpace. [Link]
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α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols; Reaction conditions. (n.d.). ResearchGate. [Link]
-
Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine. (n.d.). RSC Publishing. [Link]
-
Synthesis of Chiral, Enantiopure Allylic Amines by the Julia Olefination of α-Amino Esters. (n.d.). mdpi.com. [Link]
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Asymmetric deprotonation of N-Boc-piperidines. (n.d.). ResearchGate. [Link]
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Enolate Chemistry I. (2009). Wipf Group. [Link]
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Chapter 22 The Chemistry of Enolate Ions, Enols, and a,b-Unsaturated Carbonyl Compounds. (n.d.). chem.ucla.edu. [Link]
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Synthesis of Enols and Enolates. (2023). Chemistry LibreTexts. [Link]
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Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. (n.d.). PMC - NIH. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2022). Reddit. [Link]
-
Organocatalytic Synthesis of α-Aminonitriles: A Review. (n.d.). MDPI. [Link]
-
Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (n.d.). uri.edu. [Link]
-
THE TERTIARYBUTYLBENZENES: I. ALKYLATION OF 1,4-DI-t-BUTYLBENZENE WITH t-BUTYL CHLORIDE. (n.d.). ResearchGate. [Link]
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Application Notes and Protocols for the Preparation of N-Methylated Amino Acids from Tert-butyl Benzylcyanomethylcarbamate
Introduction
N-methylated amino acids are crucial building blocks in contemporary drug discovery and peptide science.[1][2][3] The strategic incorporation of a methyl group onto the amide nitrogen of a peptide backbone can profoundly alter its pharmacological properties.[1][2][4] This modification can lead to enhanced metabolic stability by providing steric hindrance against proteolytic enzymes, improved cell permeability and oral bioavailability by increasing lipophilicity, and controlled peptide conformation, which can optimize receptor binding affinity.[4][5][6]
This document provides a comprehensive guide to a versatile and efficient method for preparing N-methylated amino acids utilizing tert-butyl benzylcyanomethylcarbamate as a key starting material. This approach offers a streamlined pathway to valuable N-methylated building blocks suitable for peptide synthesis and other medicinal chemistry applications. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols, and present data in a clear and accessible format for researchers, scientists, and drug development professionals.
The Strategic Advantage of this compound
This compound, also known as N-Boc-N-benzylaminoacetonitrile, is a bifunctional molecule that serves as an excellent precursor for N-methylated amino acids. Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group, which is stable under various reaction conditions and can be readily removed under mild acidic conditions.[7] The cyanomethyl group provides a reactive handle that can be transformed into a carboxylic acid, the defining feature of an amino acid.[8][9][10]
The general strategy involves the alkylation of the secondary amine followed by hydrolysis of the nitrile to the corresponding carboxylic acid. This guide will focus on the methylation of the carbamate, a key step in producing N-methylated amino acid precursors.
Experimental Protocols
Part 1: N-Methylation of this compound
This protocol details the N-methylation of the secondary amine of this compound using sodium hydride and methyl iodide. This method is a widely applied and effective technique for the N-methylation of N-acyl and N-carbamoyl amino acids.[11][12]
Core Reaction:
Caption: N-methylation of the carbamate starting material.
Materials:
| Reagent | Molar Eq. | Purity | Supplier |
| This compound | 1.0 | ≥98% | (e.g., Sigma-Aldrich) |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | 1.2 | (e.g., Sigma-Aldrich) | |
| Methyl Iodide (CH₃I) | 1.5 | ≥99% | (e.g., Sigma-Aldrich) |
| Anhydrous Tetrahydrofuran (THF) | - | (e.g., Sigma-Aldrich) | |
| Saturated aqueous NH₄Cl solution | - | - | |
| Ethyl acetate (EtOAc) | - | - | |
| Brine | - | - | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - |
Protocol:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. The formation of the sodium salt of the carbamate will occur.
-
Methylation: While maintaining the temperature at 0 °C, add methyl iodide (1.5 eq) dropwise via the dropping funnel.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-methylated product.
Rationale and Insights:
-
Sodium Hydride: A strong base is required to deprotonate the carbamate nitrogen, forming a nucleophilic anion that readily reacts with the electrophilic methyl iodide. The use of NaH in an aprotic solvent like THF is a standard and effective method.[13]
-
Methyl Iodide: This is a highly reactive methylating agent. An excess is used to ensure complete methylation.
-
Anhydrous Conditions: It is crucial to maintain anhydrous conditions as sodium hydride reacts violently with water.
-
Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction between the carbamate and sodium hydride. Allowing the reaction to proceed to room temperature ensures completion.
Part 2: Hydrolysis of the Nitrile to the Carboxylic Acid
The next critical step is the hydrolysis of the cyanomethyl group to a carboxylic acid, which completes the synthesis of the N-Boc-N-methylated amino acid. This can be achieved under either acidic or basic conditions.
Core Reaction:
Caption: Hydrolysis of the nitrile to a carboxylic acid.
Protocol (Acidic Hydrolysis):
-
Reaction Setup: In a round-bottom flask, dissolve the N-methylated intermediate (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Hydrolysis: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and adjust the pH to neutral with a suitable base (e.g., NaOH solution).
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Part 3: Deprotection to Yield the N-Methylated Amino Acid
The final step involves the removal of the Boc and benzyl protecting groups to yield the free N-methylated amino acid.
Core Reaction:
Caption: Final deprotection to yield the N-methylated amino acid.
Protocol:
-
Debenzylation: Dissolve the N-Boc-N-methyl-N-benzylglycine in a suitable solvent (e.g., methanol or ethanol). Add a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenolysis: Subject the mixture to an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Boc Deprotection: Concentrate the filtrate and dissolve the residue in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of HCl in dioxane.
-
Isolation: Stir the solution at room temperature for 1-2 hours. Remove the solvent under reduced pressure to obtain the crude N-methylated amino acid salt. Further purification can be achieved by recrystallization or ion-exchange chromatography.
Workflow Summary
The overall synthetic pathway from the starting carbamate to the final N-methylated amino acid is summarized in the following workflow diagram.
Caption: Overall experimental workflow.
Conclusion
The use of this compound provides a robust and adaptable platform for the synthesis of N-methylated amino acids. The protocols outlined in this guide are based on well-established chemical transformations and offer a clear pathway for researchers to produce these valuable compounds. The strategic application of N-methylation continues to be a powerful tool in medicinal chemistry, and a thorough understanding of these synthetic methods is essential for the development of next-generation peptide and small molecule therapeutics.
References
- Lokey Lab Protocols. (2017, March 2).
- BenchChem. (n.d.). An In-Depth Technical Guide to tert-Butyl (cyanomethyl)(methyl)
- BenchChem. (n.d.). The Pivotal Role of N-Methylated Amino Acids in Biological Systems: A Technical Guide for Researchers and Drug Development Profe.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Tert-Butyl (Cyanomethyl)Carbamate: A Versatile Building Block for Chemical Synthesis.
- Sagan, S., Karoyan, P., Lequin, O., Chassaing, G., & Lavielle, S. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 17(14), 1345-1363.
- Kaljuste, K., & Undén, A. (1995). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International Journal of Peptide and Protein Research, 46(3-4), 260-266.
- BenchChem. (n.d.). Application Notes: Tert-Butyl (cyanomethyl)(methyl)
- Sagan, S., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry.
- BenchChem. (n.d.).
- BenchChem. (n.d.). tert-Butyl (cyanomethyl)(methyl)
- CD Biosynsis. (n.d.). N-Methyl Amino Acids.
- Merck Millipore. (n.d.).
- Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids.
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- Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. Canadian Journal of Chemistry, 55(5), 906-910.
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The Strategic Application of Tert-butyl benzylcyanomethylcarbamate in the Synthesis of Chiral Pharmaceutical Intermediates
Introduction: A Versatile Synthon for Unnatural Amino Acid Synthesis
In the landscape of modern pharmaceutical development, the quest for novel molecular entities with enhanced therapeutic profiles is perpetual. Unnatural amino acids, particularly chiral β-amino acids, have emerged as pivotal building blocks in the design of peptidomimetics and small molecule drugs, offering improved metabolic stability, conformational rigidity, and unique receptor interactions.[] At the heart of the synthesis of these valuable scaffolds lies a class of versatile intermediates: N-protected α-aminonitriles. Among these, Tert-butyl benzylcyanomethylcarbamate stands out as a strategically designed synthon, primed for the stereoselective introduction of diverse functionalities.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of pharmaceutical intermediates. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a representative application in the synthesis of a key precursor for dipeptidyl peptidase-4 (DPP-4) inhibitors, a significant class of drugs for the treatment of type 2 diabetes.
Core Principles and Mechanistic Rationale
The synthetic utility of this compound is rooted in the unique reactivity of its constituent functional groups: the Boc-protected amine, the benzyl group, and the cyanomethyl moiety.
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, offering robust protection of the amine functionality under a wide range of reaction conditions, yet being readily cleavable under mild acidic conditions. This orthogonality is crucial for selective manipulations at other parts of the molecule.
-
The α-Methylene Group: The methylene group positioned between the cyano and the nitrogen atom is activated by both, rendering the α-protons acidic. This allows for deprotonation with a suitable base to form a stabilized carbanion, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.
-
The Nitrile Group: The nitrile functionality serves as a masked carboxylic acid. It is stable to many reaction conditions used for the modification of the rest of the molecule and can be efficiently hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.
This combination of features allows for a sequential synthetic strategy: 1. Alkylation of the α-carbon to introduce a desired side chain, followed by 2. Hydrolysis of the nitrile to unveil the carboxylic acid, and finally 3. Deprotection of the amine to yield a chiral β-amino acid derivative.
Visualizing the Synthetic Strategy
The overall synthetic pathway can be visualized as a modular approach to building complex chiral molecules.
Caption: Synthetic workflow using this compound.
Application in the Synthesis of a Chiral β-Amino Acid Intermediate for DPP-4 Inhibitors
The following section provides a representative, detailed protocol for the synthesis of a chiral β-amino acid, a key structural motif found in many DPP-4 inhibitors such as Sitagliptin.[2][3] This protocol is based on established chemical principles for the alkylation of α-aminonitriles and subsequent transformations.[4]
PART 1: Diastereoselective Alkylation of this compound
This step introduces the desired side chain, which will ultimately define the β-substituent of the amino acid. The choice of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures is critical to ensure rapid and complete deprotonation while minimizing side reactions.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF, 10 mL per mmol of substrate).
-
Base Preparation: Cool the solution to -78 °C in a dry ice/acetone bath. To this, add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Substrate Addition: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the pre-formed LDA solution at -78 °C. The reaction mixture will typically develop a deep color, indicating carbanion formation. Stir for 1 hour at this temperature.
-
Electrophile Addition: Add the desired electrophile (e.g., a substituted benzyl bromide, 1.2 equivalents) as a solution in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Reaction and Quenching: Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature overnight. Monitor the reaction by thin-layer chromatography (TLC) or LC-MS. Once complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Extract the aqueous layer with ethyl acetate (3 x volume of THF). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The carbanion intermediate is highly basic and will be quenched by protic solvents like water. Therefore, anhydrous solvents and flame-dried glassware are essential.
-
Low Temperature (-78 °C): The low temperature is crucial for several reasons: it stabilizes the LDA and the carbanion intermediate, prevents side reactions such as self-condensation, and enhances the diastereoselectivity of the alkylation.
-
LDA as Base: LDA is a strong, non-nucleophilic base, which is ideal for deprotonating the α-carbon without adding to the nitrile or the Boc-carbonyl group.
-
THF as Solvent: THF is an aprotic polar solvent that is suitable for low-temperature reactions and effectively solvates the lithium cation of LDA.
| Parameter | Rationale |
| Solvent | Anhydrous THF |
| Base | Lithium diisopropylamide (LDA) |
| Temperature | -78 °C to room temperature |
| Quenching Agent | Saturated aqueous NH₄Cl |
Table 1: Key Parameters for Diastereoselective Alkylation.
PART 2: Hydrolysis of the Alkylated Nitrile to a Carboxylic Acid
The conversion of the nitrile to a carboxylic acid is a critical step. This can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidification is often preferred to avoid premature cleavage of the Boc-group.
Experimental Protocol (Basic Hydrolysis):
-
Reaction Setup: Dissolve the purified alkylated N-Boc-α-aminonitrile (1.0 equivalent) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Hydrolysis: Add a significant excess of potassium hydroxide (e.g., 10 equivalents) and heat the mixture to reflux (approximately 80-90 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed. This may take several hours to overnight.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1 M hydrochloric acid. Extract the resulting carboxylic acid with ethyl acetate (3 x volume of aqueous layer).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc-β-amino acid.
Causality Behind Experimental Choices:
-
Excess Base and Heat: The hydrolysis of a nitrile is a slow process, requiring forcing conditions such as a high concentration of a strong base and elevated temperatures to drive the reaction to completion.
-
Aqueous Ethanol: The solvent system is chosen to ensure the solubility of both the organic substrate and the inorganic base.
-
Acidification: Careful acidification is necessary to protonate the carboxylate salt and allow for its extraction into an organic solvent.
PART 3: Deprotection of the Boc Group
The final step is the removal of the Boc protecting group to unveil the free amine of the β-amino acid. This is typically achieved under acidic conditions.
Experimental Protocol (TFA Deprotection):
-
Reaction Setup: Dissolve the N-Boc-β-amino acid (1.0 equivalent) in dichloromethane (DCM).
-
Deprotection: Add trifluoroacetic acid (TFA, typically 5-10 equivalents or a 1:1 mixture with DCM) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting β-amino acid is often obtained as its trifluoroacetate salt. If the free amino acid is required, it can be obtained by neutralization and purification, for example, by ion-exchange chromatography.
Causality Behind Experimental Choices:
-
Trifluoroacetic Acid (TFA): TFA is a strong acid that effectively cleaves the Boc group, generating the stable tert-butyl cation and carbon dioxide.
-
Dichloromethane (DCM): DCM is a common solvent for Boc deprotection as it is inert to the acidic conditions and readily dissolves the starting material.
-
Low to Ambient Temperature: The reaction is typically fast at room temperature, and initial cooling to 0 °C helps to control any exothermicity.
Advantages of this compound in Pharmaceutical Synthesis
The use of N-Boc protected α-aminonitriles like this compound offers several distinct advantages in the synthesis of complex pharmaceutical intermediates:
-
Versatility: The alkylation step allows for the introduction of a wide array of side chains, enabling the synthesis of a diverse library of unnatural amino acids.[5]
-
Stereocontrol: The presence of the benzyl group on the nitrogen can influence the stereochemical outcome of the alkylation, allowing for diastereoselective synthesis. Further modifications and the use of chiral auxiliaries or catalysts can lead to high enantiomeric purity.
-
Operational Simplicity: The three-step sequence of alkylation, hydrolysis, and deprotection is a robust and well-established synthetic route.
-
"Masked" Amino Acid Synthon: This class of compounds effectively serves as a stable and easily handleable precursor to often more sensitive β-amino acids.
Conclusion
This compound is a powerful and versatile tool in the arsenal of the medicinal chemist. Its well-defined reactivity and the strategic placement of protecting and functional groups allow for the efficient and controlled synthesis of chiral β-amino acid derivatives. These intermediates are of high value in the development of next-generation therapeutics, particularly in the area of metabolic diseases. The protocols and rationale presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for the successful application of this important synthetic building block.
References
-
Fuller, A. A., Chen, B., Minter, A. R., & Mapp, A. K. (2005). Succinct synthesis of beta-amino acids via chiral isoxazolines. Journal of the American Chemical Society, 127(15), 5376–5383. [Link]
-
Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Electronic Theses and Dissertations. 2535. [Link]
-
Chen, Y.-C., et al. (2022). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. Molecules, 27(15), 4948. [Link]
-
Various Authors. (2015). Recent Developments in the Synthesis of β-Amino Acids. ResearchGate. [Link]
-
Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher. [Link]
-
Kim, D., et al. (2020). Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. MDPI. [Link]
-
Li, G., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. [Link]
-
Yang, Y., & Hardman, C. (2017). The Synthesis of Chiral Beta-Amino Acids and Beta-Lactams via Oxidative Cleavage of Chiral Dihydropyridones Derived from Vinylogous Mannich Reaction (VMR). OAK Open Access Archive - Novartis. [Link]
- US Patent US20120108598A1. (2012). Sitagliptin synthesis.
-
Nejman, M., et al. (2015). A practical route to β2,3-amino acids with alkyl side chains. Chemistry Central Journal, 9(1), 53. [Link]
-
ResearchGate. (2016). Substrate screening of amino transaminase for the synthesis of a sitagliptin intermediate. ResearchGate. [Link]
-
Hansen, K. B., et al. (2009). Highly efficient asymmetric synthesis of sitagliptin. Journal of the American Chemical Society, 131(25), 8798–8804. [Link]
-
MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]
-
A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. (2024). RSC Publishing. [Link]
-
Rice University. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. News & Media Relations. [Link]
-
Katritzky, A. R., et al. (2002). Convenient preparation of tert-butyl beta-(protected amino)esters. The Journal of Organic Chemistry, 67(14), 4957–4959. [Link]
-
Syed, M. K., & Casey, M. (2011). Enantioselective Synthesis of Benzyl tert-Butyl Sulfoxides. European Journal of Organic Chemistry, 2011(35), 7207-7214. [Link]
- US Patent US3932489A. (1976). Process for t-butylating hydroxy- or thiol-substituted amino acids.
-
Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. (2016). ACS Publications. [Link]
Sources
Application Notes and Protocols for Large-Scale Synthesis of Custom Peptides using Tert-butyl benzylcyanomethylcarbamate
Abstract
The synthesis of custom peptides on a large scale is a critical component of modern drug discovery and development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of a novel N-terminal protecting group, Tert-butyl benzylcyanomethylcarbamate, in solid-phase peptide synthesis (SPPS). We present a detailed protocol for the synthesis of this reagent, its proposed mechanism of action, and a step-by-step guide for its application in the large-scale synthesis of a model peptide. Furthermore, this application note includes protocols for the purification and characterization of the synthesized peptide, troubleshooting guidelines, and supporting data presented in clear, accessible formats.
Introduction: The Challenge of Large-Scale Peptide Synthesis and a Novel Solution
The demand for synthetic peptides for therapeutic and research applications continues to grow. Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield, has become the method of choice for producing peptides with high purity and yield.[1][2] The process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid support, which simplifies the purification process by allowing for the removal of excess reagents and by-products through simple washing steps.[3]
Two main strategies dominate SPPS: the Boc/Bzl (tert-butoxycarbonyl/benzyl) and the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approaches.[2][4] Both strategies rely on the use of a temporary protecting group for the N-terminal α-amino group of the growing peptide chain. The choice of protecting group is crucial as it dictates the chemical conditions used throughout the synthesis and can impact the purity and yield of the final product.
While effective, existing methods can present challenges, particularly in large-scale synthesis, such as the need for harsh acidic conditions for deprotection in the Boc strategy or the potential for side reactions with the piperidine used for Fmoc removal.[5] This has led to the exploration of novel protecting groups that offer milder deprotection conditions and improved synthesis efficiency.
This application note introduces This compound as a promising N-terminal protecting group for SPPS. We will detail its synthesis and propose a protocol for its use in the large-scale production of custom peptides, offering a potential alternative to conventional methods.
Synthesis of the Novel Reagent: this compound
The synthesis of this compound is a straightforward process that can be accomplished in a standard laboratory setting. The procedure involves the reaction of 2-(benzylamino)acetonitrile with di-tert-butyl dicarbonate.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-(Benzylamino)acetonitrile | Reagent | Commercially Available |
| Di-tert-butyl dicarbonate (Boc Anhydride) | Reagent | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Saturated Sodium Bicarbonate Solution | ACS | In-house preparation |
| Anhydrous Magnesium Sulfate | ACS | Commercially Available |
| Magnetic Stirrer with Stir Bar | - | Standard Laboratory Equipment |
| Round-bottom flask | - | Standard Laboratory Equipment |
| Separatory Funnel | - | Standard Laboratory Equipment |
| Rotary Evaporator | - | Standard Laboratory Equipment |
Synthesis Protocol
-
In a clean, dry round-bottom flask, dissolve 1 equivalent of 2-(benzylamino)acetonitrile in anhydrous dichloromethane (DCM).
-
To this solution, add 1.1 equivalents of di-tert-butyl dicarbonate (Boc anhydride).
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution to quench any unreacted Boc anhydride.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Proposed Mechanism of Action in Solid-Phase Peptide Synthesis
We propose the use of this compound as an N-terminal protecting group in a manner analogous to the well-established Boc-protecting group. The tert-butyl carbamate moiety provides protection to the alpha-amino group of the amino acid.
The key to this strategy is the anticipated lability of this group under specific deprotection conditions, which would allow for its selective removal without affecting the side-chain protecting groups. The benzyl and cyanomethyl groups may offer unique properties in terms of solubility or reactivity, potentially influencing coupling efficiency.
Figure 1: Proposed mechanism for protection and deprotection.
Protocol for Large-Scale Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a model peptide on a multigram scale. For automated synthesis, the steps can be adapted to the specific synthesizer's software and hardware.[6]
Resin Preparation and First Amino Acid Loading
-
Select a suitable resin based on the C-terminal amino acid of the target peptide (e.g., Merrifield resin for a C-terminal acid, Rink amide resin for a C-terminal amide).
-
Swell the resin in an appropriate solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)) for at least 1 hour.
-
Loading the first amino acid (as its this compound protected form):
-
Dissolve 2-4 equivalents of the protected C-terminal amino acid and a suitable activating agent (e.g., DIC/HOBt) in DMF.
-
Add the activated amino acid solution to the swollen resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Cap any unreacted sites on the resin using an acetic anhydride solution.
-
The SPPS Cycle: Elongation of the Peptide Chain
The following cycle of deprotection, activation, and coupling is repeated for each subsequent amino acid in the peptide sequence.
Figure 2: The Solid-Phase Peptide Synthesis (SPPS) cycle.
Step 1: Deprotection
-
Treat the resin-bound peptide with a solution of trifluoroacetic acid (TFA) in DCM (e.g., 25-50% TFA) for 30 minutes to remove the N-terminal this compound group.
Step 2: Neutralization and Washing
-
Wash the resin with DCM to remove the deprotection solution.
-
Neutralize the N-terminal amine with a solution of a hindered base such as diisopropylethylamine (DIPEA) in DMF.
-
Wash the resin thoroughly with DMF to remove the base and salts.
Step 3: Amino Acid Activation and Coupling
-
In a separate vessel, dissolve 3-5 equivalents of the next this compound-protected amino acid and a suitable coupling reagent (e.g., HBTU, HATU) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. The completeness of the reaction can be monitored using a colorimetric test such as the Kaiser test.
Step 4: Washing
-
Wash the resin extensively with DMF and DCM to ensure the removal of all soluble reagents and by-products.
Cleavage and Deprotection
-
After the final amino acid has been coupled, wash the resin thoroughly and dry it under vacuum.
-
Treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove the side-chain protecting groups. A common cleavage cocktail is TFA with scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) to protect sensitive amino acids.[7]
-
The cleavage reaction is typically carried out for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash several times.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis of the Synthetic Peptide
The crude peptide product will contain impurities and requires purification to achieve the desired level of purity for its intended application.[8][9]
Purification by Preparative High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the most common method for purifying synthetic peptides.[10]
| Parameter | Recommended Conditions |
| Column | C18 stationary phase, preparative scale |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | A linear gradient of Mobile Phase B, optimized based on the hydrophobicity of the peptide |
| Detection | UV at 214 nm and 280 nm |
| Fraction Collection | Collect fractions corresponding to the main peak |
Analysis of Purified Peptide
The purity and identity of the final peptide product must be confirmed.
Analytical HPLC:
-
Inject a small sample of the purified peptide onto an analytical RP-HPLC column using a similar gradient as in the preparative run.
-
Purity is determined by the peak area of the main peptide peak relative to the total peak area.
Mass Spectrometry (MS):
-
Determine the molecular weight of the purified peptide using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
The observed molecular weight should match the calculated theoretical molecular weight of the target peptide.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Coupling Efficiency | - Incomplete deprotection- Steric hindrance- Aggregation of the peptide chain | - Increase deprotection time or TFA concentration- Use a more potent coupling reagent (e.g., HATU)- Perform the coupling at a slightly elevated temperature- Use a different solvent system |
| Peptide Deletion Sequences | - Incomplete coupling | - Double couple the problematic amino acid- Use a higher excess of amino acid and coupling reagents |
| Side Reactions during Cleavage | - Inadequate scavengers | - Optimize the cleavage cocktail based on the peptide sequence (e.g., add more TIS for Trp-containing peptides) |
| Poor Peak Shape in HPLC | - Column overloading- Inappropriate mobile phase | - Reduce the amount of peptide injected- Adjust the gradient slope or the concentration of the ion-pairing agent (TFA) |
Conclusion
The use of this compound as a novel N-terminal protecting group presents a promising avenue for the large-scale synthesis of custom peptides. The protocols detailed in this application note provide a comprehensive framework for its synthesis and application in SPPS. By leveraging the principles of established peptide chemistry and introducing innovative reagents, researchers can continue to advance the field of peptide synthesis, enabling the development of new therapeutics and research tools.
References
-
Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]
-
Waters Corporation. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
GenScript. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]
-
Agilent Technologies. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Retrieved from [Link]
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.
-
American Institute of Chemical Engineers. (n.d.). Convergent Synthesis of Peptides at Large Scale. Retrieved from [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses, 43, 13.
-
Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- Carpino, L. A. (1960). Carbazic acid, tert-butyl ester. Organic Syntheses, 40, 15.
- Shankar, B., Jalapathi, P., Kumar, C. S., & Kumar, K. S. (2019). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of the Serbian Chemical Society, 84(1), 37-49.
- Roy, D., & Onomura, O. (2022). An economical approach for peptide synthesis via regioselective C–N bond cleavage of lactams. Chemical Science, 13(29), 8567-8573.
- Anderson, G. W., & Callahan, F. M. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society, 82(13), 3359–3363.
-
Occam Design. (n.d.). Improving Peptide Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Retrieved from [Link]
- Ajinomoto. (2019). AJIPHASE®: A Highly Efficient Synthetic Method for One‐Pot Peptide Elongation in the Solution Phase by an Fmoc Strategy.
-
ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]
Sources
- 1. jpt.com [jpt.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. bachem.com [bachem.com]
- 4. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 5. peptide.com [peptide.com]
- 6. occamdesign.com [occamdesign.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 10. hplc.eu [hplc.eu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Tert-butyl benzylcyanomethylcarbamate
Introduction
Welcome to the Technical Support Center for the synthesis and optimization of Tert-butyl benzylcyanomethylcarbamate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this N-Boc protected α-aminonitrile. This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly as a precursor to unnatural amino acids and protease inhibitors.[1][2]
The synthesis, often a variation of the Strecker reaction, involves the formation of an α-aminonitrile from an amine, an aldehyde (or ketone), and a cyanide source, followed by protection of the amino group.[3][4][5] While conceptually straightforward, the reaction can be sensitive to a variety of parameters, leading to issues with yield, purity, and scalability.
This document provides a comprehensive, question-and-answer-based troubleshooting guide. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions to optimize your reaction conditions.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
A low yield of the desired product is one of the most common challenges. Several factors can contribute to this issue, and a systematic approach to troubleshooting is recommended.[6]
Q1: My reaction is not proceeding to completion, or the yield is very low. What are the primary factors I should investigate?
A1: Low yields can often be traced back to four key areas: reagent quality, reaction conditions (temperature and time), solvent choice, and the effectiveness of your catalyst or base.
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Ensure the purity of your benzylamine, formaldehyde (or its equivalent), cyanide source, and Di-tert-butyl dicarbonate (Boc₂O). Contaminants can interfere with the reaction.[6] Boc₂O is particularly sensitive to moisture and can hydrolyze, reducing its effectiveness.[6]
-
Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant may lead to side product formation. For the Boc protection step, using a stoichiometric amount or a slight excess of Boc₂O is generally recommended.[6]
-
-
Reaction Temperature:
-
The reaction temperature can be a double-edged sword. While higher temperatures can increase the reaction rate, they can also promote the decomposition of reactants or the formation of byproducts.[6][7]
-
Recommendation: If the reaction is sluggish at room temperature, consider a modest increase in temperature (e.g., to 40-50°C).[7] However, it is crucial to monitor the reaction closely for the appearance of new spots on a Thin Layer Chromatography (TLC) plate, which would indicate byproduct formation. Conversely, some reactions benefit from initial cooling to control the initial exotherm, followed by warming to room temperature.[6]
-
-
Reaction Time:
-
Incomplete reactions are often a result of insufficient reaction time.[7]
-
Recommendation: Monitor the reaction progress using TLC or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the limiting starting material before proceeding with the workup.[6] If the reaction has stalled, extending the reaction time may be necessary.[6]
-
-
Solvent Selection:
-
The choice of solvent is critical as it influences the solubility of reactants and intermediates, and can affect the reaction pathway.
-
Recommendation: Anhydrous solvents are highly recommended, especially for the Boc protection step, to prevent the hydrolysis of Boc₂O.[6] Common solvents for similar syntheses include Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile.[1][6] If solubility is an issue, a solvent screen with small-scale trial reactions may be necessary.
-
Issue 2: Formation of Significant Byproducts
The appearance of unexpected spots on your TLC plate or peaks in your LC-MS chromatogram indicates the formation of byproducts. Identifying and mitigating these side reactions is key to improving the purity and yield of your target compound.
Q2: I'm observing multiple byproducts in my reaction mixture. What are the likely culprits and how can I minimize their formation?
A2: Byproduct formation is often linked to reaction conditions being too harsh, the presence of impurities (especially water), or incorrect stoichiometry.
-
Di-Boc Protected Amine: Over-protection of the primary amine to form a di-Boc derivative can occur, particularly with an excess of Boc₂O or at elevated temperatures.[6]
-
Solution: Use a stoichiometric amount or only a slight excess of Boc₂O. Maintain a controlled temperature, preferably at room temperature or below, during the addition of Boc₂O.[6]
-
-
Hydrolysis of the Nitrile Group: The nitrile group can be susceptible to hydrolysis, especially under acidic or basic conditions during workup, leading to the corresponding carboxylic acid or amide.
-
Solution: Maintain neutral or near-neutral pH during the aqueous workup. If acidic or basic washes are necessary, perform them quickly and at low temperatures.
-
-
Side Reactions from Impurities: The presence of water can lead to the hydrolysis of Boc₂O, forming tert-butanol and CO₂, and can also lead to the formation of undesired ureas.[6]
Issue 3: Difficulties in Product Isolation and Purification
Even with a successful reaction, isolating and purifying this compound can present challenges.
Q3: My product seems to be soluble in the aqueous phase during workup, leading to low recovery. How can I improve the extraction efficiency?
A3: The carbamate and nitrile functionalities can impart some water solubility to the product.
-
Solution: To decrease the solubility of your organic product in the aqueous layer, saturate the aqueous phase with brine (a saturated solution of NaCl) before extraction.[7] This is known as "salting out." Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or DCM) to ensure complete recovery of the product.
Q4: I'm having trouble purifying my product by column chromatography. It seems to be streaking or not separating well from impurities.
A4: Purification issues on silica gel can arise from the nature of the compound and the choice of eluent.
-
Solutions:
-
Solvent System Optimization: A common eluent system for compounds of this polarity is a mixture of hexane and ethyl acetate. A gradual increase in the polarity of the eluent (gradient elution) can often provide better separation than isocratic elution.
-
Deactivating the Silica Gel: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds. You can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as triethylamine (e.g., 0.5-1% in the eluent).
-
Alternative Purification Methods: If column chromatography is problematic, consider recrystallization from a suitable solvent or solvent mixture.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: A common method involves a two-step, one-pot procedure. First, 2-(benzylamino)acetonitrile is synthesized via a Strecker-type reaction between benzylamine, formaldehyde, and a cyanide source.[3][4][5] This intermediate is then reacted in situ with Di-tert-butyl dicarbonate (Boc₂O) to protect the secondary amine, yielding the final product.[8]
Q2: Which cyanide source is recommended?
A2: Various cyanide sources can be used, including potassium cyanide (KCN), sodium cyanide (NaCN), and trimethylsilyl cyanide (TMSCN).[1][9] The choice may depend on the specific reaction conditions and the scale of the synthesis. KCN is often effective and cost-efficient.[2] Caution: All cyanide compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.
Q3: What is the role of a catalyst in this reaction?
A3: For the initial Strecker-type reaction, a catalyst is often employed to facilitate the formation of the imine intermediate.[9] Both Lewis acids and Brønsted acids can be used.[2] In some protocols, the reaction can proceed without an external catalyst, particularly if an acid salt of the amine is used.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[6] By spotting the starting materials, the reaction mixture, and a co-spot (a mixture of starting material and reaction mixture) on a TLC plate, you can visualize the consumption of the starting materials and the formation of the product. Staining with potassium permanganate or ninhydrin can be useful for visualizing the spots. For more quantitative analysis, LC-MS is a powerful tool.[6]
III. Experimental Protocols and Data
Protocol 1: General Procedure for the Synthesis of this compound
This is a general guideline and may require optimization for your specific setup and scale.
-
To a solution of 2-(benzylamino)acetonitrile (1.0 eq) in an anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF), add Di-tert-butyl dicarbonate (Boc₂O) (1.05-1.1 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting amine is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Table 1: Summary of Optimized Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Prevents hydrolysis of Boc₂O and solubilizes reactants.[6] |
| Temperature | 0°C to Room Temperature | Controls initial exotherm and prevents byproduct formation.[6] |
| Boc₂O Stoichiometry | 1.05 - 1.1 equivalents | Ensures complete reaction while minimizing di-Boc formation.[6] |
| Reaction Time | Monitor by TLC/LC-MS | Ensures complete consumption of starting material.[6] |
| Workup | Saturated NaHCO₃ wash, followed by brine | Neutralizes any acidic byproducts and aids in phase separation.[7] |
IV. Visualizing the Process
Diagram 1: General Reaction Scheme
Caption: Synthetic pathway for this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Decision tree for addressing low reaction yields.
V. References
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
National Institutes of Health. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. Retrieved from [Link]
-
MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]
-
ACS Publications. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles | ACS Omega. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
-
ElectronicsAndBooks. (2008). Organocatalyzed Strecker reactions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester. Retrieved from [Link]
-
Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Retrieved from
-
Google Patents. (n.d.). US4551526A - Synthesis of alpha-aminonitriles. Retrieved from
-
National Institutes of Health. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of temperature on tert-butyl removal reaction: a γ-Al2O3, b AC.... Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism for the formation of tert-butyl ether. Retrieved from [Link]
-
YouTube. (2021). Strecker Amino Acid Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). A SN1 Reaction: Synthesis of tert-Butyl Chloride. Retrieved from [Link]
-
PubMed Central. (n.d.). Temperature effect on tert-butyl alcohol (TBA) biodegradation kinetics in hyporheic zone soils. Retrieved from [Link]
-
Google Patents. (n.d.). WO2005040078A1 - Purification of tertiary butyl alcohol. Retrieved from
-
ResearchGate. (2016). How to purify p-amino tert butyl benzamide ?. Retrieved from [Link]
-
PubMed. (2001). Is the tert-butyl chloride solvolysis the most misunderstood reaction in organic chemistry? Evidence against nucleophilic solvent participation in the tert-butyl chloride transition state and for increased hydrogen bond donation to the 1-adamantyl chloride solvolysis transition state. Retrieved from [Link]
Sources
- 1. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Tert-butyl benzylcyanomethylcarbamate
Welcome to the technical support center for the synthesis of Tert-butyl benzylcyanomethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to ensure a successful synthesis. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
A common challenge in multi-step syntheses is a lower than expected yield. Several factors, from reagent quality to reaction conditions, can contribute to this issue.
| Potential Cause | Recommended Solution |
| Poor quality of starting materials | Ensure the purity of benzylamine, formaldehyde (or a suitable equivalent like paraformaldehyde), and the cyanide source. Benzylamine can oxidize over time, and formaldehyde solutions can vary in concentration. Use freshly opened or purified reagents whenever possible. |
| Incomplete imine formation | The initial condensation of benzylamine and formaldehyde to form the N-benzylmethanimine intermediate is crucial. This equilibrium can be shifted towards the product by removing water. Consider using a Dean-Stark apparatus or adding a drying agent like anhydrous magnesium sulfate to the reaction mixture. |
| Inefficient nucleophilic attack by cyanide | The cyanide anion must effectively attack the iminium ion. Ensure the cyanide salt (e.g., KCN, NaCN) is fully dissolved. The pH of the reaction is critical; a slightly acidic medium facilitates imine formation, but a too low pH will protonate the cyanide, reducing its nucleophilicity.[1][2][3][4] |
| Side reactions | Over-alkylation of benzylamine or polymerization of formaldehyde can consume starting materials. Slow, controlled addition of reagents, particularly the cyanide source, at low temperatures can minimize these side reactions. |
| Loss of product during work-up | This compound has moderate polarity. During aqueous extraction, ensure the organic layer is thoroughly separated and consider back-extracting the aqueous layer to recover any dissolved product. |
Issue 2: Presence of Significant Impurities in the Final Product
The formation of byproducts can complicate purification and compromise the quality of the final compound.
| Potential Cause | Recommended Solution |
| Unreacted 2-(Benzylamino)acetonitrile | If the N-Boc protection step is incomplete, the starting aminonitrile will be a major impurity. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider adding a second portion of Di-tert-butyl dicarbonate (Boc₂O). |
| Formation of Di-Boc protected byproduct | While less common for secondary amines, over-protection can occur, especially with a large excess of Boc₂O and prolonged reaction times at elevated temperatures. Use a stoichiometric amount or a slight excess of Boc₂O and maintain a controlled temperature. |
| Hydrolysis of the nitrile group | The nitrile group can be sensitive to hydrolysis under strongly acidic or basic conditions, especially during work-up, leading to the corresponding amide or carboxylic acid.[5] Maintain a neutral or slightly basic pH during extraction and purification. |
| Deprotection of the Boc group | The tert-butoxycarbonyl (Boc) group is notoriously acid-labile.[5] Exposure to strong acids, even briefly during work-up, can lead to the formation of the deprotected amine. Use a mild acid for neutralization if necessary, or opt for a bicarbonate wash. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A prevalent and effective method involves a two-step process. The first step is a Strecker-type reaction where benzylamine is reacted with formaldehyde and a cyanide source (e.g., potassium cyanide) to form 2-(benzylamino)acetonitrile.[1][2][3][4] The second step is the N-protection of the resulting secondary amine with di-tert-butyl dicarbonate (Boc₂O) to yield the final product.[6]
Q2: What are the critical safety precautions for this synthesis?
This synthesis involves highly toxic materials and requires strict adherence to safety protocols.
-
Cyanide: Potassium cyanide (KCN) or sodium cyanide (NaCN) are extremely toxic. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Have a cyanide antidote kit readily available and ensure you are trained in its use. Acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas. All waste containing cyanide must be quenched with an oxidizing agent like bleach before disposal.
-
Formaldehyde: Formaldehyde is a suspected carcinogen and a skin and respiratory irritant. Handle it in a fume hood.
-
Solvents: Use appropriate anhydrous solvents and handle flammable solvents with care, avoiding open flames and sparks.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. For the first step, you can track the consumption of benzylamine. For the second step, you can monitor the disappearance of 2-(benzylamino)acetonitrile and the appearance of the more non-polar product spot. Staining with ninhydrin can be useful for visualizing the amine-containing compounds. For more quantitative analysis, LC-MS is recommended.
Q4: What is the best method for purifying the final product?
Flash column chromatography on silica gel is typically the most effective method for purifying this compound. A gradient of ethyl acetate in hexanes is a common eluent system. The exact ratio will depend on the specific impurities present.
Q5: How should this compound be stored?
The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents.[5] Due to the acid-lability of the Boc group, it is crucial to avoid acidic environments during storage.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent quality.
Step 1: Synthesis of 2-(Benzylamino)acetonitrile
Caption: Workflow for the synthesis of 2-(Benzylamino)acetonitrile.
-
In a well-ventilated fume hood, dissolve benzylamine (1.0 eq) in dichloromethane (DCM).
-
Add an aqueous solution of formaldehyde (37%, 1.1 eq) to the stirred solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve potassium cyanide (1.1 eq) in water.
-
Slowly add the potassium cyanide solution to the reaction mixture, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(benzylamino)acetonitrile, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
Caption: Workflow for the N-Boc protection of 2-(Benzylamino)acetonitrile.
-
Dissolve the crude 2-(benzylamino)acetonitrile (1.0 eq) in dichloromethane (DCM).
-
Add a suitable non-nucleophilic base such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA).
-
Cool the mixture to 0 °C.
-
Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in a small amount of DCM and add it dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Reaction Mechanism
The synthesis proceeds through a two-step mechanism: a Strecker-type reaction followed by N-Boc protection.
Caption: Reaction mechanism for the synthesis of this compound.
References
- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
Organic Syntheses. Carbamic acid, tert-butyl ester. Coll. Vol. 5, p.162 (1973); Vol. 47, p.16 (1967). Available from: [Link]
-
Taylor & Francis Online. A Convenient Synthesis of N-Boc-Protected a-Aminonitriles from a-Amidosulfones. Synthetic Communications, 35:24, 3147-3153 (2005). Available from: [Link]
-
The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. RSC Adv., 2017, 7, 48384-48389. Available from: [Link]
-
Organic Syntheses. PREPARATION OF N-BENZYL-N-(METHOXYMETHYL)-N-[(TRIMETHYLSILYL)METHYL]AMINE. Coll. Vol. 9, p.47 (1998); Vol. 72, p.21 (1995). Available from: [Link]
-
Organic Syntheses. Carbazic acid, tert-butyl ester. Coll. Vol. 5, p.164 (1973); Vol. 41, p.16 (1961). Available from: [Link]
-
Wikipedia. Strecker amino acid synthesis. Available from: [Link]
-
ScienceDirect. A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Tetrahedron, 68(38), 7945-7951 (2012). Available from: [Link]
-
National Center for Biotechnology Information. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1188-1199 (2021). Available from: [Link]
-
Organic Chemistry Portal. Strecker Synthesis. Available from: [Link]
-
ChemEurope.com. Strecker amino acid synthesis. Available from: [Link]
-
Stack Exchange. Is the t-butyl carbocation more stable than the benzyl carbocation?. Available from: [Link]
-
Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation of C-H bonds. Available from: [Link]
-
MDPI. Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. Molecules, 23(1), 133 (2018). Available from: [Link]
-
Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Available from: [Link]
-
National Center for Biotechnology Information. Construction of N-Boc-2-Alkylaminoquinazolin-4(3H)-Ones via a Three-Component, One-Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. J Org Chem., 81(21), 10349–10359 (2016). Available from: [Link]
-
ACS Publications. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1188-1199 (2021). Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Available from: [Link]
-
Wyzant. Is the t-butyl carbocation more stable than the benzyl carbocation?. Available from: [Link]
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. Strecker_amino_acid_synthesis [chemeurope.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Reactions with Tert-butyl benzylcyanomethylcarbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tert-butyl benzylcyanomethylcarbamate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and enhance the yield and purity of your reactions.
General Considerations
This compound is a versatile reagent, but its reactivity is centered around a few key features. Understanding these is crucial for troubleshooting. The primary reactive sites are the α-proton on the cyanomethyl group and the nitrogen of the carbamate. The α-proton can be removed by a strong base to form a nucleophilic carbanion, which is central to many of its applications.[1] The carbamate group, specifically the tert-butyloxycarbonyl (Boc) group, is a protecting group that can be removed under acidic conditions.[1][2]
Q1: What are the most common reactions involving this compound?
The most prevalent reaction is the alkylation of the α-carbon of the cyanomethyl group following deprotonation.[1] This allows for the introduction of various substituents, making it a valuable building block in the synthesis of more complex molecules. Other significant reactions include the deprotection of the Boc group and transformations involving the nitrile group.[1]
Q2: What are the typical challenges encountered when using this reagent?
Common issues include low yields in alkylation reactions, unintended hydrolysis of the nitrile group, and premature deprotection of the Boc group.[1] Another potential problem is competition between N-alkylation and C-alkylation if the nitrogen is not fully substituted.[1]
Troubleshooting Low Yield in Alkylation Reactions
Low yields in the alkylation of the cyanomethyl group are a frequent concern and can often be attributed to incomplete deprotonation, side reactions, or unfavorable reaction kinetics.[1]
Q3: My alkylation reaction is showing low conversion. What are the potential causes and how can I fix them?
Several factors could be at play. Here’s a systematic approach to troubleshooting:
1. Incomplete Deprotonation:
-
The Problem: The abstraction of the α-proton is the critical first step. If the base is not strong enough or if it is sterically hindered, deprotonation will be incomplete.
-
The Solution:
-
Base Selection: Employ a strong, non-nucleophilic base. Potassium tert-butoxide (KOt-Bu) is a common choice due to its bulkiness, which minimizes its nucleophilic character.[3]
-
Reaction Conditions: Ensure your reaction is conducted under anhydrous conditions, as any moisture will quench the strong base. The choice of solvent is also critical; polar aprotic solvents like THF are often preferred.
-
2. Side Reactions:
-
The Problem: The alkylating agent might react with other nucleophilic sites, or the product could undergo further reactions.
-
The Solution:
-
Temperature Control: Many reactions require careful temperature management.[4] Running the reaction at a lower temperature can often minimize side reactions. A stepwise and cautious increase in temperature may be necessary to find the optimal balance between reaction rate and selectivity.[4]
-
Order of Addition: Adding the alkylating agent slowly to the deprotonated carbamate can help control the reaction and prevent unwanted side products.
-
3. Unfavorable Reaction Kinetics:
-
The Problem: The reaction may be too slow under your current conditions.
-
The Solution:
-
Temperature: While low temperatures can reduce side reactions, some reactions require heating to proceed at a reasonable rate.[4] Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal temperature.
-
Catalyst: In some cases, a phase-transfer catalyst can be beneficial, especially in biphasic systems.
-
Experimental Protocol: Alkylation of this compound
Below is a general protocol for the alkylation reaction. Note that specific conditions may need to be optimized for your particular substrate.
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of a strong base (e.g., KOt-Bu in THF) dropwise. Stir the mixture at this temperature for 30-60 minutes.
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide) dropwise to the cooled solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Issues with Boc Deprotection
The Boc group is designed to be removed under acidic conditions, but this step can sometimes be problematic, especially in the presence of other acid-sensitive functional groups.[2][5]
Q4: I am observing incomplete Boc deprotection or degradation of my product. What should I do?
This is a common issue, and the key is to find the right balance of acid strength and reaction conditions.
1. Incomplete Deprotection:
-
The Problem: The acidic conditions are not strong enough to fully remove the Boc group.
-
The Solution:
-
Acid Choice: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are typically used.[2] If one is not effective, trying the other may be beneficial.
-
Reaction Time and Temperature: Increasing the reaction time or gently warming the reaction mixture can drive the deprotection to completion. However, this must be done cautiously to avoid product degradation.
-
2. Product Degradation:
-
The Problem: The strong acidic conditions are causing decomposition of your desired product. This is particularly a concern with acid-labile compounds.[2]
-
The Solution:
-
Milder Conditions: Try using a milder acid or more dilute conditions. For example, 4M HCl in dioxane is a common and often effective reagent.[5]
-
Scavengers: The deprotection process generates a tert-butyl cation, which can alkylate nucleophilic sites on your molecule, leading to byproducts.[6] Adding a scavenger, such as anisole or thioanisole, can trap this cation and prevent unwanted side reactions.[6]
-
Solvent Choice: The choice of solvent can influence the outcome. Anhydrous conditions, such as TFA in dry dioxane, might better protect acid-sensitive groups like esters.[5]
-
Boc Deprotection Workflow
Caption: Troubleshooting workflow for Boc deprotection.
Frequently Asked Questions (FAQs)
Q5: Can the nitrile group hydrolyze during the reaction?
Yes, the nitrile group can undergo hydrolysis to a primary amide or a carboxylic acid under either acidic or basic conditions, although it is generally stable under milder conditions.[1] If you are working with strong acids or bases, or at elevated temperatures, this side reaction becomes more likely.
Q6: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring the reaction's progress.[4] They allow you to see the consumption of starting material and the formation of the product, helping you to determine the optimal reaction time.
Q7: What are some key safety precautions when working with the reagents for these reactions?
-
Strong Bases: Reagents like potassium tert-butoxide are corrosive and react violently with water. Always handle them in a fume hood under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Strong Acids: Trifluoroacetic acid and concentrated hydrochloric acid are highly corrosive and can cause severe burns. Handle them with extreme care in a well-ventilated fume hood and wear appropriate PPE.
-
Solvents: Many organic solvents are flammable and/or toxic. Always work in a well-ventilated area and take precautions to avoid ignition sources.
Summary of Reaction Parameters
| Parameter | Recommendation for Alkylation | Recommendation for Boc Deprotection |
| Base/Acid | Strong, non-nucleophilic base (e.g., KOt-Bu) | Strong acid (e.g., TFA, HCl in dioxane) |
| Solvent | Anhydrous polar aprotic (e.g., THF) | Anhydrous organic solvent (e.g., DCM, dioxane) |
| Temperature | -78 °C to room temperature | 0 °C to room temperature |
| Additives | Phase-transfer catalyst (optional) | Scavenger (e.g., anisole) |
References
- BenchChem Technical Support Team. (2025, December).
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Troubleshooting Low Yields in Reactions with Methyl (4-Formylphenyl)
- BenchChem Technical Support Team. (2025, November). How to improve the yield of reactions with tert-Butyl (cyanomethyl)(methyl)
-
Fisher Scientific. Amine Protection / Deprotection. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Wordpress. Retrieved from [Link]
-
Reddit r/Chempros. (2023, May 14). Troubleshooting of hydrazine carbamate synthesis. Retrieved from [Link]
-
Reddit r/Chempros. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
MDPI. (n.d.). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Retrieved from [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - HCl. Retrieved from [Link]
-
YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Stereoselective Reactions with tert-Butyl (cyanomethyl)(methyl)
-
National Institutes of Health. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]
-
University of Missouri–St. Louis. Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Retrieved from [Link]
-
MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from [Link]
-
ResearchGate. (2025, August 6). THE TERTIARYBUTYLBENZENES: I. ALKYLATION OF 1,4-DI-t-BUTYLBENZENE WITH t-BUTYL CHLORIDE. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Retrieved from [Link]
-
Organic Syntheses Procedure. tert.-BUTYL CHLORIDE. Retrieved from [Link]
- Google Patents. (n.d.). CN105294386A - Synthesis method of p-tert-butyl benzyl chloride.
-
Master Organic Chemistry. (2011, October 29). Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. Retrieved from [Link]
-
PubMed. (n.d.). Is the tert-butyl chloride solvolysis the most misunderstood reaction in organic chemistry? Evidence against nucleophilic solvent participation in the tert-butyl chloride transition state and for increased hydrogen bond donation to the 1-adamantyl chloride solvolysis transition state. Retrieved from [Link]
Sources
Technical Support Center: Purification of Tert-butyl benzylcyanomethylcarbamate
Welcome to the technical support center for the purification of tert-butyl benzylcyanomethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the knowledge to overcome purification hurdles and obtain a high-purity product consistently.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. A common method for the synthesis of α-aminonitriles is the Strecker synthesis, which involves the reaction of an aldehyde, an amine, and a cyanide source.[1][2] In the context of this compound, this would likely involve N-benzyl-N-(tert-butoxycarbonyl)amine, formaldehyde (or a precursor), and a cyanide salt.
Potential impurities to anticipate include:
-
Unreacted starting materials: N-benzyl-N-(tert-butoxycarbonyl)amine, residual cyanide salts, and formaldehyde-related species.
-
Byproducts of the Strecker reaction: Including potential side products from the reaction of the aldehyde or amine with the cyanide source.[1]
-
Hydrolysis products: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, particularly during acidic or basic work-up conditions.
-
Over-alkylation or side reactions: Depending on the specific reaction conditions, other minor impurities may form.
Q2: My crude this compound is an oil and won't solidify. What could be the reason?
A2: The presence of impurities is the most common reason for a product failing to crystallize. Even small amounts of residual solvents or reaction byproducts can significantly depress the melting point and inhibit crystal lattice formation. It is also possible that the product itself is a low-melting solid or an oil at room temperature, and inducing crystallization may require specific conditions.
Q3: What is the general stability of N-Boc protected aminonitriles like this compound?
A3: The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[3] Therefore, prolonged exposure to strong acids during work-up or chromatography should be avoided to prevent deprotection. The nitrile group is generally stable but can undergo hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures. For long-term storage, it is advisable to keep the purified compound in a cool, dry, and inert atmosphere.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Recrystallization Troubleshooting
Problem: My attempt to recrystallize this compound resulted in an oil, not crystals.
-
Cause & Solution:
-
High Impurity Level: The crude material may be too impure for direct crystallization. Consider a preliminary purification step, such as a quick filtration through a plug of silica gel or an aqueous work-up to remove water-soluble impurities. A typical aqueous work-up involves dissolving the crude product in a water-immiscible organic solvent like ethyl acetate and washing sequentially with a dilute acid (e.g., 5% HCl), a dilute base (e.g., saturated NaHCO3 solution), and brine.[4][5]
-
Inappropriate Solvent System: The chosen solvent may not be suitable for your product. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For nonpolar to moderately polar compounds like this, a good starting point is a nonpolar solvent like hexane or a mixture of a more polar solvent (like ethyl acetate or dichloromethane) with a nonpolar anti-solvent (like hexane or pentane).[6][7] Experiment with different solvent ratios to find the optimal conditions.
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. Seeding the solution with a tiny crystal of pure product (if available) can also be very effective.
-
Cooling Rate: Cooling the solution too quickly can lead to oiling out. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Problem: The recrystallization yield is very low.
-
Cause & Solution:
-
Product Solubility: Your product may have significant solubility in the chosen solvent even at low temperatures. Try to minimize the amount of solvent used to dissolve the crude product. Using a more nonpolar solvent system can also help to reduce solubility and improve the yield.
-
Premature Crystallization: If the product crystallizes too quickly upon cooling, impurities can be trapped within the crystal lattice. Ensure the crude material is fully dissolved at the higher temperature before allowing it to cool.
-
Incomplete Precipitation: Ensure the solution is sufficiently cold for an adequate amount of time to allow for maximum precipitation.
-
Column Chromatography Troubleshooting
Problem: Poor separation of the product from impurities on the silica gel column.
-
Cause & Solution:
-
Incorrect Eluent Polarity: The polarity of the mobile phase is critical for good separation.[8] If your product and impurities are eluting too quickly (high Rf value), the eluent is too polar. Decrease the polarity by increasing the proportion of the nonpolar solvent (e.g., hexane in a hexane/ethyl acetate system). If the compounds are moving too slowly (low Rf value), increase the eluent polarity by adding more of the polar solvent (e.g., ethyl acetate). A good starting point for many N-Boc protected compounds is a gradient of ethyl acetate in hexane.[9]
-
Column Overloading: Loading too much crude material onto the column will result in broad, overlapping bands. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Improper Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly without any air bubbles.
-
Co-eluting Impurities: Some impurities may have very similar polarities to your product, making separation by standard silica gel chromatography challenging. In such cases, you may need to consider alternative stationary phases (e.g., alumina) or a different purification technique altogether, such as preparative HPLC.
-
Problem: The product appears to be degrading on the column.
-
Cause & Solution:
-
Acidity of Silica Gel: Standard silica gel can be slightly acidic, which can lead to the degradation of acid-sensitive compounds, including the potential for Boc-group cleavage.[3] If you suspect this is happening, you can use deactivated silica gel (by adding a small percentage of water) or neutralize the eluent with a small amount of a non-nucleophilic base like triethylamine (typically 0.1-1%).
-
Prolonged Exposure: The longer the compound remains on the column, the greater the chance of degradation. Optimize your eluent system to allow for a reasonably fast elution without compromising separation.
-
Detailed Experimental Protocols
The following protocols are provided as a starting point. Optimization may be necessary based on the specific impurity profile of your crude product.
Protocol 1: Aqueous Work-up for Preliminary Purification
This procedure is designed to remove water-soluble impurities such as inorganic salts and polar starting materials.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (approx. 10-20 mL per gram of crude material).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous solution of a weak acid, such as citric acid or dilute HCl (1 x 10 mL per gram of crude). This will remove any basic impurities.[5]
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (1 x 10 mL per gram of crude). This will neutralize any acidic impurities.[5]
-
Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) (1 x 10 mL per gram of crude) to remove residual water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the partially purified product.
Protocol 2: Purification by Flash Column Chromatography
This is a standard method for purifying moderately polar organic compounds.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a good starting point. Begin with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 10%, 15%, 20% ethyl acetate) to elute your product. The optimal eluent system should be determined by thin-layer chromatography (TLC) beforehand.
-
Procedure:
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel bed. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions in test tubes.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 3: Recrystallization for Final Purification
Recrystallization is an excellent method for obtaining highly pure crystalline material.
-
Solvent System: A mixture of ethyl acetate and hexane is often effective for compounds of this nature.[6] Other potential systems include dichloromethane/hexane or tert-butyl methyl ether/hexane.[6][9]
-
Procedure:
-
Dissolution: In a flask, dissolve the partially purified product in the minimum amount of hot ethyl acetate.
-
Addition of Anti-solvent: While the solution is still warm, slowly add hexane until the solution becomes slightly cloudy (the point of saturation). If it becomes too cloudy, add a few drops of hot ethyl acetate to redissolve the precipitate.
-
Crystallization: Allow the flask to cool slowly to room temperature. Crystals should start to form. For maximum yield, place the flask in an ice bath or refrigerator for a few hours.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
-
Data Presentation
Table 1: Suggested Starting Conditions for Purification
| Purification Technique | Stationary/Mobile Phase or Solvent System | Key Considerations |
| Aqueous Work-up | Ethyl Acetate / 5% Citric Acid / Sat. NaHCO₃ / Brine | Removes ionic and highly polar impurities. |
| Column Chromatography | Silica Gel / Hexane-Ethyl Acetate Gradient (e.g., 5% to 30% EtOAc) | Determine optimal gradient with TLC first.[8] |
| Recrystallization | Ethyl Acetate / Hexane | Use minimal hot solvent for dissolution. Cool slowly.[6] |
Visualizations
Workflow for Purification Strategy
Caption: A decision-making workflow for the purification of this compound.
References
- Nauth, A. M., & Opatz, T. (2019). Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate(III). Eur. J. Org. Chem., 2019(15), 2578-2584.
- Wang, Y., et al. (2016). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. RSC Adv., 6(10), 8341-8346.
- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google P
- Organic Syntheses, Coll. Vol. 10, p.174 (2004); Vol. 78, p.23 (2002).
- Guryev, A. A., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1385-1397.
- Jakob, L., & Opatz, T. (2018). The Strecker Amino Acid Synthesis. Master Organic Chemistry.
- Murahashi, S. I., et al. (2003). RuCl3-Catalyzed Oxidative Cyanation of Tertiary Amines with Sodium Cyanide under Molecular Oxygen. J. Am. Chem. Soc., 125(50), 15312-15313.
- ChemScene. tert-Butyl (cyanomethyl)
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Organic Syntheses, Coll. Vol. 5, p.187 (1973); Vol. 47, p.16 (1967).
- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.
- Davis, F. A., & Zhou, P. (1997). Asymmetric Synthesis of N-tert-Butoxycarbonyl-α-amino Nitriles from N-tert-Butylsulfinyl Imines. Tetrahedron Letters, 38(23), 4209-4212.
- BLD Pharm. tert-Butyl benzyl(cyanomethyl)
- Magritek. (2014).
- Groger, H. (2003). Catalytic Enantioselective Strecker Reactions and Related Syntheses of α-Amino Acids. Chemical Reviews, 103(8), 2795-2828.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. rsc.org [rsc.org]
- 5. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. magritek.com [magritek.com]
- 9. rsc.org [rsc.org]
Technical Support Center: Minimizing Racemization in Reactions with Tert-butyl benzylcyanomethylcarbamate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with tert-butyl benzylcyanomethylcarbamate. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you maintain the stereochemical integrity of your chiral intermediates and final products. As your partner in scientific advancement, we aim to equip you with the knowledge to overcome challenges related to racemization in your critical reactions.
Introduction: The Challenge of Stereochemical Integrity
This compound is a valuable chiral building block in organic synthesis, particularly in the preparation of non-canonical amino acids and peptidomimetics. The presence of a stereocenter alpha to a cyano group makes this compound susceptible to racemization, a process that can compromise the biological activity and purity of the target molecule.[1][2] Understanding and controlling the factors that lead to the loss of enantiomeric purity is therefore paramount for successful and reproducible synthetic outcomes.
This guide will delve into the mechanisms of racemization, provide actionable protocols to minimize it, and offer systematic troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for this compound?
A1: The principal mechanism of racemization for this compound involves the abstraction of the acidic proton at the chiral center (the α-carbon) by a base.[2] The presence of the electron-withdrawing cyano group increases the acidity of this proton, making it susceptible to removal. Once deprotonated, the resulting carbanion intermediate is planar and achiral. Subsequent reprotonation can occur from either face of the planar intermediate, leading to the formation of a racemic or partially racemized mixture of the (R) and (S) enantiomers.
Q2: Which reaction conditions are most likely to cause racemization?
A2: Racemization is most frequently observed under basic conditions, which are often necessary for subsequent reactions such as alkylations or couplings.[3] The strength of the base, the polarity of the solvent, elevated temperatures, and prolonged reaction times are all critical factors that can significantly increase the rate of racemization.[3][4]
Q3: How can I accurately determine the enantiomeric excess (ee) of my this compound sample?
A3: The most reliable methods for determining the enantiomeric excess of chiral compounds like this compound are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating or derivatizing agents.[5][6][7] Chiral HPLC, using a suitable chiral stationary phase, can separate the enantiomers, allowing for their quantification.[8][9] For NMR analysis, a chiral auxiliary is used to create diastereomeric complexes that exhibit distinct signals, enabling the determination of their ratio.[7][10][11]
Q4: Is the Boc protecting group stable under the conditions typically used to minimize racemization?
A4: The tert-butyloxycarbonyl (Boc) protecting group is generally stable to the mild basic and nucleophilic conditions recommended for minimizing racemization.[12] It is, however, labile to strong acids. Therefore, care should be taken during workup and purification to avoid acidic conditions that could lead to premature deprotection.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues related to racemization during reactions with this compound.
Problem 1: Significant Racemization Observed in the Product
Symptom: Chiral analysis (HPLC or NMR) of the reaction product shows a low enantiomeric excess (ee).
Root Cause Analysis and Solutions:
The primary causes of significant racemization are typically related to the choice of base, solvent, temperature, and reaction time. The following workflow can help you systematically address this issue.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2368874A1 - Racemisation of (R)-N-Boc-3-hydroxyadamant-1-yl glycine - Google Patents [patents.google.com]
- 4. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
Technical Support Center: A Troubleshooting Guide for Boc Deprotection of Cyanomethylcarbamates
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a fundamental tool in modern organic synthesis, prized for its stability and mild removal conditions. However, the deprotection of Boc-protected amines, particularly in complex molecules like cyanomethylcarbamates, can present significant challenges. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate common experimental hurdles, ensuring the integrity of your synthetic route and the purity of your final product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the Boc deprotection of cyanomethylcarbamates, offering explanations for the underlying chemistry and actionable solutions.
Problem 1: Incomplete or Sluggish Deprotection
"My Boc deprotection reaction is not going to completion, or is proceeding very slowly. What's wrong?"
Several factors can contribute to an incomplete deprotection, ranging from reagent quality to the inherent properties of your substrate.
Potential Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed process.[1] The stability of the Boc group can be influenced by the electronic properties of the cyanomethylcarbamate. If the nitrogen is particularly electron-deficient, a stronger acidic environment may be required.
-
Suboptimal Reaction Conditions: Many Boc deprotections are effective at room temperature, but some substrates require more forcing conditions to achieve complete conversion.[1]
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider increasing the temperature incrementally. Thermal deprotection, sometimes in the absence of an acid catalyst, can also be an effective strategy for certain substrates.[3]
-
-
Reagent Quality: The effectiveness of acidic reagents like TFA can be compromised by improper storage, leading to the absorption of water and a decrease in acidity.[1]
-
Solution: Always use fresh or properly stored reagents. If you suspect your acid has degraded, use a fresh bottle.
-
-
Steric Hindrance: The environment around the carbamate can impede the approach of the acid, slowing down the deprotection.
-
Solution: Increasing the reaction time and/or temperature can help overcome steric barriers. In some cases, a less bulky Lewis acid might be more effective than a protic acid.
-
Workflow for Troubleshooting Incomplete Deprotection:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Problem 2: Formation of Side Products
"I'm observing unexpected impurities in my reaction mixture after deprotection. What are they and how can I prevent them?"
The primary culprit for side product formation is the highly reactive tert-butyl cation generated during the deprotection mechanism.[4][5][6][7] This electrophile can be intercepted by various nucleophiles present in your molecule or the reaction medium.
Common Side Reactions & Prevention Strategies:
-
tert-Butylation of Nucleophilic Moieties: The cyanomethyl group itself is generally not susceptible, but other functional groups within your molecule might be. Electron-rich aromatic rings, thiols, and thioethers are particularly prone to alkylation by the tert-butyl cation.[4][5][6][7]
Table of Common Scavengers and Their Applications:
| Scavenger | Target Functionality | Typical Concentration (v/v) | Notes |
| Triisopropylsilane (TIS) | General purpose, reduces the cation | 1-5% | Highly effective for a broad range of substrates.[7] |
| Water | General purpose, forms tert-butanol | 1-5% | A simple and effective scavenger.[7] |
| Thioanisole | Protects methionine and tryptophan | 1-5% | Particularly useful in peptide synthesis.[7] |
| 1,2-Ethanedithiol (EDT) | Protects cysteine | 1-5% | Effective for thiol-containing molecules. |
-
Ester Cleavage: If your molecule contains other acid-labile groups, such as tert-butyl esters, they may also be cleaved under the deprotection conditions.
-
Prevention: If selective deprotection is required, milder conditions are necessary. Using a less concentrated acid, a weaker acid, or performing the reaction at a lower temperature can sometimes achieve selectivity.[5][6] Alternatively, consider a protecting group strategy that is orthogonal to the Boc group, such as the Fmoc group (removed with base) or the Cbz group (removed by hydrogenolysis).[8]
-
Mechanism of Side Product Formation:
Caption: The reactive tert-butyl cation can lead to side products or be trapped by scavengers.
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my Boc deprotection reaction?
A: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[1] Spot the starting material, the reaction mixture, and a co-spot of both on a TLC plate. The deprotected amine is typically more polar than the Boc-protected starting material and will have a lower Rf value. Visualizing the plate with a ninhydrin stain is highly recommended, as it will specifically stain the primary or secondary amine product, often as a purple or yellow spot.[1] For more quantitative analysis, LC-MS can be used.
Q2: My deprotected amine is a salt (e.g., TFA salt). How do I convert it to the free amine?
A: After removing the acid and solvent under reduced pressure, the resulting amine salt can be neutralized.[9] Dissolve the residue in a suitable organic solvent (like ethyl acetate or DCM) and wash with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH), until the aqueous layer is basic.[1] Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the free amine.[10]
Q3: Are there milder alternatives to strong acids for Boc deprotection?
A: Yes, for substrates that are sensitive to strong acids, several milder methods have been developed. These include:
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can effect Boc cleavage under non-protic conditions.[2]
-
Acidic Resins: Using a strongly acidic ion-exchange resin, such as Amberlyst 15, can both deprotect the amine and capture the product, allowing for a simple purification by filtration and subsequent elution.[11][12]
-
Thermal Deprotection: In some cases, simply heating the Boc-protected compound in a suitable solvent can lead to deprotection, avoiding the need for any acidic reagents.[3][13]
-
Oxalyl Chloride in Methanol: This system has been reported as a mild and selective method for deprotecting a variety of N-Boc amines.[14][15][16]
Q4: Can I perform a one-pot deprotection and subsequent reaction?
A: This is often possible but requires careful planning. After confirming the completion of the deprotection, the resulting amine salt can sometimes be used directly in the next step, especially if the subsequent reaction is performed under conditions that are compatible with the salt. For instance, in an acylation reaction, an excess of a non-nucleophilic base (like triethylamine or diisopropylethylamine) can be added to both neutralize the amine salt and act as a base for the reaction.
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
This protocol is suitable for most cyanomethylcarbamates that are not sensitive to strong acid.
-
Preparation: Dissolve the Boc-protected cyanomethylcarbamate in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA) (typically 10-50% v/v) to the stirred solution. If your substrate is known to be sensitive to side reactions, include a scavenger (e.g., 5% TIS).
-
Reaction: Stir the reaction at 0 °C to room temperature. Monitor the progress by TLC every 15-30 minutes. The reaction is often complete within 1-3 hours.[8]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
To ensure complete removal of residual TFA, add toluene and concentrate again. Repeat this co-evaporation step two more times.[8]
-
The resulting amine trifluoroacetate salt can often be used directly or neutralized as described in the FAQs.
-
Protocol 2: Monitoring by TLC
-
Spotting: On a silica gel TLC plate, apply a small spot of the starting Boc-protected material, a spot of the reaction mixture, and a "co-spot" containing both.
-
Elution: Develop the plate in a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes or DCM and methanol). The ideal solvent system will give the starting material an Rf of ~0.5.
-
Visualization:
-
First, visualize the plate under a UV lamp if the compounds are UV-active.
-
Then, dip the plate in a ninhydrin staining solution and gently heat with a heat gun. The deprotected amine should appear as a colored spot (typically purple or yellow).[1] The disappearance of the starting material spot and the appearance of a new, lower-Rf, ninhydrin-positive spot indicates a successful deprotection.
-
References
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Liu, Y.-S., Zhao, C., Bergbreiter, D. E., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(11), 3471–3473. [Link]
-
Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Adu-Ampratwum, D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23833-23841. [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ACS Publications. (n.d.). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2016, March 26). How to confirm BOC deprotection by TFA?. Retrieved from [Link]
-
Adu-Ampratwum, D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23833-23841. [Link]
-
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. Retrieved from [Link]
-
National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Retrieved from [Link]
Sources
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- 2. Amine Protection / Deprotection [fishersci.co.uk]
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- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. BOC deprotection [ms.bzchemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. semanticscholar.org [semanticscholar.org]
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- 13. youtube.com [youtube.com]
- 14. xray.uky.edu [xray.uky.edu]
- 15. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mastering Reactions with Tert-butyl benzylcyanomethylcarbamate
Welcome to the dedicated support resource for researchers, chemists, and drug development professionals working with tert-butyl benzylcyanomethylcarbamate. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) to empower you with the expertise to navigate the nuances of your experiments, particularly concerning the critical parameters of temperature and pressure. Our focus is on providing not just procedural steps, but the underlying scientific principles to ensure the integrity and success of your work.
I. Understanding the Reaction Landscape: The Role of Temperature and Pressure
The synthesis and subsequent reactions of this compound, a key building block in many synthetic pathways, are significantly influenced by temperature and pressure. These parameters are not merely set-points, but powerful tools to steer the reaction towards the desired outcome, be it higher yield, improved purity, or a faster reaction rate. Conversely, a lack of precise control can lead to a cascade of undesirable side reactions and product degradation.
Temperature acts as the primary catalyst for both the desired reaction and potential decomposition pathways. Elevated temperatures can increase reaction rates but also provide the activation energy for unwanted side reactions, such as the formation of N-alkylation impurities or thermal degradation of the carbamate.[1] Conversely, temperatures that are too low may result in sluggish or incomplete reactions.[2]
Pressure in the context of this liquid-phase reaction is generally a less critical parameter under standard laboratory conditions.[2] However, it becomes a significant factor when working with volatile reactants or at temperatures exceeding the boiling point of the solvent, necessitating a closed system to maintain reaction integrity. For most applications involving this compound, reactions are conducted at atmospheric pressure.
II. Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose and resolve common issues encountered during your experiments. The following table outlines potential problems, their likely causes related to temperature and pressure, and actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Solutions & Rationale |
| Low or No Product Yield | 1. Reaction Temperature Too Low: Insufficient thermal energy to overcome the activation barrier of the reaction. 2. Incomplete Reaction: Reaction time may be too short for the chosen temperature. | 1. Gradually Increase Temperature: Incrementally raise the reaction temperature by 10-20°C and monitor progress.[2] 2. Extend Reaction Time: Continue to monitor the reaction via TLC or LC-MS until the starting material is consumed.[3] |
| Formation of Multiple By-products | 1. Reaction Temperature Too High: Promotes side reactions such as N-alkylation or decomposition.[1] 2. Exothermic Reaction Overheating: Inadequate heat dissipation can cause localized "hot spots" in the reaction mixture.[1] | 1. Lower Reaction Temperature: Reduce the temperature to minimize the activation of competing reaction pathways.[2] 2. Improve Heat Dissipation: Ensure vigorous stirring and consider slower addition of reagents for highly exothermic reactions.[1] A cooling bath may be necessary. |
| Product Degradation (Discoloration, Unexpected Impurities) | 1. Thermal Instability: The tert-butyl group or the carbamate linkage may be susceptible to thermal cleavage at elevated temperatures.[1][4] 2. Prolonged Exposure to High Temperature: Even at moderately high temperatures, extended reaction times can lead to gradual decomposition. | 1. Use Milder Conditions: Opt for the lowest effective temperature for the reaction. 2. Minimize Reaction Time: Once the reaction is complete, cool the mixture promptly to prevent further degradation. |
| Inconsistent Reaction Rates | 1. Poor Temperature Control: Fluctuations in the heating source can lead to variable reaction kinetics. 2. Pressure Fluctuations (in a closed system): Changes in pressure can affect the concentration of gaseous reactants or the boiling point of the solvent. | 1. Use a Reliable Heating System: Employ an oil bath with a temperature controller or a heating mantle with a thermocouple for precise temperature management. 2. Maintain Constant Pressure: In a closed system, use a pressure regulator to ensure consistent conditions. |
| Product Precipitation | 1. Decreased Solubility at Lower Temperatures: The product may be less soluble in the reaction solvent at the chosen operating temperature.[1] | 1. Adjust Solvent System: Choose a solvent in which the product has good solubility at the desired reaction temperature. 2. Increase Temperature (with caution): A modest increase in temperature may improve solubility, but be mindful of potential side reactions. |
III. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the practical aspects of handling this compound reactions.
Q1: What is the optimal temperature range for the synthesis of this compound?
A1: The optimal temperature is highly dependent on the specific reagents and solvent system used. Generally, reactions involving the introduction of the Boc group with di-tert-butyl dicarbonate (Boc₂O) are conducted at room temperature (20-25°C).[3] Gentle heating to around 40-55°C can be employed to accelerate the reaction, but this should be done with careful monitoring to avoid byproduct formation.[3]
Q2: How can I monitor the progress of the reaction to determine the right time to stop heating?
A2: Thin Layer Chromatography (TLC) is an effective and straightforward method for monitoring reaction progress.[3] By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material and the appearance of the product. Once the starting material spot is no longer visible, the reaction is likely complete. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q3: Are there any specific by-products I should be aware of when running the reaction at a higher temperature?
A3: Yes, elevated temperatures can lead to the formation of several by-products. These can include N,N-di-Boc derivatives (double protection of the amine), urea derivatives, and isocyanates.[3] Additionally, thermal decomposition of the tert-butyl group can lead to the formation of isobutene and other degradation products.[4]
Q4: When should I consider using a pressurized reaction vessel?
A4: A pressurized vessel is necessary when the reaction temperature exceeds the boiling point of your solvent or if you are working with a highly volatile reactant. This will prevent the loss of solvent and maintain the concentration of your reactants. For most standard syntheses of this compound, which are typically run at or slightly above room temperature, a standard round-bottom flask with a condenser is sufficient.
Q5: Can I perform the Boc protection without a catalyst, and how does temperature affect this?
A5: Yes, N-Boc protection can be performed without a catalyst, and this can sometimes minimize side reactions.[3] In the absence of a catalyst, the reaction may require slightly higher temperatures or longer reaction times to achieve completion. It is advisable to start at room temperature and gradually increase the temperature while monitoring the reaction progress.
IV. Experimental Protocols & Workflows
General Protocol for the Synthesis of this compound
This protocol outlines a standard procedure for the N-Boc protection of 2-(benzylamino)acetonitrile.
Materials:
-
2-(benzylamino)acetonitrile
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or another suitable base
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(benzylamino)acetonitrile (1 equivalent) in the chosen anhydrous solvent.
-
Add the base (e.g., TEA, 1.2 equivalents) to the solution.
-
Slowly add a solution of Boc₂O (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to 40°C.
-
Once the reaction is complete, quench it by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizing the Workflow
Caption: General workflow for the synthesis of this compound.
V. Mechanistic Considerations: Temperature's Influence on Reaction Pathways
The effect of temperature on the reaction outcome can be understood by considering the underlying reaction mechanisms. The desired N-Boc protection is a nucleophilic attack of the amine on the carbonyl carbon of Boc₂O. However, at higher temperatures, alternative pathways become more accessible.
Sources
Technical Support Center: Optimizing Tert-butyl benzylcyanomethylcarbamate Synthesis
Welcome to the technical support center for the synthesis of Tert-butyl benzylcyanomethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
The synthesis of this compound via N-alkylation of Tert-butyl cyanomethylcarbamate is a cornerstone reaction that, while conceptually straightforward, presents numerous opportunities for optimization and troubleshooting. The key to a high-yielding, clean reaction lies in the judicious selection of a catalyst and reaction conditions. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the most effective catalytic method for synthesizing this compound?
The most robust and industrially scalable method for the N-alkylation of Tert-butyl cyanomethylcarbamate is Phase-Transfer Catalysis (PTC) .[1][2] This technique is exceptionally well-suited for reacting a water-soluble base (like sodium or potassium hydroxide) with an organic-soluble substrate.[3]
The Causality Behind This Choice:
The starting material, Tert-butyl cyanomethylcarbamate, has an acidic N-H proton. To achieve alkylation, this proton must be removed by a base to form a nucleophilic anion. However, strong bases like NaOH or KOH are typically insoluble in organic solvents where the substrate and the benzylating agent reside. A phase-transfer catalyst, usually a quaternary ammonium salt, acts as a "soap" to transport the hydroxide anion (OH⁻) from the aqueous phase into the organic phase, allowing deprotonation and subsequent reaction to occur.[3] This avoids the need for hazardous, expensive, or strictly anhydrous and strong organic bases like sodium hydride or lithium diisopropylamide.[1]
Q2: How do I select the optimal phase-transfer catalyst?
The choice of the quaternary ammonium salt (Q⁺X⁻) is critical. The catalyst's primary role is to be soluble in both the aqueous and organic phases to effectively transport the anion.
Key Selection Parameters:
-
Organophilicity (Lipophilicity): The catalyst must be sufficiently soluble in the organic phase. This is often quantified by the total number of carbon atoms in the alkyl chains, known as the "C#".[1] For most applications, a C# in the range of 16 to 32 provides a good balance of solubility and activity.[1]
-
Catalyst Structure: Symmetrical catalysts like Tetrabutylammonium Bromide (TBAB) are common and effective. Asymmetrical catalysts can sometimes offer improved performance depending on the specific solvent system.[1]
-
Counterion (X⁻): The initial counterion on the catalyst can influence reaction rates. Bromides (like in TBAB) are generally preferred over chlorides. Iodides can sometimes "poison" the catalyst by forming a tight, unreactive ion pair with the quaternary ammonium cation, hindering the transport of the hydroxide anion.[1]
Comparative Table of Common Phase-Transfer Catalysts:
| Catalyst | Abbreviation | C# | Typical Use Case | Advantages | Disadvantages |
| Tetrabutylammonium Bromide | TBAB | 16 | General purpose, highly effective.[4][5] | Readily available, cost-effective, good performance. | Can be less effective at very high temperatures. |
| Benzyltriethylammonium Chloride | TEBAC | 13 | Common, especially in older literature. | Inexpensive. | Lower organophilicity can reduce efficiency in non-polar solvents. |
| Methyltributylammonium Chloride | MTBAC | 13 | Good for reactions where mass transfer is rate-limiting.[1] | High "q-value" can be beneficial.[1] | May be less effective than TBAB for this synthesis. |
| Tetrahexylammonium Bromide | THAB | 24 | For highly non-polar organic phases. | High organophilicity. | Higher cost, can be more difficult to remove during workup. |
Recommendation: Start with Tetrabutylammonium Bromide (TBAB) at a loading of 2-10 mol%.[4][5] It consistently provides excellent results for this type of N-alkylation.
Q3: Which base and solvent system should I use?
The base and solvent are intrinsically linked. The goal is to have a biphasic system where the base is in the aqueous phase and the substrate is in the organic phase.
-
Base Selection: Both Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH) are effective. Some studies on similar alkylations have shown slightly better yields with 50% w/w NaOH.[5] However, 50% KOH is also a very common and effective choice.[4][6] The high concentration creates a highly saline aqueous phase which can enhance the "salting-out" effect, driving the catalyst into the organic phase.
-
Solvent Selection: The choice of organic solvent is critical for substrate solubility and reaction kinetics.
-
Toluene: An excellent choice, as it is non-polar and aprotic, which enhances the nucleophilicity of the deprotonated carbamate.
-
Ethyl Acetate: Also a viable option, though its slight polarity might not be as optimal as toluene. It has been used successfully in similar syntheses.[4]
-
Dichloromethane (DCM): While effective, its use is being phased out in industrial settings due to environmental concerns.[4]
-
Recommendation: A biphasic system of Toluene and 50% w/w NaOH is the recommended starting point for robust and scalable synthesis.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Low conversion is the most common issue. A systematic approach is required to diagnose the root cause.
-
Cause A: Ineffective Catalyst: The quaternary ammonium salt may have degraded. They are hygroscopic and can absorb water, which can affect their activity.
-
Solution: Use a fresh bottle of TBAB or dry the existing stock under vacuum.
-
-
Cause B: Insufficient Agitation: PTC reactions are dependent on the surface area between the two phases.[7] If stirring is too slow, the transport of the hydroxide ion is inefficient.
-
Solution: Ensure vigorous stirring (e.g., >500 RPM with an overhead stirrer for larger scales) to create a fine emulsion.
-
-
Cause C: Poor Leaving Group on Benzylating Agent: The rate of the Sₙ2 reaction is highly dependent on the leaving group.
Problem 2: Formation of O-Alkylation Side Product
While the nitrogen of the carbamate is generally more nucleophilic, under certain conditions, O-alkylation can occur, leading to the formation of an unstable imidocarbonate that can decompose. This is usually a minor issue but can become significant with highly reactive alkylating agents or non-optimal conditions.
-
Cause: The deprotonated carbamate anion is an ambident nucleophile with electron density on both nitrogen and oxygen. Harder electrophiles and certain solvent conditions can favor O-alkylation.
-
Solution:
-
Use a less polar solvent: Toluene is preferred over more polar solvents like DMF or DMSO (which should not be used with strong base anyway due to decomposition pathways).
-
Ensure slow addition of the benzylating agent: Adding the benzyl bromide dropwise at room temperature allows the more nucleophilic nitrogen to react preferentially.
-
Problem 3: Difficulties in Product Purification
The crude product may contain unreacted starting material, the catalyst, and side products.
-
Cause A: Catalyst Removal: The quaternary ammonium salt can sometimes be difficult to remove completely with a simple aqueous wash.
-
Solution: After the initial aqueous washes, perform a final wash with a saturated brine solution.[9] This helps to break up any emulsions and remove the last traces of the water-soluble catalyst. If issues persist, a silica gel plug filtration before full column chromatography can be effective.
-
-
Cause B: Similar Polarity of Product and Starting Material: The product and starting material may have close Rf values on TLC, making chromatographic separation challenging.
-
Solution: Optimize your chromatography solvent system. A hexane/ethyl acetate gradient is typically effective. Ensure the reaction has gone to completion to minimize the amount of starting material in the crude mixture. The reaction can be monitored by TLC until the starting material spot disappears.[6]
-
Experimental Protocol: Optimized Synthesis
This protocol is a robust starting point for lab-scale synthesis (1-10g).
Materials:
-
Tert-butyl cyanomethylcarbamate (1.0 eq)
-
Benzyl Bromide (1.1 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.05 eq)
-
Toluene (5-10 mL per gram of starting material)[4]
-
50% w/w Sodium Hydroxide solution (5.0 eq of NaOH)
-
Deionized Water
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate and Hexane for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar (or overhead stirrer for larger scale) add Tert-butyl cyanomethylcarbamate and Toluene. Stir until all solids are dissolved.
-
Addition of Reagents: Add the Tetrabutylammonium Bromide (TBAB) to the flask. Follow with the dropwise addition of the 50% w/w NaOH solution. Finally, add the Benzyl Bromide dropwise over 5-10 minutes.
-
Reaction: Stir the biphasic mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate as eluent) until the starting material is consumed.[6]
-
Workup - Quenching and Extraction: Once the reaction is complete, dilute the mixture with deionized water. Transfer the contents to a separatory funnel.[9]
-
Separate the organic layer. Extract the aqueous layer twice more with Toluene or Ethyl Acetate.
-
Washing: Combine the organic layers and wash sequentially with:
-
Deionized water
-
Saturated brine solution[9]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[6]
-
Purification: Purify the crude oil or solid by flash column chromatography on silica gel using a gradient of Hexane/Ethyl Acetate to yield the pure this compound.
References
-
Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. r. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(7), 1544–1556. [Link]
- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents. (n.d.).
-
Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 21, 2026, from [Link]
-
A SN1 Reaction: Synthesis of tert-Butyl Chloride - The Royal Society of Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]
-
Le, C. M., Rioux, D., & Belanger, G. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Omega, 7(7), 6393–6401. [Link]
-
Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. (n.d.). Retrieved January 21, 2026, from [Link]
-
Industrial Phase-Transfer Catalysis. (n.d.). Retrieved January 21, 2026, from [Link]
-
Yang, Z., Wang, Y., Zhang, Y., & Feng, C. (2020). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. Journal of Chemical Research, 44(9–10), 602–606. [Link]
-
SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 2 - YouTube. (2020). Retrieved January 21, 2026, from [Link]
-
Le, C. M., Rioux, D., & Belanger, G. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au, 2(1), 33–39. [Link]
-
Phase-Transfer Catalysis (PTC) - Macmillan Group. (n.d.). Retrieved January 21, 2026, from [Link]
-
Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 21, 2026, from [Link]
-
What Makes A Good Leaving Group? - Master Organic Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]
-
Phase-transfer catalyst - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
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- 2. phasetransfer.com [phasetransfer.com]
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- 5. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. orgsyn.org [orgsyn.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
Validation & Comparative
Navigating the Landscape of Peptide Synthesis: A Comparative Guide to N-Terminal Protection Strategies
For researchers, medicinal chemists, and drug development professionals, the synthesis of high-purity peptides is a cornerstone of innovation. The strategic selection of protecting groups for the α-amino terminus of amino acids is a critical decision that dictates the efficiency, purity, and ultimate success of a synthetic endeavor. While the term "Tert-butyl benzylcyanomethylcarbamate" might appear in specific, niche synthetic routes as a precursor, the broader and more fundamental discussion in peptide chemistry revolves around the primary strategies for N-terminal protection.
This guide provides an in-depth, objective comparison of the dominant methodologies in solid-phase peptide synthesis (SPPS), moving beyond a single reagent to evaluate the core chemical philosophies that underpin modern peptide chemistry. We will dissect the foundational tert-butyloxycarbonyl (Boc) strategy and its primary alternative, the 9-fluorenylmethyloxycarbonyl (Fmoc) approach, supported by experimental insights and data. Furthermore, we will explore emergent and alternative strategies like N-carboxyanhydrides (NCAs) and chemical ligation, which offer unique advantages for specific applications.
The Central Role of Nα-Protection in Peptide Synthesis
The stepwise assembly of a peptide chain requires the precise formation of amide bonds between the carboxyl group of one amino acid and the amino group of another. To prevent uncontrolled polymerization and ensure the correct sequence, the Nα-amino group of the incoming amino acid must be temporarily "blocked" or "protected."[1][2] This protecting group must be stable during the coupling reaction but readily removable under conditions that do not cleave the growing peptide from its solid support or remove the "permanent" protecting groups on reactive amino acid side chains.[2][3] This principle of selective removal is known as orthogonality.[3][4]
At the Crossroads: The Two Pillars of SPPS - Boc vs. Fmoc
The landscape of solid-phase peptide synthesis has long been dominated by two robust strategies, distinguished by the chemical nature of their Nα-protecting groups and the corresponding deprotection chemistry.[5][6][7]
The Veteran: Tert-Butyloxycarbonyl (Boc) Chemistry
The Boc strategy, pioneered by R.B. Merrifield, was foundational to the development of SPPS.[8][9] It employs the acid-labile Boc group for temporary Nα-protection.[5][7]
-
Protection: The α-amino group is protected with the Boc group.
-
Deprotection: The Boc group is removed with a moderate acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[6][10]
-
Side-Chain Protection: Side chains are protected with groups that are stable to TFA but cleaved by a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3][6] This is often referred to as a "quasi-orthogonal" or graduated acid lability approach.[2]
dot graph "Boc_SPPS_Cycle" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
Resin [label="Peptide-Resin", fillcolor="#4285F4"]; Deprotection [label="Nα-Boc Deprotection\n(TFA/DCM)", fillcolor="#EA4335"]; Neutralization [label="Neutralization\n(DIEA/DCM)", fillcolor="#FBBC05"]; Coupling [label="Coupling\n(Boc-AA, Activator)", fillcolor="#34A853"]; Washing [label="Washing", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Resin -> Deprotection [label="Start Cycle"]; Deprotection -> Washing [label="Remove Boc"]; Washing -> Neutralization; Neutralization -> Washing [label="Free Amine"]; Washing -> Coupling; Coupling -> Washing [label="Add Residue"]; Washing -> Resin [label="Repeat (n-1) times"]; } Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).
The Modern Workhorse: 9-Fluorenylmethyloxycarbonyl (Fmoc) Chemistry
Developed as a milder alternative, the Fmoc strategy has become the most widely used method for peptide synthesis, especially in research settings.[5][] It relies on a base-labile protecting group.
-
Protection: The α-amino group is protected with the Fmoc group.
-
Deprotection: The Fmoc group is cleaved using a secondary amine base, most commonly 20% piperidine in N,N-dimethylformamide (DMF).[5][12]
-
Side-Chain Protection: Side chains are protected with acid-labile groups (e.g., tert-butyl, trityl), which are removed during the final cleavage from the resin with TFA.[3][] This represents a truly orthogonal protection scheme.[3][]
dot graph "Fmoc_SPPS_Cycle" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
Resin [label="Peptide-Resin", fillcolor="#4285F4"]; Deprotection [label="Nα-Fmoc Deprotection\n(Piperidine/DMF)", fillcolor="#EA4335"]; Coupling [label="Coupling\n(Fmoc-AA, Activator)", fillcolor="#34A853"]; Washing [label="Washing", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Resin -> Deprotection [label="Start Cycle"]; Deprotection -> Washing [label="Remove Fmoc"]; Washing -> Coupling [label="Free Amine"]; Coupling -> Washing [label="Add Residue"]; Washing -> Resin [label="Repeat (n-1) times"]; } Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Performance Comparison: Boc vs. Fmoc
The choice between Boc and Fmoc strategies is not merely a matter of preference but is dictated by the specific peptide sequence, desired modifications, and available laboratory infrastructure.
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy | References |
| Nα-Deprotection | Moderate Acid (TFA) | Weak Base (Piperidine) | [5][6] |
| Final Cleavage | Strong, hazardous acid (HF, TFMSA) | Moderate Acid (TFA) | [6][9] |
| Orthogonality | Quasi-orthogonal (graduated acid lability) | Truly orthogonal | [2][3][] |
| Advantages | - Robust, well-established.- Can be better for long, aggregation-prone sequences due to protonation of the peptide backbone.- Boc-amino acids are often less expensive. | - Milder conditions, broader compatibility with sensitive modifications (e.g., phosphorylation, glycosylation).- No need for specialized HF apparatus.- Easier automation and monitoring via UV absorbance of the Fmoc cleavage product.- Generally higher purity of crude product. | [5][9][13][] |
| Disadvantages | - Use of highly corrosive and toxic HF requires specialized equipment and safety precautions.- Repeated acid treatment can degrade some sequences.- Generation of reactive tert-butyl cations can lead to side reactions (alkylation of Trp, Met). | - Fmoc group is bulky and hydrophobic, which can sometimes contribute to aggregation.- Base-catalyzed side reactions like aspartimide formation can be more prevalent.- Piperidine can be difficult to remove completely. | [5][13][15][16] |
| Racemization Risk | Generally low. In situ neutralization protocols can minimize risk. | Can be higher for certain amino acids (e.g., Cys, His) during base-mediated activation. Careful choice of coupling reagents is critical. | [13][17][18] |
Beyond the Binary: Other Alternatives in Peptide Synthesis
While Boc and Fmoc are the dominant strategies, other methods offer unique solutions to specific synthetic challenges.
N-Carboxyanhydrides (NCAs)
Also known as Leuchs' anhydrides, NCAs are cyclic derivatives of amino acids that serve as activated monomers for peptide synthesis.[19][20]
-
Principle: NCAs undergo ring-opening polymerization upon initiation, adding one amino acid unit at a time while releasing carbon dioxide.[19][21] This method can be exceptionally rapid.
-
Advantages:
-
Disadvantages:
-
Moisture Sensitivity: NCAs are highly sensitive to moisture, which can cause premature polymerization or hydrolysis.[19][21]
-
Control of Polymerization: Achieving a specific peptide sequence rather than a homopolymer or random copolymer requires careful control of reaction conditions and stoichiometry.
-
Limited Monomer Scope: Not all amino acids are readily converted into stable, polymerizable NCAs.
-
Chemical Ligation
For the synthesis of very large peptides and small proteins, a convergent approach of coupling smaller, unprotected peptide fragments is often more efficient than a linear stepwise synthesis. Chemical ligation is a powerful tool for this purpose.[22][23]
-
Principle: This technique involves the chemoselective reaction between two unprotected peptide fragments to form a native peptide bond at the ligation site.[22][24]
-
Native Chemical Ligation (NCL): The most common form, NCL, involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue.[22][25] The initial thioester linkage undergoes a spontaneous S-to-N acyl shift to form a stable, native amide bond.
-
Advantages:
-
Convergent Synthesis: Allows the assembly of large proteins from smaller, more easily synthesized fragments.[23]
-
Use of Unprotected Peptides: Simplifies the synthesis of the peptide fragments.[26]
-
Biocompatible Conditions: Reactions are typically performed in aqueous solution under mild conditions.[22]
-
-
Disadvantages:
Experimental Protocols
To provide a practical context, here are abbreviated, illustrative protocols for one cycle of Boc and Fmoc SPPS.
Protocol 1: A Single Coupling Cycle in Boc-SPPS
Objective: To add one amino acid to a growing peptide chain on a solid support using Boc chemistry.
-
Resin Preparation: Start with the peptide-resin from the previous cycle.
-
Nα-Boc Deprotection:
-
Neutralization:
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.[3]
-
Agitate for 2 minutes, drain, and repeat.
-
Wash the resin thoroughly with DCM (5x).
-
-
Coupling:
-
In a separate vessel, pre-activate 3 equivalents of the next Nα-Boc-protected amino acid with a suitable coupling reagent (e.g., HBTU/HOBt) and DIEA in DMF.
-
Add the activated amino acid solution to the neutralized peptide-resin.[10]
-
Agitate for 1-2 hours, or until a negative Kaiser test confirms reaction completion.[10]
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
-
Protocol 2: A Single Coupling Cycle in Fmoc-SPPS
Objective: To add one amino acid to a growing peptide chain on a solid support using Fmoc chemistry.
-
Resin Preparation: Start with the peptide-resin from the previous cycle.
-
Nα-Fmoc Deprotection:
-
Coupling:
-
In a separate vessel, dissolve 3 equivalents of the next Nα-Fmoc-protected amino acid and 3 equivalents of an activator (e.g., HCTU) in DMF.
-
Add 6 equivalents of DIEA to the amino acid solution to begin activation.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.[30]
-
Agitate for 1-2 hours, or until a negative ninhydrin test confirms completion.
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
-
Conclusion and Future Outlook
The initial query regarding "this compound" serves as a gateway to the broader, more critical field of protecting group strategy in peptide synthesis. The choice between the classic, robust Boc/Bzl strategy and the milder, more versatile Fmoc/tBu strategy remains a central decision for peptide chemists.[5] The Fmoc approach has largely become the standard for research applications due to its mild conditions and compatibility with sensitive moieties.[5][] However, the Boc strategy retains its value for specific challenging sequences and in large-scale manufacturing where its protocols are well-established.[5]
Emerging alternatives like N-Carboxyanhydrides and Chemical Ligation are not direct replacements but powerful complementary tools.[23][31][32] NCAs offer a paradigm of speed for polypeptide synthesis, while chemical ligation provides a convergent and elegant route to producing proteins of a size inaccessible by linear SPPS.[21][22]
The optimal choice is ultimately project-dependent, guided by the peptide's length, complexity, presence of post-translational modifications, and the scale of the synthesis. A thorough understanding of the causality behind each strategy—the interplay of lability, orthogonality, and potential side reactions—is paramount for any researcher aiming to navigate this complex and rewarding field successfully.
References
- Benchchem. (n.d.). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
- Benchchem. (n.d.). A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs.
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- Benchchem. (n.d.). Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol.
- Wikipedia. (n.d.).
- Benchchem. (n.d.). Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Fmoc)-OH.
- PMC. (n.d.). Peptide synthesis using unprotected peptides through orthogonal coupling methods.
- PMC. (n.d.). Chemical Methods for Peptide and Protein Production.
- PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers.
- Kimmerlin, T., & Seebach, D. (2005). '100 years of peptide synthesis': ligation methods for peptide and protein synthesis with applications to b-peptide assemblies. Journal of Peptide Research, 65, 229–260.
- Royal Society of Chemistry. (n.d.).
- PMC. (2015). Advances in Fmoc solid-phase peptide synthesis.
- BOC Sciences. (n.d.).
- PubMed. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(4), 356-65.
- Nowick Laboratory. (2020).
- Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis.
- PubMed. (n.d.).
- Scimplify. (n.d.).
- AAPPTec. (n.d.).
- Benchchem. (n.d.). Comparative Guide to Racemization Levels of Fmoc-His(3-Me)-OH and Fmoc-His(Boc)-OH in Peptide Synthesis.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- ChemPep. (n.d.). Overview of Fmoc Amino Acids.
- Wikipedia. (n.d.). Amino acid N-carboxyanhydride.
- Peptide Port. (n.d.). Fmoc: Fluorenylmethyloxycarbonyl Protection.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- BOC Sciences. (n.d.).
- PubMed. (2024). Recent Advances and Future Developments in the Preparation of Polypeptides via N-Carboxyanhydride (NCA)
- Nature Communications. (2018).
- Australian Journal of Chemistry. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future.
- Cheng Research Group, University of Illinois. (n.d.). Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides.
- PubMed. (2014). Recent advances in amino acid N-carboxyanhydrides and synthetic polypeptides: chemistry, self-assembly and biological applications.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
- ResearchGate. (n.d.). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis.
- Benchchem. (n.d.). A Comparative Guide to HPLC Purity Analysis of Synthetic Peptides with Fmoc-Dap(Boc)
- ACS Publications. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure.
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- BOC Sciences. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis.
- ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of....
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- 28. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 32. Recent advances in amino acid N-carboxyanhydrides and synthetic polypeptides: chemistry, self-assembly and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of Tert-butyl benzylcyanomethylcarbamate with other amino acid precursors
An In-Depth Guide to the Comparative Analysis of Amino Acid Precursors for Advanced Research
For researchers, scientists, and professionals in drug development, the strategic selection of amino acid precursors is a cornerstone of successful synthesis campaigns. The choice of starting material dictates not only the efficiency and scalability of a reaction but also the structural and stereochemical integrity of the final product. This guide provides an in-depth comparison of prevalent strategies for amino acid synthesis, from classical name reactions to the use of specialized, functionalized building blocks like Tert-butyl benzylcyanomethylcarbamate. We will explore the underlying mechanisms, comparative advantages, and provide field-proven experimental insights to inform your selection process.
Chapter 1: Foundational Strategies for α-Amino Acid Synthesis
The ability to construct the α-amino acid scaffold from simple starting materials remains a fundamental tool in organic synthesis. These methods are particularly valuable for creating non-proteinogenic amino acids, which are crucial for developing novel therapeutics and biochemical probes.[1][]
The Strecker Synthesis: A Time-Honored and Versatile Method
First reported in 1850, the Strecker synthesis is a two-step procedure for generating α-amino acids from aldehydes or ketones.[3] The reaction begins with the formation of an α-amino nitrile through the reaction of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the nitrile to afford the desired amino acid.[4][5]
The primary advantage of the Strecker synthesis is its versatility; by simply varying the starting aldehyde or ketone, a vast array of amino acids can be produced.[4] However, the classical Strecker synthesis yields a racemic mixture of amino acids.[3] In modern drug development, enantiomeric purity is paramount. This has led to the development of Asymmetric Strecker Syntheses , which employ chiral auxiliaries or catalysts to control the stereochemistry of the newly formed chiral center.[6][7][8] Chiral zirconium and amide-based organocatalysts have shown remarkable efficacy, achieving high yields and excellent enantiomeric excesses (ee).[9][10]
The Ugi Reaction: A Paradigm of Multi-Component Efficiency
The Ugi four-component reaction (U-4CR) is a powerful tool for generating molecular diversity from simple inputs.[11] This one-pot reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative.[12] The reaction is known for its high atom economy, mild conditions, and rapid completion, often within minutes.[13][14]
The Ugi reaction is particularly relevant in drug discovery for creating libraries of peptide mimetics.[12] By using a bifunctional starting material, such as an amino acid (which provides both the amine and carboxylic acid components), the reaction can be adapted to synthesize complex, multi-functionalized scaffolds.[15] While not a direct synthesis of a free amino acid, the Ugi product is a highly valuable precursor for constructing larger peptide-like molecules and other complex structures.[13]
Chapter 3: Biocatalytic and Enzymatic Synthesis
A modern and increasingly important approach to amino acid synthesis involves the use of enzymes. [1]Biocatalysis offers significant advantages, including exceptional stereoselectivity, mild reaction conditions (aqueous media, room temperature), and alignment with green chemistry principles. [16]Engineered enzymes, such as aminotransferases and lyases, can be used to produce a wide variety of natural and unnatural amino acids with high optical purity, often overcoming the challenges of stereocontrol seen in traditional chemical methods. [1][17]Proteases can also be employed to catalyze the formation of dipeptides containing unnatural amino acids. [18]
Chapter 4: Specialized Building Blocks: The Case of this compound
Beyond synthesizing amino acids from the ground up, a common strategy involves using pre-functionalized building blocks. This compound (CAS No. not widely published, structure inferred from name) is one such specialized precursor.
An analysis of its structure reveals its synthetic potential:
-
Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a standard, acid-labile protecting group for the nitrogen atom. This allows for the participation of other functional groups in reactions under basic or neutral conditions without interference from the amine.
-
Cyanomethyl Group (-CH₂CN): This is the key reactive moiety. The methylene protons are acidic and can be deprotonated to form a nucleophilic carbanion. The nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, making it a versatile synthon for an amino acid backbone.
Contextual Comparison and Application:
This compound is not a general amino acid precursor in the same class as the Strecker or Ugi reactions. Instead, it is best compared to other specialized synthons used to introduce specific functionalities. Its utility lies in its ability to act as a protected glycine anion equivalent. The cyanomethyl group can be elaborated into a carboxylic acid, and the Boc group can be removed to reveal the free amine, thus forming a glycine derivative. The benzyl group on the nitrogen suggests it is a precursor for N-alkylated amino acids.
While specific, peer-reviewed protocols detailing its use are not widespread in public literature, suggesting it may be a niche or proprietary intermediate, its application in constructing complex heterocyclic structures or non-standard amino acids is a logical extension of its chemical reactivity. [19]
Chapter 5: Experimental Protocols
To provide practical context, the following are generalized, step-by-step methodologies for key synthetic transformations.
Protocol 1: Catalytic Asymmetric Strecker Reaction
This protocol is a generalized representation based on modern methods using a chiral catalyst. [6][9]
-
Imine Formation: To a solution of the desired aldehyde (1.0 eq) and N-benzhydrylamine (1.0 eq) in an anhydrous solvent (e.g., toluene) at room temperature, add a dehydrating agent like MgSO₄. Stir for 2-4 hours.
-
Catalytic Hydrocyanation: Filter off the dehydrating agent and cool the imine solution to the reaction temperature (e.g., 0 °C or -78 °C). Add the chiral catalyst (e.g., a chiral amido-thiourea or zirconium complex, 1-5 mol%).
-
Add the cyanide source (e.g., trimethylsilyl cyanide (TMSCN) or hydrogen cyanide (HCN), 1.1 eq) dropwise over 30 minutes.
-
Reaction Monitoring: Stir the reaction at the specified temperature for 12-48 hours, monitoring for completion by TLC or LC-MS.
-
Workup: Quench the reaction with a suitable aqueous solution (e.g., saturated NaHCO₃). Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Hydrolysis and Deprotection: Treat the crude α-amino nitrile with a strong acid (e.g., 6M HCl) and heat to reflux for 4-12 hours to hydrolyze the nitrile to a carboxylic acid and cleave the N-benzhydryl group.
-
Purification: Cool the solution, extract to remove non-polar impurities, and then purify the amino acid, often by ion-exchange chromatography or crystallization, to yield the enantiomerically enriched product.
Protocol 2: Ugi Four-Component Reaction
This protocol outlines a general procedure for the Ugi reaction. [11][13]
-
Reactant Preparation: In a suitable vial, dissolve the aldehyde (1.0 eq), amine (1.0 eq), and carboxylic acid (1.0 eq) in a polar solvent such as methanol (MeOH) to a concentration of 0.5-2.0 M.
-
Initiation: Add the isocyanide (1.0 eq) to the solution at room temperature. The reaction is often exothermic.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few minutes to a few hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the limiting reagent.
-
Isolation: Upon completion, the product may precipitate directly from the reaction mixture. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., EtOH/water) or by silica gel column chromatography to yield the pure α-acylamino amide.
Conclusion
The synthesis of amino acids and their derivatives is a dynamic field that offers a diverse toolkit to the modern researcher.
-
Classical methods like the Strecker Synthesis remain highly relevant, especially with advancements in asymmetric catalysis that provide exquisite stereocontrol.
-
Multi-component reactions , exemplified by the Ugi Reaction , offer unparalleled efficiency for rapidly building molecular complexity and generating libraries of peptide mimetics.
-
The choice between Boc and Fmoc protecting group strategies is a critical decision in peptide synthesis, dictated by the specific properties of the target peptide, including its length and sensitivity to chemical reagents.
-
Specialized precursors like This compound serve a different purpose. They are not general starting points but rather pre-functionalized, strategic building blocks for introducing specific N-alkylated glycine-like moieties into complex target molecules.
Ultimately, the optimal choice of an amino acid precursor is not a one-size-fits-all decision. It requires a careful analysis of the target structure, desired stereochemistry, required scale, and available resources. By understanding the fundamental principles and comparative advantages of each approach outlined in this guide, researchers can make more informed and strategic decisions in their synthetic endeavors.
References
- Ugi Reaction of Natural Amino Acids: A General Route toward Facile Synthesis of Polypeptoids for Bioapplications. ACS Macro Letters.
- The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
- Enzymatic synthesis of peptides containing unnatural amino acids. PubMed.
- Engineering enzymes for noncanonical amino acid synthesis. PMC - NIH.
- Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Chemistry Notes.
- Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. PMC - NIH.
- Ugi Reaction. Alfa Chemistry.
- Strecker Synthesis: Mechanism & Applications. StudySmarter.
- Ugi Reaction. Organic Chemistry Portal.
- Enzymatic Synthesis of Unnatural Amino Acids. ACS Publications.
- Catalytic Asymmetric Strecker Synthesis. Preparation of Enantiomerically Pure α-Amino Acid Derivatives from Aldimines and Tributyltin Cyanide or Achiral Aldehydes, Amines, and Hydrogen Cyanide Using a Chiral Zirconium Catalyst. Journal of the American Chemical Society.
- Asymmetric synthesis of alpha-amino acids using a chiral catalyst. Purdue e-Pubs.
- Strecker Synthesis. Organic Chemistry Portal.
- Ugi reaction. Wikipedia.
- Strecker Synthesis of Amino Acids – MCAT Biochemistry. MedSchoolCoach.
- Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters - ACS Publications.
- Unnatural Amino Acids: Definition, Synthesis, and Applications. BOC Sciences.
- Fmoc vs Boc: Choosing the Right Amino Acid Derivative. BOC Sciences.
- Enzymatic synthesis of non‐natural l‐amino acids. Protein engineering... ResearchGate.
- Small Molecule as a Chiral Organocatalyst for Asymmetric Strecker Reaction. ACS Catalysis - ACS Publications.
- T boc fmoc protocols in peptide synthesis. Slideshare.
- α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. MDPI.
- Protecting Groups in Peptide Synthesis. Biosynth.
- Amino Acid Derivatives for Peptide Synthesis. [Source not explicitly provided in search results].
- Relevance and Safe Utilization of Amino Acids in Supplements for Human Nutrition: Lessons from Clinical and Preclinical Studies. MDPI.
- An In-Depth Technical Guide to tert-Butyl (cyanomethyl)(methyl)carbamate: Discovery, Synthesis, and Applications. Benchchem.
- A Comparative Analysis of Fmoc versus Boc Protecting Group Strategies in Solid-Phase Peptide Synthesis. Benchchem.
- (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... ResearchGate.
- Peptide synthesis. Wikipedia.
- Peptides & Amino Acids for Beginners: Understanding the Basics. Bachem.
- Introduction to Peptide Synthesis. Master Organic Chemistry.
- Applications of tert-Butyl (cyanomethyl)(methyl)carbamate in Heterocyclic Synthesis: A Review of Current Landscape. Benchchem.
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Validation of stereochemistry in products from Tert-butyl benzylcyanomethylcarbamate
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Topic: Validation of Stereochemistry in Products from Tert-butyl benzylcyanomethylcarbamate
For: Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, the precise control and unambiguous confirmation of stereochemistry are not merely academic exercises; they are fundamental requirements for safety, efficacy, and intellectual property.[1] Molecules that are mirror images of each other—enantiomers—can have drastically different biological activities.[1] Therefore, the development of robust synthetic methods for chiral molecules must be paired with equally rigorous analytical validation.
This guide provides an in-depth comparison of the essential techniques for validating the stereochemical outcomes of reactions involving this compound, a versatile building block for the synthesis of α-amino acids and related structures. We will move beyond procedural lists to explain the causality behind experimental choices, compare alternative synthetic strategies, and provide actionable protocols grounded in established scientific principles.
The Substrate: Understanding this compound
This compound is an N-Boc protected amino acetonitrile. Its structure is primed for creating stereocenters. The α-proton is acidic due to the adjacent nitrile group, making it a prochiral nucleophile upon deprotonation. Asymmetric reactions, such as alkylations under phase-transfer catalysis (PTC), can introduce a new substituent at this position, ideally with high stereocontrol.[2][3][4] The challenge, and the focus of this guide, is to rigorously prove the success of such a transformation.
Core Validation Workflow: A Multi-Pronged Approach
No single technique is sufficient to definitively assign and quantify stereochemistry. A self-validating system relies on the convergence of data from orthogonal methods. The workflow presented here ensures a high degree of confidence in the final stereochemical assignment.
Caption: A typical workflow for the comprehensive validation of stereochemistry.
Chiral Chromatography: The Workhorse for Enantiomeric Excess (e.e.)
Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for separating enantiomers and determining the enantiomeric excess (e.e.) of a reaction product.[5]
Principle of Operation: The technique relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers in the sample.[6] These diastereomeric complexes have different energies and stabilities, leading to different retention times on the column, allowing for their separation and quantification. For products derived from amino acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs are often highly effective.[6][7]
Experimental Causality: Why not just use NMR? Standard NMR cannot distinguish between enantiomers.[8] Chiral chromatography provides a direct, physical separation, making it the most reliable method for quantification of the enantiomeric ratio. The choice of a polysaccharide or glycopeptide-based column is dictated by the analyte's structure; these phases offer a variety of interaction mechanisms (hydrogen bonding, π-π stacking, steric interactions) that are well-suited for the functional groups present in amino acid derivatives.[6]
Comparative Data: Chiral HPLC Analysis
| Parameter | Product A (High e.e.) | Product B (Racemic) |
| Chiral Stationary Phase | Chiralpak® AD-H | Chiralpak® AD-H |
| Mobile Phase | 90:10 Hexane:Isopropanol | 90:10 Hexane:Isopropanol |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Retention Time (Enantiomer 1) | 10.2 min | 10.3 min |
| Peak Area (Enantiomer 1) | 15840 | 7980 |
| Retention Time (Enantiomer 2) | 12.5 min | 12.6 min |
| Peak Area (Enantiomer 2) | 80 | 8010 |
| Enantiomeric Excess (e.e.) | 98.8% | ~0% |
Protocol: Chiral HPLC for e.e. Determination
-
Sample Preparation: Dissolve ~1 mg of the purified product in 1 mL of the mobile phase.
-
Instrumentation: Use an HPLC system equipped with a UV detector (e.g., set at 254 nm).
-
Column: Install a suitable chiral column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).
-
Method:
-
Set the mobile phase composition (e.g., 90:10 Hexane:Isopropanol).
-
Set the flow rate to 1.0 mL/min.
-
Inject 5-10 µL of the sample.
-
-
Analysis: Integrate the peak areas for both enantiomers. Calculate e.e. using the formula: e.e. (%) = [(Area1 - Area2) / (Area1 + Area2)] * 100.
NMR Spectroscopy: Assigning Relative and Absolute Configuration
While chiral chromatography quantifies the enantiomeric ratio, it does not reveal which peak corresponds to which absolute configuration (R or S). NMR spectroscopy, when used with chiral derivatizing agents, can bridge this gap.[9][10]
Principle of Operation: The core strategy is to convert a mixture of enantiomers into a mixture of diastereomers by reacting them with a single enantiomer of a chiral derivatizing agent (CDA).[11] Diastereomers have different physical properties and, crucially, distinct NMR spectra.[8] The most widely used CDA for this purpose is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, or MTPA).[11][12]
Experimental Causality: After hydrolysis of the nitrile and Boc-deprotection, the resulting chiral amine product can be reacted with (R)- and (S)-MTPA chloride separately. The resulting diastereomeric amides will exhibit different chemical shifts, particularly for protons near the newly formed stereocenter. By analyzing the differences in chemical shifts (Δδ = δS - δR), one can often deduce the absolute configuration based on the established Mosher model.[12] The trifluoromethyl group also provides a clean signal in ¹⁹F NMR for highly accurate integration to confirm the e.e. value obtained from HPLC.[10][12]
Caption: Workflow for Mosher's acid analysis to determine absolute configuration.
Protocol: Mosher's Amide Analysis
-
Prerequisite: Convert the product nitrile to the corresponding primary amine.
-
Reaction Setup (Tube 1): In an NMR tube, dissolve ~2-5 mg of the chiral amine in 0.5 mL of anhydrous pyridine-d₅. Add ~1.1 equivalents of (R)-MTPA chloride.
-
Reaction Setup (Tube 2): In a separate NMR tube, repeat step 2 using (S)-MTPA chloride.
-
Reaction Monitoring: Allow the reactions to proceed to completion (typically 1-4 hours at room temperature). Monitor by TLC or LC-MS if necessary to ensure full conversion, as incomplete reaction can lead to erroneous e.e. determination via kinetic resolution.[8]
-
NMR Acquisition: Acquire ¹H and/or ¹⁹F NMR spectra for both samples.
-
Data Analysis:
-
Identify a well-resolved proton signal near the stereocenter for both diastereomers.
-
Calculate Δδ (δS - δR) for protons on both "sides" of the stereocenter.
-
Compare the sign of Δδ with the established Mosher model to assign the absolute configuration.
-
Integrate the signals in the ¹⁹F NMR spectrum to get a highly accurate e.e. value.
-
X-ray Crystallography: The Gold Standard
For the unambiguous determination of absolute configuration, single-crystal X-ray crystallography is the definitive technique.[13][14]
Principle of Operation: This method involves irradiating a single, well-ordered crystal of the compound with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise three-dimensional arrangement of every atom.[15] When using X-rays of a suitable wavelength, anomalous dispersion effects can be used to determine the absolute stereochemistry without reference to any other chiral substance.[14]
Experimental Causality: While powerful, this technique is entirely dependent on the ability to grow a high-quality single crystal, which can be a significant bottleneck. It is often used as the final, unequivocal proof of configuration, especially for novel compounds or when other methods provide ambiguous results. It provides the absolute configuration, not the enantiomeric purity of the bulk sample.[16]
Comparison with Alternative Synthetic Precursors
The choice of this compound is one of many strategies to access chiral α-amino acids. Understanding the alternatives provides context for its utility.
| Precursor/Method | Description | Advantages | Disadvantages |
| Glycine Schiff Bases (e.g., from benzophenone) | An achiral glycine equivalent is alkylated using a chiral phase-transfer catalyst (PTC).[4][17] | High enantioselectivities are achievable with well-designed catalysts.[3] Broad substrate scope.[2] | Requires stoichiometric amounts of base and a carefully optimized catalyst system. |
| Chiral Auxiliaries (e.g., Evans' oxazolidinones) | A chiral auxiliary is attached to the precursor, directing the stereochemical outcome of a reaction before being cleaved. | Highly predictable and reliable stereochemical control. | Requires additional synthetic steps for attachment and removal of the auxiliary. |
| Asymmetric Hydrogenation | An achiral dehydroamino acid precursor is hydrogenated using a chiral metal catalyst (e.g., Rh-DuPhos). | Very high enantioselectivities (>99% e.e.) are common. Atom economical. | Requires access to specialized catalysts and high-pressure hydrogenation equipment. |
The use of this compound offers a balance of practicality and versatility, particularly in the context of phase-transfer catalysis, avoiding the need for cryogenic conditions or expensive metal catalysts.
Conclusion
Validating the stereochemistry of products derived from this compound requires a logical, multi-technique approach. Chiral HPLC provides the robust, quantitative measure of enantiomeric excess, which is the primary indicator of a successful asymmetric reaction. This quantitative data must then be coupled with a method to determine the absolute configuration. NMR spectroscopy with Mosher's amides offers a powerful and accessible means to achieve this, while single-crystal X-ray crystallography serves as the ultimate, unambiguous arbiter of structure. By integrating these techniques, researchers can have the highest degree of confidence in their synthetic outcomes, a critical requirement for advancing projects in medicinal chemistry and beyond.[18][19]
References
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Ooi, T., Kato, D., Inamura, K., Ohmatsu, K., & Maruoka, K. (2007). Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. Organic Letters, 9(20), 3945–3948. [Link]
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Ooi, T., Takeuchi, M., Kameda, M., & Maruoka, K. (2000). Practical Catalytic Enantioselective Synthesis of α,α-Dialkyl-α-amino Acids by Chiral Phase-Transfer Catalysis. Journal of the American Chemical Society, 122(22), 5228–5229. [Link]
-
Lykke, L., & Römbke, P. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(12), 957-965. [Link]
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Seco, J. M., Quínoa, E., & Riguera, R. (2015). NMR Methods for the Assignment of Absolute Stereochemistry of Bioactive Compounds. Molecules, 20(3), 4849-4881. [Link]
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Corey, E. J., & O'Donnell, M. J. (1989). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 22(1), 1-8. [Link]
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Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 380-388. [Link]
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Ladd, M. F. C., & Palmer, R. A. (2013). Structure Determination by X-ray Crystallography. Springer. [Link]
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Bifulco, G., Dambruoso, P., Gomez-Paloma, L., & Riccio, R. (2007). Determination of Relative Configuration in Organic Compounds by NMR Spectroscopy and Computational Methods. Chemical Reviews, 107(9), 3744-3779. [Link]
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Wikipedia. (n.d.). Absolute configuration. [Link]
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Brooks, W. H., Daniel, K. G., Sung, S. S., & Guida, W. C. (2008). Computational validation of the importance of absolute stereochemistry in virtual screening. Journal of Chemical Information and Modeling, 48(3), 639-645. [Link]
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Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]
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Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). [Link]
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Jones, P. G. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 1055, 149-162. [Link]
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Wenzel, T. J., & Chiral, D. (2006). NMR Methods for Stereochemical Assignments. Encyclopedia of Analytical Chemistry. [Link]
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Mohammadi, M., & Ghasemi, J. (2017). Enantioselective Synthesis of Chiral Alfa Amino Acids by Phase Transfer Catalysts. Oriental Journal of Chemistry, 33(3), 1335-1341. [Link]
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Reimer, T., & Junker, J. (2003). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Journal of separation science, 26(12-13), 1039-1046. [Link]
-
Le, A. T., Zhang, H., Schug, K. A., & Armstrong, D. W. (2018). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 90(15), 9099-9106. [Link]
-
Brooks, W. H., Daniel, K. G., Sung, S. S., & Guida, W. C. (2008). Computational validation of the importance of absolute stereochemistry in virtual screening. Journal of Chemical Information and Modeling, 48(3), 639-645. [Link]
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The Retort. (2012). Mosher's Acid. [Link]
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ResearchGate. (2018). How to get absolute configuration of organic chemistry?[Link]
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Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. [Link]
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Brooks, W. H. (2011). The Significance of Chirality in Drug Design and Development. Journal of the American Pharmacists Association, 51(1), e1-e5. [Link]
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That Chemist. (2023). How I Used Mosher Esters in my PhD [Video]. YouTube. [Link]
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Dong, M. W. (2007). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. LCGC North America, 25(6), 546-560. [Link]
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Enantioselective synthesis using Tert-butyl benzylcyanomethylcarbamate vs. other methods
An In-Depth Comparative Guide to Enantioselective α-Amino Acid Synthesis: Benchmarking Tert-butyl N-benzyl-N-(cyanomethyl)carbamate Against Leading Methodologies
The synthesis of enantiomerically pure α-amino acids is a cornerstone of modern pharmaceutical and biotechnological development. These chiral building blocks are integral to a vast array of therapeutics, from antiviral agents to ACE inhibitors.[1] Consequently, the development of efficient, scalable, and highly selective synthetic methods is of paramount importance to the scientific community.
This guide provides a detailed comparison of several leading strategies for enantioselective α-amino acid synthesis. We will begin by examining a specific glycine anion equivalent, tert-butyl N-benzyl-N-(cyanomethyl)carbamate, as a focal point. Its potential for asymmetric alkylation will be benchmarked against established and powerful alternatives, including the alkylation of glycine Schiff bases via phase-transfer catalysis, the asymmetric Strecker synthesis, and enzymatic approaches. Through objective analysis and supporting data, this guide aims to equip researchers, chemists, and drug development professionals with the insights needed to select the most appropriate synthetic strategy for their specific objectives.
Focus Method: Asymmetric Alkylation of Tert-butyl N-benzyl-N-(cyanomethyl)carbamate
Tert-butyl N-benzyl-N-(cyanomethyl)carbamate is a protected aminoacetonitrile derivative. The key to its utility in synthesis is the methylene proton positioned between the electron-withdrawing nitrile group and the nitrogen atom, which can be readily abstracted by a base to form a stabilized carbanion (anion). This nucleophile can then be reacted with various electrophiles, such as alkyl halides, to form a new carbon-carbon bond.
The critical challenge is to control the stereochemistry of this alkylation step. The most common and effective strategy for achieving enantioselectivity with such substrates is through the use of a chiral phase-transfer catalyst (PTC).
Mechanism of Action
The process begins with the deprotonation of the carbamate at the α-carbon using a strong base (e.g., KOH, NaOH) in a biphasic system (e.g., toluene/water). The resulting prochiral enolate anion forms a tight ion pair with the chiral quaternary ammonium cation of the PTC. This chiral, lipophilic complex is then transported into the organic phase, where the steric and electronic properties of the catalyst guide the approach of the alkylating agent (R-X) to one face of the enolate, leading to the formation of one enantiomer in excess. Subsequent hydrolysis of the nitrile and removal of the protecting groups yields the desired non-proteinogenic α-amino acid.
Experimental Protocol: General Procedure for Asymmetric PTC Alkylation
-
Reaction Setup: To a stirred solution of tert-butyl N-benzyl-N-(cyanomethyl)carbamate (1.0 equiv) and a chiral phase-transfer catalyst (e.g., a Cinchona alkaloid-derived quaternary ammonium salt, 0.05-0.1 equiv) in an organic solvent (e.g., toluene), add the alkylating agent (1.1-1.5 equiv).
-
Addition of Base: Cool the mixture (e.g., to 0 °C) and add a concentrated aqueous solution of a base (e.g., 50% w/w KOH) dropwise.
-
Reaction: Allow the reaction to stir vigorously at the specified temperature for several hours until completion, monitored by TLC or LC-MS.
-
Workup: Quench the reaction with water and separate the layers. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to yield the alkylated intermediate.
-
Hydrolysis: Subject the purified intermediate to acidic hydrolysis (e.g., 6N HCl, reflux) to cleave the protecting groups and hydrolyze the nitrile to a carboxylic acid, yielding the target amino acid.
Alternative Method 1: Alkylation of Glycine Schiff Bases
One of the most widely adopted and successful methods for preparing unnatural amino acids is the asymmetric alkylation of glycine Schiff bases, particularly the N-(diphenylmethylene)glycine tert-butyl ester.[2] This substrate offers a less acidic α-proton compared to the cyanomethylcarbamate, which can be advantageous for controlling mono-alkylation.
Mechanism and Advantages
Similar to the focus method, this reaction is typically performed under phase-transfer catalysis conditions. A chiral quaternary ammonium salt, often derived from Cinchona alkaloids, orchestrates the enantioselective alkylation.[3][4] The bulky diphenylmethylene (benzophenone) group serves two crucial roles: it protects the amine and activates the α-proton, and its rigidity contributes to a well-defined steric environment in the chiral ion-pair intermediate, enhancing enantioselectivity. An alternative approach utilizes chiral nickel(II) complexes of glycine Schiff bases, where the metal center templates the reaction with high diastereoselectivity.[5][6]
This method is highly versatile, allowing for the synthesis of a wide variety of α-amino acids with excellent enantiomeric excess, often exceeding 95% ee.[4]
Alternative Method 2: Asymmetric Strecker Synthesis
The Strecker synthesis is a three-component reaction between an aldehyde (or ketone), ammonia (or an amine), and cyanide, which produces an α-aminonitrile that can be hydrolyzed to an α-amino acid.[7][8] It is one of the most fundamental and cost-effective methods for amino acid production.
Enantioselective Variants
Achieving enantioselectivity in the Strecker reaction can be accomplished in several ways:
-
Chiral Auxiliaries: A chiral amine, such as (R)-phenylglycine amide, can be used instead of ammonia. This forms a chiral imine intermediate, which then undergoes diastereoselective cyanide addition. In some cases, a crystallization-induced asymmetric transformation can occur, where one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium and resulting in a nearly diastereomerically pure product.[9][10]
-
Chiral Catalysts: A chiral catalyst, often a metal complex or a thiourea-based organocatalyst, can be used to control the enantioselective addition of cyanide to a prochiral imine.[8] This approach is highly atom-economical.
The Strecker reaction is notable for its use of simple, inexpensive starting materials and its operational simplicity, often being performed as a one-pot synthesis.[7][9]
Alternative Method 3: Enzymatic Synthesis
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis.[11] Enzymes operate under mild conditions (aqueous medium, ambient temperature, and neutral pH) and exhibit exquisite chemo-, regio-, and stereoselectivity.
Key Enzymatic Strategies
Several enzymatic routes are prominent for producing enantiopure α-amino acids:
-
Asymmetric Reductive Amination: Amino acid dehydrogenases (AADHs) catalyze the conversion of prochiral α-keto acids into chiral α-amino acids using ammonia as the amino donor and a cofactor like NAD(P)H as the reducing agent.[12] This process is highly efficient and can achieve near-perfect enantioselectivity (>99% ee).
-
Transamination: Transaminases (or aminotransferases) transfer an amino group from a donor molecule (like L-aspartate or L-alanine) to an α-keto acid acceptor.
-
Kinetic Resolution: Enzymes such as acylases or lipases can selectively hydrolyze an N-acetyl group or an ester from a racemic mixture of amino acid derivatives, leaving one enantiomer unreacted.[12] While effective, this method is limited to a theoretical maximum yield of 50%.
The primary advantages of enzymatic methods are their exceptional selectivity, reduced environmental impact, and operational safety.[11][13]
Comparative Analysis
The choice of synthetic method depends on factors such as desired substrate scope, scalability, cost of reagents, and required enantiopurity. The table below summarizes the key performance characteristics of the discussed methods.
| Method | Typical ee% | Typical Yield | Substrate Scope | Key Reagents/Catalysts | Advantages | Limitations |
| Alkylation of Tert-butyl N-benzyl-N-(cyanomethyl)carbamate | Good to Excellent (80-95%) | Moderate to Good | Broad (various alkyl halides) | Chiral Phase-Transfer Catalyst, Strong Base | Potentially high reactivity due to nitrile activation. | Requires multi-step deprotection/hydrolysis; risk of over-alkylation. |
| Alkylation of Glycine Schiff Bases | Excellent (90->99%)[4] | Good to Excellent | Very Broad (various alkyl halides) | Chiral PTCs (Cinchona-derived), Ni(II) Complexes, Base | Highly reliable and well-established; excellent enantioselectivity.[3][6] | Requires synthesis of Schiff base; metal catalysts can be toxic. |
| Asymmetric Strecker Synthesis | Good to Excellent (90->99%)[9][10] | Good to Excellent | Broad (aldehydes, some ketones) | Chiral Auxiliaries, Chiral Catalysts (e.g., thiourea, metal-based) | Uses inexpensive starting materials; often one-pot.[7] | Use of toxic cyanide salts requires careful handling. |
| Enzymatic Synthesis | Excellent (>99%)[11][12] | Good to Excellent | Substrate-dependent (often specific to enzyme class) | Enzymes (Dehydrogenases, Transaminases, etc.), Cofactors | Unsurpassed enantioselectivity; green and sustainable; mild conditions.[13] | Enzymes can have limited substrate tolerance and stability; may require process optimization. |
Conclusion and Outlook
The enantioselective synthesis of α-amino acids is a mature field with several robust and powerful methodologies.
-
The alkylation of tert-butyl N-benzyl-N-(cyanomethyl)carbamate represents a viable strategy within the broader class of glycine anion alkylations. Its utility is directly comparable to the more established glycine Schiff base method, with the choice between them potentially hinging on the specific reactivity and acidity required for a given transformation. The Schiff base method, however, remains the gold standard for this class due to its extensive documentation and proven track record of achieving exceptionally high enantioselectivity.[2][3]
-
The Asymmetric Strecker Synthesis stands out for its efficiency and use of low-cost feedstocks, making it highly attractive for industrial-scale production, especially when coupled with crystallization-induced asymmetric transformations that can obviate the need for chromatography.[9]
-
Enzymatic methods are at the forefront of green chemistry and offer a pathway to products with the highest possible enantiopurity.[11][13] As enzyme engineering and discovery continue to advance, the substrate scope and industrial viability of biocatalysis will undoubtedly expand, making it an increasingly preferred method for producing high-value chiral compounds.
For drug development professionals and researchers, the optimal choice depends on the specific goals. For rapid synthesis of diverse analogs on a lab scale, phase-transfer catalyzed alkylation of glycine Schiff bases offers reliability and broad scope. For large-scale, cost-effective synthesis of a specific target, the Strecker reaction is a compelling option. Finally, when the highest enantiopurity is required and a suitable enzyme is available, biocatalysis provides an elegant and environmentally benign solution.
References
Sources
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- 6. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
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- 10. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sustainable and Continuous Synthesis of Enantiopure l-Amino Acids by Using a Versatile Immobilised Multienzyme System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Boc vs. Fmoc Strategies in Peptide Synthesis: A Guide for Researchers
In the landscape of synthetic peptide chemistry, solid-phase peptide synthesis (SPPS) stands as the cornerstone technique, enabling the routine construction of peptides for a vast array of applications in research, therapeutics, and diagnostics. The success of SPPS is critically dependent on the strategic use of protecting groups to ensure the regioselective formation of peptide bonds. Two methodologies have dominated this field: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies. This guide offers an in-depth, objective comparison of these two powerhouse approaches, providing researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their synthetic endeavors.
The Core Principle: Orthogonal Protection in SPPS
The elegance of SPPS lies in the concept of orthogonal protection .[1] This principle dictates that the various protecting groups used for the α-amino group and the amino acid side chains can be removed under distinct chemical conditions, allowing for selective deprotection at each step of the synthesis without affecting other protected functionalities.[] The fundamental difference between the Boc and Fmoc strategies lies in their distinct orthogonal protection schemes.
The Boc Strategy: The Classic Approach
The Boc strategy, pioneered by R.B. Merrifield in his Nobel Prize-winning work, is the classic approach to SPPS.[3] It is based on a principle of graduated acid lability.
Chemical Principles
In Boc chemistry, the temporary α-amino protecting group is the acid-labile tert-butyloxycarbonyl (Boc) group .[3] This group is removed at the beginning of each coupling cycle by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA).[4] The "permanent" side-chain protecting groups are generally benzyl-based and are stable to the repeated TFA treatments.[5] Their removal, along with the cleavage of the peptide from the resin, requires a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[6]
The Boc-SPPS Workflow
The cyclical nature of Boc-SPPS involves a series of well-defined steps, as illustrated below.
Caption: The cyclical workflow of Boc-SPPS.
Advantages of the Boc Strategy:
-
Reduced Aggregation: The repetitive TFA deprotection steps leave the N-terminal amine in its protonated, ammonium salt form. This positive charge can disrupt inter-chain hydrogen bonding, which is a primary cause of peptide aggregation, a common challenge in SPPS, particularly for hydrophobic sequences.[6][7]
-
Higher Solubility of Protected Peptides: Protected peptide fragments generated during Boc synthesis are often more soluble, which can be an advantage in certain applications.[6]
-
Robust and Well-Established: As the original SPPS method, Boc chemistry is extensively documented and has a long history of successful application for the synthesis of complex peptides.
Disadvantages of the Boc Strategy:
-
Harsh Reagents: The use of strong acids like TFA for deprotection and highly corrosive and toxic HF for final cleavage requires specialized, corrosion-resistant equipment and stringent safety precautions.[5]
-
Side-Chain Degradation: The repeated exposure to acid can lead to the gradual degradation of acid-sensitive side-chain protecting groups, potentially leading to side products.[8]
-
Not Truly Orthogonal: The protection scheme relies on differential acid lability rather than a true orthogonal system, which can sometimes lead to a lack of complete selectivity.[]
The Fmoc Strategy: The Milder Alternative
Developed as a milder alternative to the Boc strategy, the Fmoc approach has become the most widely used method for SPPS in both academic and industrial settings.[5]
Chemical Principles
The Fmoc strategy is a truly orthogonal system. The temporary α-amino protecting group is the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group .[9] This group is readily cleaved by a secondary amine, most commonly a solution of piperidine in N,N-dimethylformamide (DMF). The permanent side-chain protecting groups are acid-labile (typically tert-butyl based), allowing for their removal and the cleavage of the peptide from the resin in a single step using TFA.[9]
The Fmoc-SPPS Workflow
The Fmoc-SPPS cycle is characterized by its mild deprotection conditions, as depicted in the following workflow diagram.
Caption: The cyclical workflow of Fmoc-SPPS.
Advantages of the Fmoc Strategy:
-
Milder Conditions: The use of a weak base for deprotection and TFA for final cleavage avoids the need for harsh and hazardous reagents like HF, making the process safer and compatible with standard laboratory glassware.[5]
-
True Orthogonality: The base-labile Fmoc group and acid-labile side-chain protecting groups offer a truly orthogonal system, minimizing the risk of premature side-chain deprotection.[][9]
-
Compatibility with Sensitive Residues: The milder conditions are more suitable for the synthesis of peptides containing sensitive modifications, such as phosphorylation and glycosylation.[5]
-
Amenable to Automation: The straightforward workflow and the ability to monitor the completion of the deprotection step via UV spectroscopy of the fluorenyl byproduct have made Fmoc-SPPS highly amenable to automation.[8]
Disadvantages of the Fmoc Strategy:
-
Aggregation: The uncharged N-terminus after deprotection can be more prone to aggregation, especially for hydrophobic or β-sheet-forming sequences.[6]
-
Base-Induced Side Reactions: The use of piperidine can lead to side reactions such as diketopiperazine formation at the dipeptide stage and aspartimide formation at aspartic acid residues.
-
Cost: Fmoc-protected amino acids and some specialized reagents can be more expensive than their Boc-protected counterparts.
Head-to-Head Comparison: Boc vs. Fmoc
The choice between Boc and Fmoc SPPS is often dictated by the specific requirements of the peptide being synthesized, the available resources, and the desired scale of production. The following table provides a direct comparison of the key features of each strategy.
| Feature | Boc Strategy | Fmoc Strategy |
| α-Amino Protecting Group | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Moderately strong acid (e.g., TFA) | Weak base (e.g., piperidine) |
| Side-Chain Protection | Benzyl-based (strong acid labile) | tert-Butyl-based (acid labile) |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) | Trifluoroacetic acid (TFA) |
| Orthogonality | Graduated acid lability (quasi-orthogonal) | True orthogonality (base/acid) |
| Reagent Safety | Requires handling of highly corrosive HF | Generally safer reagents |
| Equipment | Specialized HF-resistant apparatus required | Standard laboratory glassware |
| Aggregation Tendency | Lower, due to protonated N-terminus | Higher, especially for hydrophobic sequences |
| Common Side Reactions | Acid-catalyzed side-chain degradation | Diketopiperazine, aspartimide formation |
| Crude Peptide Purity | Can be high, but harsh cleavage can introduce byproducts | Often higher due to milder conditions[5] |
| Overall Yield | Highly sequence-dependent | Generally high, with less risk of premature cleavage[1] |
| Automation | Less common | Highly amenable to automation |
Note: The data on purity and yield are based on general observations. Actual results will vary significantly based on the specific peptide sequence, resin, coupling reagents, and experimental conditions used.[1]
Experimental Protocols
Below are generalized, step-by-step protocols for a single cycle of both Boc and Fmoc solid-phase peptide synthesis.
Manual Boc-SPPS Protocol (Single Cycle)
This protocol outlines the manual synthesis on a 0.1 mmol scale.
-
Resin Swelling: Place the appropriate amount of resin (e.g., 200 mg of Merrifield resin with a loading of 0.5 mmol/g) in a fritted reaction vessel. Add dichloromethane (DCM, ~5 mL) and gently agitate for 30 minutes to swell the resin. Drain the solvent.[4]
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin and agitate for 1-2 minutes (pre-wash). Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete deprotection.
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3x) and isopropanol (2x) to remove residual acid.[4]
-
-
Neutralization:
-
Wash the resin with DCM (2x).
-
Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM and agitate for 5-10 minutes.
-
Drain the neutralization solution and wash the resin with DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Nα-Boc protected amino acid (2-4 equivalents) and a coupling agent (e.g., HBTU, 2-4 equivalents) in DMF.
-
Add this solution to the resin, followed by DIEA (4-6 equivalents).
-
Agitate the mixture for 1-2 hours. Monitor the reaction completion with a Kaiser (ninhydrin) test. A negative test indicates complete coupling.[4]
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next cycle.
Manual Fmoc-SPPS Protocol (Single Cycle)
This protocol outlines a manual synthesis on a 0.1 mmol scale.
-
Resin Swelling: Place the appropriate amount of resin (e.g., Rink amide resin) in a fritted reaction vessel. Add DMF (~5 mL) and gently agitate for 30-60 minutes to swell the resin. Drain the solvent.
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 3-5 minutes. Drain the solution.
-
Add a fresh 20% piperidine/DMF solution and agitate for 15-20 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Nα-Fmoc protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add this solution to the resin, followed by DIEA (6-10 equivalents).
-
Agitate the mixture for 1-2 hours. Monitor the reaction completion with a Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.
Mitigating Common Side Reactions
| Strategy | Common Side Reactions & Mitigation |
| Boc | Alkylation of Sensitive Residues (Trp, Met, Cys): During TFA deprotection, the generated tert-butyl cation can alkylate nucleophilic side chains. Mitigation: Use of "scavengers" such as thioanisole, ethanedithiol (EDT), or cresol in the TFA deprotection and final cleavage cocktails to trap these carbocations.[] |
| Aspartimide Formation: Can occur under acidic conditions, leading to a mixture of α- and β-coupled peptides. Mitigation: Using the β-cyclohexyl ester of aspartic acid instead of the benzyl ester can significantly reduce this side reaction. | |
| Fmoc | Diketopiperazine Formation: Occurs at the dipeptide stage, especially with Pro or Gly as the second or third residue, leading to chain termination. Mitigation: Use of 2-chlorotrityl chloride resin, which sterically hinders this cyclization, or by coupling the first two amino acids as a pre-formed dipeptide. |
| Aspartimide Formation: The basic conditions of Fmoc deprotection can promote the formation of a succinimide ring at Asp residues. Mitigation: Adding HOBt to the piperidine deprotection solution or using sterically hindered side-chain protecting groups on the Asp residue can reduce this side reaction. | |
| Racemization: Can occur at the C-terminal residue, particularly Cys and His, during activation. Mitigation: Careful selection of coupling reagents (e.g., DIC/Oxyma) and minimizing the pre-activation time. |
Conclusion: Selecting the Optimal Strategy
Both Boc and Fmoc SPPS are powerful and versatile methods for peptide synthesis. The Fmoc strategy has largely become the method of choice for routine synthesis due to its milder reaction conditions, safety profile, and amenability to automation.[5] It is particularly well-suited for the synthesis of peptides with sensitive modifications.
However, the Boc strategy remains a valuable tool, especially for the synthesis of long and "difficult" sequences that are prone to aggregation.[5] The protonation of the N-terminus during deprotection can be a significant advantage in these cases. Ultimately, a thorough understanding of the chemical principles, advantages, and limitations of both strategies is essential for any researcher aiming to successfully synthesize a target peptide. The choice of strategy should be made on a case-by-case basis, taking into account the specific peptide sequence, desired purity, available equipment, and the overall goals of the research.
References
- BenchChem. (2025). A Head-to-Head Comparison of Boc-L-proline and Fmoc-L-proline in Solid-Phase Peptide Synthesis. BenchChem.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry - A European Journal, 15(38), 9774–9785.
- BOC Sciences. (n.d.).
- Nowick, J. S. (n.d.).
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- BenchChem. (2025). Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol. BenchChem.
- Wang, P., Layfield, J., & Houghten, R. A. (1999). Side reactions in solid-phase peptide synthesis and their applications. Journal of Peptide Research, 54(5), 428–436.
- Nowick, J. S. (n.d.).
- O-Science. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. O-Science.
- BenchChem. (2025). A Technical Guide to Fmoc Solid-Phase Peptide Synthesis. BenchChem.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 765–775.
- AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- AAPPTEC. (n.d.). Peptide Synthesis - FAQ. AAPPTEC.
- BenchChem. (2025). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. BenchChem.
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139.
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem.
- Tickler, A. K., Barrow, C. J., & Wade, J. D. (2001). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Science, 7(9), 488–494.
- Gyros Protein Technologies. (n.d.). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Gyros Protein Technologies.
- The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- BenchChem. (2025). A Comparative Guide to Boc and Fmoc Solid-Phase Synthesis of ¹³C Labeled Peptides. BenchChem.
- BOC Sciences. (n.d.).
- ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of....
- Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Slideshare.
- AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC.
- Academia.edu. (n.d.). (PDF) Side reactions in the SPPS of Cys-containing peptides. Academia.edu.
- Fields, G. B. (Ed.). (1997). Principles and Practice of Solid-Phase Peptide Synthesis. In Methods in Enzymology (Vol. 289). Academic Press.
- BenchChem. (2025). A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs.
- Bio-protocol. (n.d.). Peptide Synthesis. Bio-protocol.
- Brimble, M. A., Muir, T. W., & Kent, S. B. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(4), 356–365.
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A Comparative Guide to α-Amino Acid Synthesis: The Strecker Synthesis versus Alkylation of N-Protected Glycine Synthons
For researchers, scientists, and drug development professionals, the synthesis of both natural and unnatural α-amino acids is a cornerstone of creating novel therapeutics, probes, and materials. The choice of synthetic route can significantly impact efficiency, scalability, and the ability to control stereochemistry. This guide provides an in-depth comparison of two powerful strategies: the classic Strecker synthesis and the versatile alkylation of N-protected glycine synthons, a category that would include reagents like the specified Tert-butyl benzylcyanomethylcarbamate.
The Strecker Synthesis: A Time-Honored, One-Pot Approach
First reported by Adolph Strecker in 1850, the Strecker synthesis is a one-pot, three-component reaction that produces an α-amino acid from an aldehyde or ketone.[1] Its enduring appeal lies in its simplicity and the use of readily available starting materials.[2]
The reaction proceeds in two main stages. First, the aldehyde or ketone reacts with ammonia to form an imine. This is followed by the nucleophilic addition of a cyanide ion (e.g., from HCN or NaCN) to the imine, forming an α-aminonitrile.[3] In the second stage, the nitrile group is hydrolyzed under acidic or basic conditions to yield the final α-amino acid.[3]
Caption: Mechanism of the Strecker Synthesis.
The primary advantage of the Strecker synthesis is its operational simplicity and high atom economy.[2] The versatility is also a key feature; a wide range of α-amino acids can be synthesized by simply changing the starting aldehyde or ketone.[1] For instance, using acetaldehyde yields alanine, while formaldehyde leads to glycine.[4]
However, the classic Strecker synthesis has two significant drawbacks. First, it employs highly toxic cyanide sources, which require careful handling and disposal protocols.[2] Second, the reaction is not stereospecific and produces a racemic mixture of L- and D-amino acids.[5] While modern asymmetric variants using chiral catalysts or auxiliaries have been developed to overcome this limitation, they add complexity and cost to the procedure.[3]
The following protocol is adapted from a classic, well-established procedure.
-
Imine Formation: In a well-ventilated fume hood, a solution of acetaldehyde (1 equivalent) in ethanol is cooled in an ice bath. Aqueous ammonia (1.2 equivalents) is added dropwise while maintaining the temperature below 10°C. The mixture is stirred for 1 hour.
-
Cyanide Addition: A solution of sodium cyanide (1.1 equivalents) in water is added slowly to the reaction mixture. The reaction is allowed to warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction mixture is then added to a concentrated solution of hydrochloric acid (excess) and heated to reflux for 4-6 hours to hydrolyze the nitrile.
-
Work-up and Isolation: The solution is cooled, and any precipitated salts are filtered off. The filtrate is concentrated under reduced pressure. The resulting crude amino acid can be purified by recrystallization from an ethanol/water mixture.
Alkylation of N-Protected Glycine Synthons: A Modular Approach
An alternative and highly versatile strategy for α-amino acid synthesis involves the use of a glycine "synthon" or "equivalent". In this approach, the nitrogen of glycine is protected, which increases the acidity of the α-protons, allowing for deprotonation and subsequent alkylation with an electrophile (e.g., an alkyl halide) to introduce the desired side chain.[6][7] Reagents like this compound or 2-(N-Boc-methylamino)acetonitrile fall into this category of protected synthons.[8]
This method can be broken down into three key steps:
-
Protection: The amino group of a glycine derivative (e.g., glycine ethyl ester) is protected. Common protecting groups include Schiff bases (formed with benzophenone), Boc (tert-butyloxycarbonyl), or isoindolinone.[7][8][9]
-
Alkylation: A strong base (e.g., LDA, LiHMDS) or phase-transfer catalysis is used to deprotonate the α-carbon, generating a nucleophilic enolate. This enolate then reacts with an alkyl halide or other electrophile to form a new carbon-carbon bond.[7][9]
-
Deprotection: The protecting groups on both the nitrogen and the carboxylate are removed, typically by acid hydrolysis, to yield the final amino acid.[9]
Caption: General workflow for glycine synthon alkylation.
The primary advantage of this method is its modularity and the potential for high stereocontrol. By using a chiral protecting group or a chiral phase-transfer catalyst, it is possible to achieve highly diastereoselective or enantioselective alkylations, providing access to optically pure amino acids.[10][11] This method also avoids the direct use of hydrogen cyanide gas, although cyanide is present in synthons like N-Boc-N-methylaminoacetonitrile.[8]
The main disadvantages are that it is a multi-step process, often requiring protection and deprotection steps, which can lower the overall yield.[7] The starting materials, particularly the protected glycine derivatives and chiral auxiliaries, can be more expensive than the simple aldehydes and ammonia used in the Strecker synthesis.
The following protocol is a generalized procedure based on established methods for phase-transfer catalysis.[9]
-
Schiff Base Formation: Glycine tert-butyl ester hydrochloride (1 equivalent) and benzophenone imine (1.1 equivalents) are stirred in dichloromethane at room temperature until the formation of the Schiff base is complete (monitored by TLC).
-
Alkylation: The resulting solution of the glycine Schiff base is mixed with a chiral phase-transfer catalyst (e.g., a cinchonidinium salt, 0.1 equivalents) and the desired alkyl bromide (1.2 equivalents). A 50% aqueous solution of potassium hydroxide is added, and the biphasic mixture is stirred vigorously at room temperature for 12-24 hours.
-
Hydrolysis and Isolation: The organic layer is separated, washed, and dried. The solvent is removed, and the crude alkylated Schiff base is then hydrolyzed with aqueous citric acid or dilute HCl to remove the Schiff base and the tert-butyl ester, yielding the desired amino acid. Purification is typically achieved by ion-exchange chromatography or recrystallization.
Head-to-Head Comparison
The choice between the Strecker synthesis and the alkylation of glycine synthons depends heavily on the specific goals of the synthesis, such as the desired scale, stereochemical purity, and the availability of starting materials.
Caption: Comparative workflow of the two synthetic routes.
| Feature | Strecker Synthesis | Alkylation of N-Protected Glycine Synthons |
| Core Principle | Three-component condensation | α-carbon alkylation of a glycine derivative |
| Starting Materials | Aldehyde/Ketone, Ammonia/Amine, Cyanide Source | Glycine derivative, Protecting agent, Alkylating agent |
| Number of Steps | Typically one-pot, two stages (synthesis and hydrolysis) | Multi-step (protection, alkylation, deprotection) |
| Stereocontrol | Produces racemic mixtures (classical); requires chiral catalysts/auxiliaries for asymmetry | High potential for stereocontrol using chiral auxiliaries or catalysts |
| Versatility | High; side chain is determined by the starting aldehyde/ketone | High; side chain is determined by the alkylating agent |
| Safety Concerns | Use of highly toxic cyanide salts (e.g., NaCN, KCN, HCN) | Use of strong bases (e.g., LDA, LiHMDS); some synthons may contain cyanide |
| Scalability | Well-established for industrial scale, especially for racemic products | Can be scalable, but may be more costly due to reagents and multiple steps |
| Key Advantage | Simplicity, atom economy, low-cost starting materials | High degree of stereocontrol possible, modularity |
Conclusion and Recommendations
The Strecker synthesis remains an excellent choice for the large-scale, cost-effective production of racemic α-amino acids or when the final application does not require a specific stereoisomer. Its simplicity and the use of inexpensive, readily available starting materials are major advantages.[1][2] For applications requiring enantiopure amino acids, modern asymmetric Strecker reactions are a powerful option, though they introduce additional complexity.[5]
The alkylation of N-protected glycine synthons offers a more modular and often more stereocontrolled route to α-amino acids.[10] This method is particularly well-suited for laboratory-scale synthesis of complex, unnatural amino acids where precise control over the side chain structure and stereochemistry is critical. While it is a longer, more involved process, the ability to generate high enantiomeric excesses often justifies the additional steps, especially in the context of drug discovery and peptide chemistry.[7]
Ultimately, the decision rests on a careful evaluation of the project's specific needs, balancing factors of cost, scale, safety, and, most importantly, the required stereochemical purity of the final product.
References
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Chem-Impex. 2-(N-Boc-methylamino)acetonitrile.
-
ResearchGate. Synthesis of N‐Boc‐protected α‐arylglycines.
-
ResearchGate. Selective alkylation/oxidation of N-substituted isoindolinone derivatives: Synthesis of N-phthaloylated natural and unnatural α-amino acid analogues.
-
National Institutes of Health. Direct N-alkylation of unprotected amino acids with alcohols.
-
PubMed. Preparation of chiral amino esters by asymmetric phase-transfer catalyzed alkylations of Schiff bases in a ball mill.
-
MDPI. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis.
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PubMed. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations.
-
Organic Chemistry Portal. The synthesis of amino acids by phase-transfer reactions.
-
PubMed. Stereoselective Synthesis of Unnatural Spiroisoxazolinoproline-Based Amino Acids and Derivatives.
-
IU Indianapolis ScholarWorks. Benzophenone Schiff bases of glycine derivatives.
-
Organic Chemistry Portal. Unnatural α-Amino Acid Synthesized through α-Alkylation of Glycine Derivatives by Diacyl Peroxides.
-
Journal of the Chemical Society, Perkin Transactions 1. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine.
-
Journal of the American Chemical Society. Asymmetric synthesis of monosubstituted and .alpha.,.alpha.-disubstituted .alpha.-amino acids via diastereoselective glycine enolate alkylations.
-
Journal of the American Chemical Society. Highly Practical Methodology for the Synthesis of d- and l-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids.
-
National Institutes of Health. Selective alkylation/oxidation of N-substituted isoindolinone derivatives: synthesis of N-phthaloylated natural and unnatural α-amino acid analogues.
-
National Institutes of Health. Reprogramming natural proteins using unnatural amino acids.
-
Organic Syntheses. Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-Mediated Cross-Coupling Reaction.
-
MDPI. Alkylation of Complex Glycine Precursor (CGP) as a Prebiotic Route to 20 Proteinogenic Amino Acids Synthesis.
-
News-Medical.Net. Overview of Strecker Amino Acid Synthesis.
-
PubMed. Selective alkylation/oxidation of N-substituted isoindolinone derivatives: synthesis of N-phthaloylated natural and unnatural α-amino acid analogues.
-
Wikipedia. Strecker amino acid synthesis.
-
PubMed. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
-
PubMed Central. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides.
-
Organic Chemistry Portal. α-Amino Acid synthesis by C-C coupling.
-
Chemistry Notes. Strecker Synthesis of Amino Acid: Easy Mechanism, applications.
-
ResearchGate. A straightforward synthesis of N-BOC-L-serinal and N-BOC-L-threoninal acetonides.
-
Master Organic Chemistry. The Strecker Synthesis of Amino Acids.
-
Organic Syntheses. Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids.
-
ResearchGate. Synthesis of N-BOC amines by various routes.
-
Google Patents. Preparation method of methylamino acetonitrile hydrochloride.
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Navigating Large-Scale Synthesis: A Cost-Benefit Analysis of Tert-butyl benzylcyanomethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and fine chemical synthesis, the choice of reagents and synthetic pathways is a critical determinant of a project's success. This decision extends beyond mere chemical compatibility, encompassing economic viability, scalability, safety, and environmental impact. This guide provides an in-depth cost-benefit analysis of utilizing Tert-butyl benzylcyanomethylcarbamate in large-scale synthesis, offering a comparative perspective against a primary alternative: the classical Strecker reaction. By presenting objective data and procedural insights, this document aims to empower researchers and process chemists to make informed decisions for their large-scale synthetic campaigns.
Introduction: The Synthetic Challenge and a Protected Solution
The introduction of the N-benzyl-N-(cyanomethyl)amino moiety is a common requirement in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). A straightforward approach to this transformation is the direct reaction of benzylamine with a source of formaldehyde and cyanide, a variant of the venerable Strecker synthesis. While effective, this method necessitates the handling of highly toxic cyanide salts or hydrogen cyanide gas, posing significant safety and environmental challenges, particularly at an industrial scale.
This compound emerges as a compelling alternative. This pre-functionalized, stable solid incorporates the desired benzylaminoacetonitrile fragment, with the amine functionality protected by the robust tert-butyloxycarbonyl (Boc) group. The use of this reagent offers the potential for a more controlled, safer, and potentially more efficient synthetic process. This guide will dissect the trade-offs between these two approaches.
At a Glance: Performance and Cost Comparison
The following table provides a high-level comparison of the two primary synthetic routes for introducing the N-benzyl-N-(cyanomethyl)amino group.
| Parameter | This compound Route | Strecker Reaction Route (in-situ) |
| Primary Reagents | This compound, Substrate | Benzylamine, Formaldehyde, Cyanide Source (e.g., NaCN, KCN, TMSCN) |
| Typical Yield | High (generally >90% for the coupling step) | Variable (typically 70-90%, highly dependent on substrate and conditions)[1] |
| Purity of Intermediate | High, often crystalline solid | Can be lower, with potential for side products |
| Process Steps | 2 (Coupling, Deprotection) | 1 (One-pot reaction) |
| Safety Concerns | Standard handling of organic chemicals | Handling of highly toxic cyanide, potential for HCN gas evolution |
| Waste Stream | Solvents, deprotection byproducts (e.g., TFA, HCl) | Cyanide-containing aqueous waste, organic solvents |
| Upfront Reagent Cost | Higher | Lower |
| Overall Process Cost | Potentially lower due to higher yield, purity, and reduced safety/waste handling costs | Potentially higher due to lower yield, purification challenges, and significant cyanide waste treatment costs |
Deep Dive: A Quantitative Cost-Benefit Analysis
A thorough analysis requires a closer look at the individual components contributing to the overall cost and efficiency of each synthetic pathway.
Reagent and Raw Material Costs
| Reagent | Typical Industrial Price (per kg) | Notes |
| This compound | ~$100 - $200+ | Price is highly dependent on supplier and quantity. In-house synthesis can be more cost-effective. |
| N-Benzylaminoacetonitrile | ~$287 (for 100g of hydrochloride salt) | Limited commercial availability in bulk. Typically synthesized in-situ.[2] |
| Benzylamine | ~$10 - $20 | Readily available commodity chemical. |
| Sodium Cyanide (NaCN) | ~$5 - $15 | Commodity chemical, but with stringent handling and purchasing regulations. |
| Di-tert-butyl dicarbonate (Boc₂O) | ~$20 - $40 | Key reagent for the in-house synthesis of the carbamate. |
| Trifluoroacetic Acid (TFA) | ~$30 - $60 | Common reagent for Boc deprotection. |
Note: Prices are estimates and can vary significantly based on market conditions, purity, and supplier.
The upfront cost of this compound is demonstrably higher than the basic components of the Strecker reaction. However, a true cost analysis must factor in the downstream implications of each route.
Process Efficiency and Throughput
The use of a pre-formed, protected reagent like this compound often leads to cleaner reactions with higher yields and purities. This can significantly reduce the time and resources required for downstream purification, such as column chromatography, which is often a major bottleneck in large-scale production. While the Strecker reaction is a one-pot process, it can be prone to the formation of byproducts, necessitating more complex and costly purification procedures. The overall cycle time, from raw materials to the final intermediate, may be shorter and more predictable with the carbamate route, despite the additional deprotection step.
Safety, Health, and Environmental (EHS) Considerations
This is a critical differentiator between the two approaches.
-
Strecker Reaction: The use of sodium or potassium cyanide requires specialized handling procedures, dedicated equipment, and robust containment strategies to prevent accidental exposure to highly toxic cyanide dust or the release of hydrogen cyanide gas, which can occur upon acidification.[3] The potential for catastrophic failure during large-scale operations is a significant risk that must be mitigated through extensive engineering controls and rigorous safety protocols.
-
This compound Route: This pathway avoids the direct handling of inorganic cyanides in the key synthetic step. While the carbamate itself is a chemical that requires standard safe handling procedures, it does not pose the acute toxicity risks associated with cyanide. This can lead to a safer working environment and potentially lower costs associated with specialized safety infrastructure and employee training.
Waste Management and Disposal
The nature of the waste streams generated by each process has a profound impact on the overall cost and environmental footprint.
-
Strecker Reaction: The primary waste stream is cyanide-containing aqueous waste. This is a hazardous waste that requires specialized and costly treatment before it can be discharged.[4][5][6] Treatment methods often involve oxidation with strong oxidizing agents like hypochlorite or hydrogen peroxide, which themselves have associated costs and safety considerations. The cost of cyanide waste disposal can be a significant contributor to the overall process cost.[7]
-
This compound Route: The main waste streams are organic solvents and the byproducts of the Boc deprotection step, typically trifluoroacetic acid or hydrochloric acid. While these require proper handling and disposal, the infrastructure and procedures for managing acidic and solvent waste are generally more standard and less costly than those for cyanide waste.
Experimental Protocols: A Comparative Workflow
To provide a practical context for this analysis, the following are representative, scalable protocols for the synthesis of a target N-benzyl-N-(cyanomethyl)amino compound via both routes.
Protocol 1: Synthesis using this compound
This two-step process involves the initial synthesis of the carbamate followed by its use in a coupling reaction.
Step 1a: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
-
Methodology:
-
To a solution of N-benzylaminoacetonitrile in a suitable solvent such as dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for completion.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound, which can often be used without further purification.
-
Step 1b: Coupling with an Electrophile and Deprotection
Caption: Workflow for the one-pot Strecker synthesis of N-benzylaminoacetonitrile.
-
Methodology:
-
In a well-ventilated fume hood, dissolve benzylamine in a mixture of methanol and water.
-
Cool the solution to 0 °C and add an aqueous solution of formaldehyde dropwise.
-
Stir the mixture for 30 minutes, then add a solution of sodium cyanide in water dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Caution: The reaction mixture contains cyanide. Quench the reaction carefully with an oxidizing agent (e.g., sodium hypochlorite solution) to destroy excess cyanide before workup.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product may require purification by distillation or chromatography.
-
Mechanistic Considerations and Causality
The choice between these two synthetic routes is fundamentally a decision between a convergent and a linear approach, with significant implications for process control and safety.
Caption: Decision framework for choosing the optimal synthetic route.
The use of this compound is an example of a "protecting group strategy." The Boc group serves to temporarily mask the reactivity of the amine, allowing for more selective transformations. This approach often leads to more robust and reproducible processes, which is highly desirable in a manufacturing environment. The additional steps of protection and deprotection are traded for increased control and safety.
The Strecker reaction, a classic multicomponent reaction, is highly atom-economical. [3][8]However, the simultaneous presence of multiple reactive species can lead to a more complex reaction profile and the potential for side reactions. The primary driver for its continued use in some applications is the low cost of the fundamental building blocks.
Conclusion and Recommendations
The choice between using this compound and a one-pot Strecker-type reaction is a nuanced one that depends on the specific priorities of the project.
-
For early-stage research and development, where safety and obtaining pure material for biological testing are paramount, the This compound route is often the superior choice. The higher upfront cost is justified by the increased safety, predictability, and ease of purification.
-
For large-scale manufacturing of a commercial product, a thorough process hazard analysis (PHA) and a detailed cost model are essential. While the Strecker reaction may appear more economical on paper due to lower raw material costs, the hidden costs of specialized safety infrastructure, rigorous operator training, and expensive cyanide waste treatment can make it the more expensive option overall. The carbamate route, especially if the reagent is synthesized in-house in a large-scale campaign, can offer a more favorable long-term economic and safety profile.
Ultimately, the decision should be guided by a holistic view that encompasses not only the immediate cost of reagents but also the total cost of ownership, including safety, environmental compliance, and process robustness.
References
- Hsin-Neng, H., & Erdogan, H. (n.d.). Cost estimates for several hazardous waste disposal options.
- N-Benzylaminoacetonitrile hydrochloride, 98% Purity, C9H11ClN2, 100 grams. (n.d.). CP Lab Chemicals.
- Bandyopadhyay, D., Mukherjee, S., & Banik, B. K. (n.d.). Three component Strecker reaction using aniline (1 mmol), benzaldehyde (1 mmol) and TMSCN (1.2 mmol) in water (30 min): optimization of the amount of the catalyst.
- (Benzylamino)Acetonitrile*. (n.d.). Nanjing Finechem Holding Co.,Limited.
- Report on Concentrated Liquid Cyanide Waste Tre
- tert-butyl N-(4-cyanobutyl)-N-phenylmethoxycarbamate. (n.d.). Dayang Chem (Hangzhou) Co., Ltd.
- What to Do If You Have Cyanide in Your Industrial Wastew
- Treatment Technologies for Metal/Cyanide-Containing Wastes, Volume III. (n.d.). Department of Toxic Substances Control.
- tert-Butyl (4-(cyanomethyl)benzyl)(methyl)
- The Treatment and Analysis of Cyanide Wastew
- The strecker reaction of benzaldehyde, amines and cyanide: some mechanistic and synthetic studies. (2011, September 9). Durham e-Theses.
- Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021, January 7). ACS Omega.
- Strecker Synthesis. (n.d.). Organic Chemistry Portal.
- Strecker amino acid synthesis. (n.d.). In Wikipedia.
- (2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses.
- Carbamic acid, tert-butyl ester. (n.d.). Organic Syntheses.
- Carbazic acid, tert-butyl ester. (n.d.). Organic Syntheses.
- Tert-butyl carbamate derivative and preparation method and application thereof. (n.d.).
- tert-Butyl benzyl(cyanomethyl)
- Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (n.d.). Synthesis of tert-butyl (substituted benzamido)
- Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. (n.d.). MDPI.
- tert-Butyl N-(benzyloxy)carbamate 99 79722-21-7. (n.d.). Sigma-Aldrich.
- tert-butyl n-[3-(aminomethyl)
- 2-(Benzylamino)acetonitrile. (n.d.). BLDpharm.
- MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. (2024, June 5). YouTube.
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A Senior Application Scientist's Guide to the Analytical Characterization of Tert-butyl Benzylcyanomethylcarbamate Derivatives
This guide provides a comprehensive comparison of analytical methodologies for the characterization of tert-butyl benzylcyanomethylcarbamate derivatives. As crucial intermediates in modern organic synthesis, particularly in the development of novel pharmaceutical agents, the unambiguous confirmation of their structure and purity is paramount. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the primary analytical techniques, the rationale behind their selection, and actionable experimental protocols.
Our approach moves beyond a simple listing of methods. We will explore the synergistic relationship between High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides a unique piece of the molecular puzzle, and when combined, they offer a self-validating system for complete and confident characterization.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC is the cornerstone of purity assessment for synthetic intermediates like this compound derivatives. Its primary strength lies in its ability to separate the target compound from starting materials, by-products, and other impurities, allowing for accurate quantification.
Causality of Method Choice: We typically employ reverse-phase HPLC (RP-HPLC) for this class of molecules. The non-polar nature of the C18 stationary phase, combined with a polar mobile phase, provides excellent separation for moderately polar compounds like carbamate derivatives. UV detection is chosen due to the presence of the benzyl chromophore, which absorbs strongly in the low UV range.
Validated HPLC Method Protocol
This protocol outlines a robust RP-HPLC method for routine purity analysis.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[1]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and 0.1% Phosphoric acid in Water (Solvent B). The acidic modifier ensures sharp peak shapes by suppressing the ionization of any residual acidic or basic functional groups.
-
Gradient Program:
-
0-5 min: 60% A, 40% B
-
5-15 min: Gradient to 80% A, 20% B
-
15-20 min: Hold at 80% A, 20% B
-
20-22 min: Gradient back to 60% A, 40% B
-
22-25 min: Re-equilibration at 60% A, 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Maintaining a constant temperature is critical for reproducible retention times.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter prior to injection to prevent column blockage.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for confirming the molecular identity of the synthesized derivative. Its high sensitivity and specificity provide definitive evidence of the molecular weight. When coupled with HPLC (LC-MS), it becomes a powerful technique for identifying unknown impurities.
Causality of Method Choice: Electrospray Ionization (ESI) is the preferred ionization method for this type of molecule as it is a "soft" technique that minimizes in-source fragmentation, allowing for clear observation of the molecular ion.[3] Analysis is typically performed in positive ion mode to detect the protonated molecule [M+H]⁺.
General LC-MS Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.[3]
-
Ionization: Introduce the sample into the mass spectrometer via direct infusion or, more commonly, through an LC system using the HPLC protocol described above.
-
Analysis Mode: Acquire the mass spectrum in positive ion mode. The mass range should be set to scan beyond the expected molecular weight (e.g., for tert-butyl N-(benzyl)-N-(cyanomethyl)carbamate, C₁₆H₂₀N₂O₂, MW = 272.34 g/mol ).
-
Fragmentation Analysis (MS/MS): To gain further structural insight, the parent ion ([M+H]⁺) can be selected and subjected to collision-induced dissociation (CID). This will generate a characteristic fragmentation pattern. A key expected fragment corresponds to the loss of the tert-butyl group (a mass loss of 57 Da).[4]
NMR Spectroscopy: The Gold Standard for Structural Elucidation
While HPLC confirms purity and MS provides molecular weight, NMR spectroscopy offers an unambiguous, detailed map of the molecule's structure.[5] Both ¹H and ¹³C NMR are essential for complete characterization.
Causality of Method Choice: NMR is the only technique that provides definitive information on the connectivity of atoms within the molecule. For a novel derivative, 2D NMR experiments (like COSY and HSQC) may be necessary for full assignment, but ¹H and ¹³C spectra are the foundational requirements.
NMR Data Acquisition Protocol
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for achieving good signal dispersion.[6]
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[3]
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.[7]
-
Expected Spectral Data (for tert-butyl N-(benzyl)-N-(cyanomethyl)carbamate)
-
¹H NMR (400 MHz, CDCl₃):
-
~1.5 ppm (singlet, 9H): Protons of the tert-butyl group.
-
~4.3 ppm (singlet, 2H): Methylene protons of the cyanomethyl group (-CH₂-CN).
-
~4.6 ppm (singlet, 2H): Methylene protons of the benzyl group (-CH₂-Ph).
-
~7.2-7.4 ppm (multiplet, 5H): Aromatic protons of the benzyl group.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
~28 ppm: Methyl carbons of the tert-butyl group.
-
~38 ppm: Methylene carbon of the cyanomethyl group.
-
~52 ppm: Methylene carbon of the benzyl group.
-
~82 ppm: Quaternary carbon of the tert-butyl group.
-
~116 ppm: Nitrile carbon (-C≡N).
-
~127-136 ppm: Aromatic carbons.
-
~154 ppm: Carbonyl carbon of the carbamate group.
-
FTIR Spectroscopy: Rapid Functional Group Confirmation
FTIR is a rapid and simple technique used to confirm the presence of key functional groups within the molecule. It serves as a quick preliminary check before more detailed analyses are performed.
Causality of Method Choice: The value of FTIR is its ability to quickly verify that the fundamental chemical transformations in the synthesis have occurred. For instance, the presence of a strong carbonyl absorption and a nitrile peak, along with the absence of an N-H stretch (for N,N-disubstituted derivatives), provides immediate, albeit low-resolution, evidence of success.
FTIR Data Acquisition Protocol
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using a diamond ATR (Attenuated Total Reflectance) accessory, or by preparing a KBr pellet.
-
Data Acquisition: Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.[3]
Characteristic Infrared Absorption Frequencies
-
~2980-2930 cm⁻¹: C-H stretching (aliphatic).
-
~2250 cm⁻¹: C≡N stretching (nitrile group). This is a highly characteristic and often sharp peak.
-
~1700 cm⁻¹: C=O stretching (carbamate carbonyl). This is typically a very strong and prominent absorption.[8]
-
~1495, 1455 cm⁻¹: C=C stretching (aromatic ring).
-
~1250, 1160 cm⁻¹: C-O stretching (carbamate ester linkage).
Comparative Summary and Integrated Workflow
No single technique provides a complete picture. A logical, integrated workflow is essential for the efficient and definitive characterization of a newly synthesized this compound derivative.
Table 1: Comparison of Analytical Methods
| Parameter | HPLC | Mass Spectrometry (MS) | NMR Spectroscopy | FTIR Spectroscopy |
| Principle | Separation based on polarity and partitioning between phases.[9] | Separation of ions based on mass-to-charge ratio. | Measures the resonance of atomic nuclei in a magnetic field.[5] | Measures the absorption of infrared radiation by molecular vibrations. |
| Information | Purity, quantification of components, retention time. | Molecular weight, elemental formula, fragmentation patterns. | Unambiguous molecular structure and connectivity. | Presence of functional groups.[10] |
| Primary Use | Purity assessment and quality control. | Molecular weight confirmation and structural analysis. | Definitive structure elucidation. | Quick identity and functional group check. |
| Sensitivity | Moderate (µg-ng). | High (pg-fg). | Low (mg). | Moderate (µg). |
Integrated Characterization Workflow
Caption: Integrated workflow for compound characterization.
References
-
The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1 . Agilent. Available at: [Link]
-
Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides . Journal of AOAC INTERNATIONAL. Available at: [Link]
-
Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study . MDPI. Available at: [Link]
-
Direct analysis of some carbamate pesticides in foods by high-pressure liquid chromatography . ACS Publications. Available at: [Link]
-
FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU +... . ResearchGate. Available at: [Link]
-
Derivatization reactions of carbamate pesticides in supercritical carbon dioxide . ResearchGate. Available at: [Link]
-
HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations . ResearchGate. Available at: [Link]
-
SUPPORTING INFORMATION - The Royal Society of Chemistry . Royal Society of Chemistry. Available at: [Link]
-
Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC) . EPA. Available at: [Link]
-
tert-Butyl carbamate - NIST WebBook . National Institute of Standards and Technology. Available at: [Link]
-
tert-butyl N-(cyanomethyl)carbamate | C7H12N2O2 | CID 545844 . PubChem. Available at: [Link]
-
tert-Butyl carbamate | C5H11NO2 | CID 77922 . PubChem. Available at: [Link]
-
NMR Spectroscopy :: Hans Reich NMR Collection . University of Wisconsin. Available at: [Link]
-
Nuclear Magnetic Resonance Spectroscopy . Michigan State University. Available at: [Link]
-
Nuclear magnetic resonance (NMR) spectral characterization of BMAA and... . ResearchGate. Available at: [Link]
-
NMR Spectroscopy for Metabolomics Research . PMC - NIH. Available at: [Link]
-
Tert-butyldiphenylsilyl Derivatization for Liquid Chromatography and Mass Spectrometry . ResearchGate. Available at: [Link]
- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.
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A Senior Application Scientist's Guide to Chiral HPLC Analysis for Determining Enantiomeric Excess
Introduction: The Imperative of Chirality in Drug Development
In the pharmaceutical industry, the three-dimensional structure of a molecule is not merely a geometric curiosity; it is a critical determinant of biological activity. Many drug molecules are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. These enantiomers often exhibit profound differences in their pharmacological and toxicological profiles.[1][2] One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, cause harmful side effects.[2] Consequently, regulatory bodies worldwide mandate the development and marketing of single-enantiomer drugs, making the precise measurement of enantiomeric purity a cornerstone of drug development and quality control.[1]
High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the gold standard for separating and quantifying enantiomers.[1] This guide provides an in-depth comparison of chiral HPLC methodologies, offering field-proven insights into method development, validation, and troubleshooting to empower researchers, scientists, and drug development professionals in achieving robust and reliable determination of enantiomeric excess (e.e.).
Fundamental Principles: The Art of Chiral Recognition
Enantiomers possess identical physical properties (e.g., boiling point, solubility) in an achiral environment, making their separation by conventional chromatography impossible.[2][3] Chiral HPLC overcomes this challenge by introducing a chiral environment in the form of a CSP.[4] The principle of separation hinges on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[4][5][6]
These interactions, which can include hydrogen bonding, π-π interactions, dipole stacking, steric hindrance, and inclusion complexation, are stereochemically specific.[3][4][6] Because the spatial arrangement of one enantiomer allows for a more stable (lower energy) complex with the CSP than its mirror image, it is retained longer on the column, resulting in different retention times and enabling separation.[6]
A Comparative Guide to Chiral Stationary Phases (CSPs)
The selection of the appropriate CSP is the most critical step in developing a chiral separation method.[7] There is no universal chiral column; the choice depends on the analyte's structure, functional groups, and desired mobile phase conditions.[8][9] Polysaccharide-based and macrocyclic glycopeptide CSPs are considered the most versatile and are often the starting point for screening.[7][10]
Below is a comparative summary of the most common CSP types:
| CSP Type | Chiral Selector Example | Primary Interaction Mechanisms | Common Mobile Phases | Key Advantages | Typical Applications |
| Polysaccharide-Based | Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))[4][11] | Hydrogen bonding, π-π interactions, steric inclusion in helical grooves[4] | Normal Phase, Reversed Phase, Polar Organic[7][12] | Broad applicability, high success rates (>90%), robust, scalable[13][14] | Wide range of neutral and acidic/basic compounds, aromatic compounds.[7] |
| Macrocyclic Glycopeptides | Vancomycin, Teicoplanin | Inclusion complexing, hydrogen bonding, ionic interactions[3][10] | Reversed Phase, Polar Organic | Multi-modal, excellent for complex molecules and compounds with primary amines.[10] | Amino acids, peptides, cyclic compounds, various pharmaceuticals. |
| Pirkle-Type (Brush-Type) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions (donor-acceptor), hydrogen bonding, dipole stacking[6] | Normal Phase, Polar Organic[9] | Well-understood mechanism, good for analytes with aromatic rings. | Aromatic compounds, amides, esters, sulfoxides. |
| Cyclodextrin-Based | β-Cyclodextrin derivatives | Inclusion complexation within the hydrophobic cavity, hydrogen bonding at the rim[3][4] | Reversed Phase | Good for separating positional isomers and compounds that fit the cavity. | Aromatic hydrocarbons, compounds with bulky hydrophobic groups. |
| Protein-Based | α1-acid glycoprotein (AGP), Cellobiohydrolase (CBH) | Hydrophobic and polar interactions in specific binding pockets | Aqueous buffers (Reversed Phase) | Mimics biological interactions, useful for drug-protein binding studies. | Primarily for weak bases and some neutral/acidic drugs. |
Systematic Chiral Method Development Workflow
A trial-and-error approach to chiral method development can be inefficient and time-consuming.[7] A systematic screening strategy using a diverse set of columns and mobile phases is the most effective path to success.[5]
The following workflow illustrates a logical progression from initial screening to a fully optimized and validated method.
Caption: Systematic workflow for chiral HPLC method development.
Experimental Protocol: A Case Study for Warfarin Enantiomers
This section provides a self-validating protocol for the separation of (R)- and (S)-Warfarin, a common anticoagulant, using a polysaccharide-based CSP.
1. Objective: To determine the enantiomeric excess of an (S)-Warfarin sample.
2. Materials & Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with UV/Vis detector.
-
Chiral Column: Phenomenex Lux® i-Cellulose-5, 5 µm, 250 x 4.6 mm.
-
Chemicals: HPLC-grade n-Hexane, Isopropanol (IPA), Trifluoroacetic Acid (TFA), Racemic Warfarin standard, (S)-Warfarin sample.
3. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C[8]
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Racemic Standard (1 mg/mL): Accurately weigh 10 mg of racemic Warfarin and dissolve in 10 mL of mobile phase.
-
(S)-Warfarin Sample (1 mg/mL): Prepare the sample in the same manner as the standard.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[15]
5. Step-by-Step Procedure:
-
System Equilibration: Flush the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[8]
-
System Suitability Test (SST):
-
Inject the racemic Warfarin standard.
-
Causality: This step is critical to validate the system's performance before analyzing the actual sample. It confirms the column can separate the enantiomers and the system is functioning correctly.
-
Acceptance Criteria:
-
Resolution (Rs) between the two enantiomer peaks must be ≥ 1.5.
-
Tailing factor for both peaks should be ≤ 1.5.
-
-
-
Sample Analysis:
-
Once the SST criteria are met, inject the (S)-Warfarin sample.
-
Record the chromatogram and integrate the peak areas for both enantiomers.
-
6. Data Analysis & Calculation:
-
Identify the major peak ((S)-Warfarin) and the minor peak ((R)-Warfarin) based on the retention times established by the racemic standard.
-
Calculate the enantiomeric excess (% e.e.) using the following formula:[11][16] % e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Performance Comparison Data (Hypothetical):
The following table illustrates how different CSPs might perform for the separation of Warfarin under optimized normal phase conditions, highlighting the importance of screening.
| Column | Mobile Phase (Hexane/IPA/TFA) | Retention Time (S-enantiomer) (min) | Retention Time (R-enantiomer) (min) | Resolution (Rs) | Analysis Time (min) |
| Lux i-Cellulose-5 | 80:20:0.1 | 8.5 | 10.2 | 2.1 | 12 |
| CHIRALPAK IA | 90:10:0.1 | 12.1 | 13.5 | 1.8 | 15 |
| Whelk-O1 | 85:15:0.1 | 9.8 | 10.5 | 1.1 | 13 |
Data is illustrative. Actual results will vary.
Method Validation According to Regulatory Standards
A chiral method intended for quality control must be validated to ensure it is fit for purpose. Validation should be performed according to ICH Q2(R2) guidelines.[17][18][19]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by resolving the enantiomers from each other and any potential impurities.
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantified with acceptable precision and accuracy. A typical target is an S/N ratio of ≥ 10.[17]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Assessed for both the major and minor enantiomers over a specified range.
-
Accuracy: The closeness of test results to the true value. Often determined by spiking the desired enantiomer with known amounts of the undesired enantiomer.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. Evaluated at the intra-day (repeatability) and inter-day (intermediate precision) levels.[18]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% flow rate, ±2°C temperature, slight changes in mobile phase composition).[18]
Troubleshooting Common Issues in Chiral HPLC
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Resolution | - Inappropriate CSP/mobile phase combination. - Column degradation. - Temperature too high (reduces selectivity). | - Screen other columns and mobile phase systems (NP, RP, PO).[5] - Test column with a standard to verify performance. - Decrease column temperature in 5°C increments.[8] |
| Peak Tailing | - Secondary interactions with residual silanols (especially for basic compounds).[20] - Column contamination. - Mismatch between sample solvent and mobile phase.[21] | - Add a basic (e.g., Diethylamine) or acidic (e.g., TFA) modifier to the mobile phase.[22] - Implement a column cleaning/regeneration procedure.[15][23] - Dissolve the sample in the mobile phase whenever possible.[22] |
| Irreproducible Retention Times | - Insufficient column equilibration time.[8] - Column "memory effect" from previous additives.[24] - Fluctuations in temperature or mobile phase composition.[25] | - Equilibrate with at least 10-20 column volumes of new mobile phase.[8] - Dedicate columns to specific additive types or perform rigorous flushing protocols.[23] - Use a column thermostat and ensure mobile phase is well-mixed.[8] |
| High Backpressure | - Blockage of the column inlet frit. - Sample precipitation on the column. - Particulate contamination from mobile phase or sample. | - Reverse-flush the column (check manufacturer instructions first).[23] - Ensure sample is fully dissolved in a compatible solvent. - Always filter samples and mobile phases; use an in-line filter or guard column.[22] |
Conclusion
The determination of enantiomeric excess by chiral HPLC is a non-negotiable requirement in modern pharmaceutical development. Success in this technically demanding application is not accidental; it is the result of a systematic approach grounded in a solid understanding of chiral recognition principles. By strategically selecting from the diverse array of available chiral stationary phases, employing a logical method development workflow, and adhering to rigorous validation and system suitability standards, researchers can generate accurate, reliable, and defensible data. This guide serves as a foundational resource to navigate the complexities of chiral separations and ensure the safety and efficacy of chiral drug products.
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]
-
Chiral HPLC column selection and method development guide (Sigma-Aldrich). (n.d.). Bioanalysis Zone. Retrieved from [Link]
-
HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. Retrieved from [Link]
-
Instruction Manual for CHIRALPAK IF Columns. (n.d.). Daicel Corporation. Retrieved from [Link]
-
Phenomenex Publishes Guide for Chiral Column Selection. (2012, March 14). Phenomenex. Retrieved from [Link]
-
Layton, S. E. (n.d.). Comparison of Various Chiral Stationary Phases for the Chromatographic Separation of Chiral Pharmaceuticals. UNCW Institutional Repository. Retrieved from [Link]
-
CHIRAL Handbook. (n.d.). BGB Analytik. Retrieved from [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). LCGC North America. Retrieved from [Link]
-
Instruction Manual for CHIRALPAK IE Columns. (n.d.). Daicel Corporation. Retrieved from [Link]
-
Chiral column chromatography. (n.d.). Wikipedia. Retrieved from [Link]
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies. Retrieved from [Link]
-
Review of Chiral Stationary Phase Development and Chiral Applications. (n.d.). Chromatography Today. Retrieved from [Link]
-
Instruction Manual for CHIRALPAK® IA, IB, IB N-5, IC, ID, IE, IF, IG, IH, IJ, IK and IM - - HPLC. (n.d.). Daicel Chiral Technologies. Retrieved from [Link]
-
Instruction Manual for CHIRALPAK® IA-3, IB-3, IB N-3, IC-3, ID-3, IE-3, IF-3, IG-3, IH-3, IJ-3, IK- 3, IM-3, and IN-3 . (n.d.). Daicel Chiral Technologies. Retrieved from [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (2015). Dhaka University Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Instruction Manual for CHIRALPAK® IA, IB, IB N-5, IC, ID, IE, IF, IG, IH, IJ, IK, IM, and IN - . (n.d.). Daicel Chiral Technologies. Retrieved from [Link]
-
Lough, W. J. (2025). Classification of LC chiral stationary phases: Wainer Types I-V revisited. ResearchGate. Retrieved from [Link]
-
Lux Chiral HPLC Columns for Chiral Separation. (n.d.). Phenomenex. Retrieved from [Link]
-
Simplified Chiral HPLC/SFC Column Screening Strategies. (n.d.). Phenomenex. Retrieved from [Link]
-
Chiral Purity (enantiomer excess) for HPLC. (2007, November 8). Physics Forums. Retrieved from [Link]
-
Sanchez, J., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science. Retrieved from [Link]
-
Pick the RIGHT CHIRAL COLUMN The FIRST Time EVERY Time RISK-FREE*. (n.d.). Phenomenex. Retrieved from [Link]
-
Trouble with chiral separations. (2020, May 20). Chromatography Today. Retrieved from [Link]
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CHIRAL COLUMNS. (2017, June 14). Phenomenex. Retrieved from [Link]
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A Spectroscopic Comparison of Tert-butyl benzylcyanomethylcarbamate and its Analogues
In the landscape of synthetic chemistry and drug development, the precise characterization of novel molecules is paramount. Carbamates, particularly those incorporating nitrile and benzyl functionalities, serve as crucial intermediates and structural motifs in a wide array of pharmacologically active compounds. This guide provides an in-depth spectroscopic comparison of tert-butyl benzylcyanomethylcarbamate and a curated selection of its analogues. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to furnish researchers, scientists, and drug development professionals with a robust framework for the unambiguous identification and differentiation of these structurally related molecules.
The analogues chosen for this comparison—tert-butyl (cyanomethyl)carbamate, tert-butyl benzylcarbamate, and Benzyl carbamate—allow for a systematic evaluation of the spectroscopic contributions of the tert-butyl (Boc), benzyl, and cyanomethyl groups. This comparative approach not only facilitates the structural elucidation of the parent compound but also provides foundational insights into the predictable spectral shifts and patterns that arise from specific structural modifications.
Molecular Structures Under Investigation
A clear understanding of the structural relationships is fundamental to interpreting the comparative spectroscopic data. The following diagram illustrates the molecular structures of this compound and its selected analogues.
Caption: Molecular structures of the carbamates under comparison.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shift (δ), multiplicity, and coupling constants of proton (¹H) and carbon (¹³C) nuclei provide a detailed map of the molecular framework.
Experimental Protocol: NMR Spectroscopy
A standardized protocol ensures the comparability of the acquired data.
-
Sample Preparation : Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), within a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition : Spectra are recorded on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans are co-added.
-
¹³C NMR Acquisition : Spectra are acquired on the same instrument at a frequency of 100 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm and a relaxation delay of 2 seconds are standard.
Comparative ¹H NMR Data
The following table summarizes the characteristic ¹H NMR chemical shifts for the parent compound and its analogues.
| Compound | δ C(CH₃)₃ (ppm) | δ -CH₂-Ph (ppm) | δ -CH₂-CN (ppm) | δ Ar-H (ppm) | δ N-H (ppm) |
| This compound | ~1.50 (s, 9H) | ~4.65 (s, 2H) | ~4.20 (s, 2H) | ~7.30-7.40 (m, 5H) | - |
| Tert-butyl (cyanomethyl)carbamate | 1.47 (s, 9H)[1] | - | 4.19 (d, 2H)[1] | - | ~5.2 (br s, 1H)[1] |
| Tert-butyl benzylcarbamate | ~1.48 (s, 9H) | 4.35 (d, 2H) | - | ~7.25-7.35 (m, 5H) | ~5.0 (br s, 1H) |
| Benzyl carbamate | - | 5.11 (s, 2H)[2] | - | 7.32-7.39 (m, 5H)[2] | ~4.9 (br s, 2H)[2] |
Causality Behind Experimental Observations:
-
Boc Group (-C(CH₃)₃) : The nine equivalent protons of the tert-butyl group consistently appear as a sharp singlet around 1.47-1.50 ppm, a hallmark of the N-Boc protecting group.[3][4]
-
Benzyl Group (-CH₂-Ph) : In this compound, the benzylic methylene protons appear as a singlet around 4.65 ppm. The absence of an adjacent proton results in no splitting. In contrast, for tert-butyl benzylcarbamate, these protons are adjacent to an N-H proton and thus appear as a doublet. The protons of the phenyl ring typically resonate as a multiplet between 7.25 and 7.40 ppm.[5][6] The exact appearance can vary from a simple multiplet to more complex patterns depending on the solvent and substitution.[7][8][9]
-
Cyanomethyl Group (-CH₂-CN) : The methylene protons adjacent to the nitrile group are deshielded and appear as a singlet around 4.20 ppm in the parent compound. In tert-butyl (cyanomethyl)carbamate, coupling to the N-H proton results in a doublet at a similar chemical shift.[10]
Comparative ¹³C NMR Data
The ¹³C NMR data provides complementary information on the carbon skeleton.
| Compound | δ C(CH₃)₃ (ppm) | δ C (CH₃)₃ (ppm) | δ -C H₂-Ph (ppm) | δ -C H₂-CN (ppm) | δ Ar-C (ppm) | δ C=O (ppm) | δ C≡N (ppm) |
| This compound | ~28.3 | ~81.0 | ~52.0 | ~38.0 | ~127-137 | ~155.0 | ~117.0 |
| Tert-butyl (cyanomethyl)carbamate | ~28.3 | ~80.5 | - | ~35.0 | - | ~155.5 | ~117.5 |
| Tert-butyl benzylcarbamate | ~28.4 | ~79.5 | ~44.5 | - | ~127-138 | ~156.0 | - |
| Benzyl carbamate | - | - | ~67.0 | - | ~128-136 | ~157.0 | - |
Causality Behind Experimental Observations:
-
Carbamate Carbonyl (C=O) : The carbonyl carbon of the carbamate group is consistently found in the 155-157 ppm region.
-
Nitrile Carbon (C≡N) : The carbon of the nitrile group characteristically appears in the 115-120 ppm range.[10]
-
Boc Group Carbons : The methyl carbons of the tert-butyl group resonate around 28.3 ppm, while the quaternary carbon is found further downfield at approximately 80-81 ppm.[11][12]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation : Spectra are typically acquired using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of the solid or liquid sample placed directly onto the crystal.
-
Acquisition : The spectrum is recorded over the range of 4000-400 cm⁻¹. A background scan is performed first and automatically subtracted. Data is typically the result of co-adding 16 to 32 scans to enhance the signal-to-noise ratio.[13]
Comparative IR Data (Key Frequencies in cm⁻¹)
| Compound | ν C=O (Carbamate) | ν C≡N (Nitrile) | ν N-H (Stretch) | ν C-H (Aromatic) | ν C-H (Aliphatic) |
| This compound | ~1695 | ~2250 | - | ~3030 | ~2980 |
| Tert-butyl (cyanomethyl)carbamate | ~1705 | ~2255[14] | ~3350 | - | ~2980 |
| Tert-butyl benzylcarbamate | ~1690 | - | ~3340 | ~3030 | ~2975 |
| Benzyl carbamate | ~1694[2] | - | ~3330-3420[2] | ~3035 | - |
Causality Behind Experimental Observations:
-
Nitrile Stretch (C≡N) : The most diagnostic peak for the nitrile-containing compounds is the sharp, intense absorption near 2250 cm⁻¹.[10][15][16] This region of the IR spectrum has few other interfering absorptions, making it a highly reliable indicator for the presence of a C≡N triple bond.[15][17] Conjugation with an aromatic ring can slightly lower this frequency.[15][18]
-
Carbamate Carbonyl Stretch (C=O) : All four compounds exhibit a strong, sharp absorption band for the carbamate carbonyl group between 1690 and 1710 cm⁻¹. The exact position can be influenced by the electronic environment and hydrogen bonding.
-
N-H Stretch : The analogues possessing an N-H bond show a characteristic stretching vibration in the 3300-3400 cm⁻¹ region. This band is absent in the fully substituted parent compound, this compound.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity and structural features.
Experimental Protocol: Mass Spectrometry
-
Ionization : Electrospray ionization (ESI) is a common soft ionization technique used for these types of molecules, typically yielding the protonated molecular ion [M+H]⁺.
-
Analysis : High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and, consequently, the elemental composition of the parent ion. Collision-induced dissociation (CID) can be used to generate fragment ions for structural confirmation.
Comparative MS Data (Key Ions m/z)
| Compound | Molecular Weight | [M+H]⁺ (Expected) | Key Fragment Ions |
| This compound | 246.30 | 247.14 | 191 [M-C₄H₈]⁺, 91 [C₇H₇]⁺ |
| Tert-butyl (cyanomethyl)carbamate | 156.18[14][19] | 157.09 | 101 [M-C₄H₈]⁺, 57 [C₄H₉]⁺ |
| Tert-butyl benzylcarbamate | 207.27 | 208.13 | 152 [M-C₄H₉]⁺, 91 [C₇H₇]⁺ |
| Benzyl carbamate | 151.16 | 152.07 | 108 [M-CO₂]⁺, 91 [C₇H₇]⁺ |
Causality Behind Fragmentation Patterns:
A common fragmentation pathway for N-Boc protected compounds involves the loss of isobutylene (56 Da) or the tert-butyl cation (57 Da).[20][21] The presence of a benzyl group typically results in a prominent tropylium ion fragment at m/z 91. The fragmentation of carbamates can also involve the neutral loss of methyl isocyanate (CH₃NCO, 57 Da) in some cases.[22]
The logical workflow for characterization is summarized in the following diagram.
Caption: A typical workflow for spectroscopic characterization.
Conclusion
The spectroscopic analysis of this compound and its analogues reveals a set of distinct and predictable features.
-
¹H NMR is definitive in identifying the presence and connectivity of the tert-butyl, benzyl, and cyanomethyl groups through their characteristic chemical shifts and splitting patterns.
-
¹³C NMR confirms the carbon framework, with diagnostic peaks for the carbamate carbonyl, nitrile, and Boc-group carbons.
-
IR Spectroscopy provides rapid confirmation of key functional groups, most notably the sharp C≡N stretch around 2250 cm⁻¹ and the strong C=O stretch near 1700 cm⁻¹. The presence or absence of an N-H stretch is a key differentiator.
-
Mass Spectrometry confirms the molecular weight and provides structural clues through characteristic fragmentation patterns, such as the loss of isobutylene from the Boc group and the formation of the tropylium ion from the benzyl group.
By leveraging this comparative dataset and understanding the causal relationships between molecular structure and spectral output, researchers can confidently identify and characterize these valuable synthetic intermediates, ensuring the integrity and success of their research and development endeavors.
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- SUPPORTING INFORM
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Safety Operating Guide
Navigating the Disposal of Tert-butyl Benzylcyanomethylcarbamate: A Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are routine. Among these, carbamate derivatives play a crucial role. However, with innovation comes the responsibility of ensuring safety and proper environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of tert-butyl benzylcyanomethylcarbamate, a compound encountered in various research and development settings. The procedures outlined here are synthesized from established safety data for structurally related carbamate compounds and general principles of hazardous waste management, ensuring a robust and reliable framework for your laboratory's safety protocols.
Hazard Identification and Risk Assessment: Understanding the Compound
Key potential hazards include:
-
Skin and Eye Irritation: Many carbamate compounds are known to cause skin and serious eye irritation[1][2].
-
Harmful if Swallowed or Inhaled: Acute toxicity via oral ingestion and inhalation is a concern with some carbamates[3]. Inhalation may also lead to respiratory tract irritation[2][3][4].
-
Thermal Decomposition: Under fire conditions, carbamates may decompose to produce toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO)[1][5][6].
Table 1: Hazard Summary for Structurally Related Carbamates
| Hazard Statement | GHS Classification | Representative Source |
| Causes skin irritation | Skin Irrit. 2 | [1][2] |
| Causes serious eye irritation | Eye Irrit. 2A | [1][2] |
| May cause respiratory irritation | STOT SE 3 | [2][3][4] |
| Harmful if swallowed | Acute Tox. 4 (Oral) | [3] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, it is imperative to don the appropriate Personal Protective Equipment (PPE). The causality here is direct: proper PPE creates a necessary barrier between you and the potentially hazardous chemical, mitigating the risk of exposure.
Essential PPE includes:
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[6].
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn. Always inspect gloves for integrity before use and employ proper glove removal technique to avoid skin contact[5][7].
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact[7].
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator[8]. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood[1][3][8].
Spill Management: A Calm and Methodical Approach
Accidents happen. A well-defined spill management plan is a cornerstone of a trustworthy laboratory safety system. In the event of a this compound spill, follow these steps:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation[5][8].
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal[5][6].
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
-
Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The overarching principle is that this compound should be treated as a hazardous chemical waste.
Step 1: Waste Segregation and Collection
-
Collect all waste containing this compound, including unused product, contaminated materials (e.g., filter paper, gloves), and spill cleanup debris, in a dedicated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound."
Step 2: Neutralization (If Applicable and Permissible)
-
While chemical neutralization can be a viable option for some waste streams, it should only be performed by trained personnel with a validated and approved protocol from your institution's EHS office. Improper neutralization can create more hazardous byproducts.
Step 3: Professional Waste Disposal
-
Contact a licensed professional hazardous waste disposal service to arrange for the pickup and disposal of the waste[5]. Do not attempt to dispose of this chemical down the drain or in the regular trash[6][8].
-
Provide the waste disposal company with all available safety information for the compound.
Step 4: Documentation
-
Maintain a detailed record of the waste disposal, including the date, amount of waste, and the name of the disposal company. This documentation is crucial for regulatory compliance.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.
Caption: A flowchart illustrating the key stages of this compound disposal.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within your laboratory.
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Environmental Protection Agency. (1994, March 1). Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. NEPIS. [Link]
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Navigating the Safe Handling of Tert-butyl benzylcyanomethylcarbamate: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Tert-butyl benzylcyanomethylcarbamate. As a novel compound, specific safety data may be limited. Therefore, this document synthesizes established best practices for handling structurally related carbamates and nitriles, grounded in authoritative sources, to ensure a culture of safety and scientific integrity within the laboratory.
Understanding the Hazard Landscape: An Evidence-Based Approach
Inferred Hazard Classification:
| Hazard Class | Category | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | H302: Harmful if swallowed.[1][3][5] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | H315: Causes skin irritation.[2][3] |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | H319: Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) | H335: May cause respiratory irritation.[2][3] |
This proactive hazard assessment, based on chemical similarity, forms the basis for the stringent personal protective equipment (PPE) and handling protocols outlined below.
The First Line of Defense: A Multi-Layered PPE Strategy
A comprehensive PPE strategy is non-negotiable when handling this compound. Each component is selected to mitigate specific routes of exposure.
-
Hand Protection: Chemical-resistant nitrile gloves are mandatory.[6][7][8][9][10] Nitrile offers superior resistance to a wide range of chemicals compared to latex or vinyl.[7][9] Gloves must be inspected for any signs of degradation or perforation before each use.[11]
-
Eye Protection: Tightly fitting safety goggles with side-shields are required to protect against splashes and airborne particles.[1][11][12]
-
Skin and Body Protection: A flame-resistant lab coat should be worn at all times to protect against spills and splashes.[1][11]
-
Respiratory Protection: While engineering controls should be the primary method of exposure reduction, a NIOSH-approved respirator may be necessary if ventilation is inadequate or if there is a risk of aerosol generation.[1][11][13]
Engineering Controls and Safe Handling Practices: Minimizing Exposure
Engineering controls are the most effective way to minimize exposure to hazardous chemicals.
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[14][15][16] Containers should be tightly sealed when not in use.[14]
-
Spill Management: In the event of a spill, evacuate the area and prevent further spread. Use appropriate absorbent materials and dispose of the waste in a sealed, labeled container.[3][12]
Emergency Procedures: Preparedness is Key
In the event of accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3][11][17] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][11][17] Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[11]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
Disposal Plan: Responsible Waste Management
The overriding principle of laboratory waste management is to formulate a disposal plan before beginning any experiment.[18]
-
Waste Segregation: All waste contaminated with this compound, including gloves, absorbent materials, and empty containers, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Disposal Route: The collected waste must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations. Never dispose of this chemical down the drain.[19]
Conclusion: A Commitment to a Culture of Safety
The responsible handling of this compound is paramount for the safety of all laboratory personnel. By adhering to the multi-layered safety protocols outlined in this guide—from proactive hazard assessment and stringent PPE use to robust engineering controls and responsible waste disposal—researchers can confidently advance their work while upholding the highest standards of laboratory safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
